4-Bromo-2-ethylphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-ethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAADQMBQYSOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172409 | |
| Record name | Phenol, 4-bromo-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18980-21-7 | |
| Record name | 4-Bromo-2-ethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18980-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-bromo-2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018980217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-bromo-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-ethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-ethylphenol (CAS: 18980-21-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-ethylphenol is a substituted phenolic compound that serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and specialty chemical industries. Its unique structural arrangement, featuring a bromine atom at the para-position and an ethyl group at the ortho-position to the hydroxyl group, imparts specific reactivity that makes it a valuable building block for more complex molecules. This guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis, analytical characterization, safety considerations, and applications in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 18980-21-7 | [1] |
| Molecular Formula | C₈H₉BrO | [2][3] |
| Molecular Weight | 201.06 g/mol | [2][3] |
| Appearance | Solid | [4] |
| IUPAC Name | This compound | [2] |
| Synonyms | Phenol, 4-bromo-2-ethyl- | [1] |
| Melting Point | Not widely reported | |
| Boiling Point | Not widely reported | |
| Solubility | Soluble in organic solvents |
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of 2-ethylphenol. The hydroxyl and ethyl groups on the aromatic ring are ortho, para-directing. Since the para-position to the powerful activating hydroxyl group is unsubstituted, it is the most likely site for bromination.
Reaction Principle
The lone pairs on the oxygen of the hydroxyl group of 2-ethylphenol increase the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. The bromine molecule (Br₂) or another brominating agent acts as the electrophile. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
Experimental Protocol: Electrophilic Bromination of 2-Ethylphenol
This protocol is a representative procedure based on established methods for the bromination of phenols.[5][6] Optimization may be required to achieve the desired yield and purity.
Materials:
-
2-Ethylphenol
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylphenol (1 equivalent) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Brominating Agent: While stirring vigorously, add a solution of bromine (1 equivalent) in dichloromethane dropwise to the reaction mixture using a dropping funnel. The addition should be slow to control the reaction temperature and minimize side product formation. Alternatively, N-bromosuccinimide (1 equivalent) can be added portion-wise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is performed at low temperatures to control the exothermicity of the bromination and to improve the regioselectivity, minimizing the formation of di- and tri-brominated byproducts.[5]
-
Inert Solvent: Dichloromethane is a common choice as it is inert under the reaction conditions and facilitates easy work-up.
-
Quenching and Washing: The sodium thiosulfate quench is essential for safety to remove excess bromine. The bicarbonate wash removes acidic byproducts like HBr, and the brine wash helps to remove water from the organic layer.
Caption: Synthetic utility of this compound in drug development.
Conclusion
This compound is a key chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis from 2-ethylphenol and the versatile reactivity of its functional groups make it a valuable building block for the creation of novel and complex molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.
References
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(E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol - PMC - NIH. (URL: [Link])
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This compound | C8H9BrO | CID 87877 - PubChem. (URL: [Link])
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Phenol, 4-bromo-2-ethyl - SIELC Technologies. (URL: [Link])
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The intermediates in the interaction of phenols with N-bromosuccinimide - ResearchGate. (URL: [Link])
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A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - Quick Company. (URL: [Link])
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(PDF) (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol - ResearchGate. (URL: [Link])
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A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis - CECRI, Karaikudi. (URL: [Link])
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Regioselective Synthesis of Brominated Phenols - ChemistryViews. (URL: [Link])
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Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. (URL: [Link])
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Solvent effect on regioselectivity of bromination of 2-isopropylphenol - YouTube. (URL: [Link])
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Bromination of Phenols (video) | Khan Academy. (URL: [Link])
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Bromination of Phenols by Means of Bromide-Bromate Solution - ResearchGate. (URL: [Link])
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Phenol, 4-bromo- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
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synthesis of 4-Bromo-2-ethylphenol from 2-ethylphenol
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-ethylphenol from 2-ethylphenol
Abstract
This technical guide provides a comprehensive examination of the synthetic methodologies for the regioselective bromination of 2-ethylphenol to produce this compound, a valuable intermediate in pharmaceutical and chemical industries.[1][2] We delve into the mechanistic underpinnings of electrophilic aromatic substitution on substituted phenols, offering a comparative analysis of classical and modern brominating agents. Detailed, field-proven protocols for synthesis using molecular bromine and N-Bromosuccinimide (NBS) are presented, alongside strategies for reaction optimization, product isolation, and purification. This document is intended for researchers, chemists, and process development professionals seeking a robust and technically grounded approach to this specific transformation.
Introduction and Strategic Importance
This compound (CAS No: 18980-21-7) is a key building block in organic synthesis.[3][4][5] Its bifunctional nature, featuring a nucleophilic hydroxyl group and a bromine-substituted aromatic ring, makes it a versatile precursor for creating more complex molecules through reactions such as cross-coupling, etherification, and further electrophilic substitutions. The controlled, regioselective synthesis from the readily available starting material, 2-ethylphenol, is a critical first step in many multi-step synthetic campaigns.
The primary challenge in this synthesis lies in controlling the regioselectivity of the bromination. The phenol ring is highly activated, making it susceptible to multiple substitutions and the formation of isomeric byproducts. This guide will elucidate the principles and practical steps required to favor the formation of the desired 4-bromo isomer.
Mechanistic Foundation: Regioselectivity in Phenol Bromination
The is a classic example of an electrophilic aromatic substitution (EAS) reaction.[6][7][8] Understanding the electronic effects of the substituents on the aromatic ring is paramount to controlling the reaction's outcome.
-
The Role of the Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group.[9][10][11] One of the lone pairs on the oxygen atom delocalizes into the π-system of the benzene ring, significantly increasing its electron density.[9][10] This enhanced nucleophilicity makes the ring much more reactive towards electrophiles than benzene itself.[9] This activation is most pronounced at the positions ortho and para to the hydroxyl group, making the -OH group a strong ortho, para-director.[11]
-
The Role of the Ethyl (-CH₂CH₃) Group: The ethyl group at the 2-position is a weakly activating, ortho, para-directing group. However, its directing influence is subordinate to the much stronger hydroxyl group. Its primary role in this reaction is steric. It physically hinders the approach of the electrophile to the adjacent C6 (ortho) position, thereby increasing the likelihood of substitution at the less hindered C4 (para) position.[6][7]
Given these factors, the electrophilic attack by a bromine species (Br⁺) will preferentially occur at the C4 (para) and C6 (ortho) positions. Due to the steric hindrance from the C2-ethyl group, the This compound isomer is the thermodynamically favored and major product. The primary isomeric byproduct is 6-bromo-2-ethylphenol .
Caption: General mechanism for the para-bromination of 2-ethylphenol.
Synthetic Methodologies: A Comparative Overview
The choice of brominating agent and solvent is the most critical factor in achieving high yield and selectivity.
Methodology A: Direct Bromination with Molecular Bromine (Br₂)
This is the classical approach, relying on the direct reaction of 2-ethylphenol with elemental bromine. The solvent plays a crucial role in moderating the reactivity of Br₂.[6][7]
-
Causality of Solvent Choice:
-
Polar Solvents (e.g., Water, Acetic Acid): In polar solvents, the Br-Br bond is polarized, increasing its electrophilicity and leading to a very rapid reaction.[6][7][12] For highly activated substrates like phenols, this often results in poor selectivity and the formation of poly-brominated byproducts, such as 2,4,6-tribromophenol in the case of phenol itself.[10][11] Therefore, these solvents are generally avoided when mono-substitution is the goal.
-
Non-Polar Solvents (e.g., Carbon Tetrachloride, Chloroform, Dichloromethane): These solvents do not significantly polarize the Br₂ molecule, resulting in a less aggressive electrophile and a more controlled reaction.[13][14] This allows for selective mono-bromination, making it the preferred system for this method. Low reaction temperatures (0-5 °C) further enhance selectivity by minimizing over-reaction.[14]
-
Protocol 1: Synthesis using Br₂ in a Non-Polar Solvent
-
Setup: In a four-necked flask equipped with a mechanical stirrer, a thermometer, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution to trap HBr gas), dissolve 2-ethylphenol (1.0 eq) in chloroform or dichloromethane (approx. 5-10 mL per gram of phenol).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Bromine Addition: Prepare a solution of molecular bromine (1.0 - 1.05 eq) in the same solvent. Add the bromine solution dropwise to the stirred phenol solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.[14]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) with vigorous stirring until the reddish-brown color of excess bromine disappears.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a pale yellow oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Methodology B: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile reagent that serves as a source of electrophilic bromine in a more controlled manner than Br₂.[15] It is often preferred for its ease of handling (it is a solid) and higher selectivity, minimizing the formation of poly-brominated species.[16][17][18]
-
Causality of Reagent & Solvent Choice: NBS provides a low, steady concentration of electrophilic bromine. The reaction can be catalyzed by a trace amount of acid.[17][19] Solvents like dimethylformamide (DMF) are known to give high levels of para-selectivity for the bromination of electron-rich aromatics like phenols.[15] Acetonitrile is another effective solvent for this transformation.[20]
Protocol 2: Synthesis using NBS in Acetonitrile
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylphenol (1.0 eq) and acetonitrile (approx. 10-15 mL per gram of phenol).
-
Reagent Addition: Add N-Bromosuccinimide (1.0 eq) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Work-up: Upon completion, pour the reaction mixture into water. The succinimide byproduct is water-soluble.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or ether (3x).
-
Washing: Combine the organic extracts and wash sequentially with 5% aqueous sodium thiosulfate solution (1x), water (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude material via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from a suitable solvent system (e.g., hexane).
Comparative Data and Process Optimization
| Parameter | Methodology A: Br₂ / CHCl₃ | Methodology B: NBS / Acetonitrile |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Typical Solvent | Chloroform, Dichloromethane | Acetonitrile, DMF |
| Temperature | 0 - 5 °C | Room Temperature to 50 °C |
| Selectivity | Good to excellent para-selectivity | Generally excellent para-selectivity[15] |
| Key Advantages | Low reagent cost | Easier handling, milder conditions, higher selectivity, water-soluble byproduct.[16] |
| Key Disadvantages | Corrosive/toxic reagent, strong HBr byproduct, requires careful temperature control to avoid over-bromination. | Higher reagent cost. |
Experimental Workflow Visualization
Caption: A generalized workflow for the synthesis and purification of this compound.
Conclusion
The can be achieved with high regioselectivity and yield through carefully controlled electrophilic bromination. While direct bromination with molecular bromine in a non-polar solvent is a cost-effective and established method, the use of N-Bromosuccinimide offers superior handling, milder reaction conditions, and often higher selectivity, making it an excellent alternative for laboratory and scale-up applications. The choice of methodology should be guided by considerations of cost, scale, available equipment, and desired final purity. The protocols and principles outlined in this guide provide a solid foundation for successfully executing this important chemical transformation.
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Li, W., et al. (2018). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules, 23(7), 1739. Available at: [Link]
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Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556–2562. Available at: [Link]
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Radhakrishnamurti, P. S., & Rao, B. V. D. (1981). Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N,Bromosuccinimide. Indian Journal of Chemistry, 20A, 473-475. Available at: [Link]
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Ley, S. V., et al. (2014). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 19(11), 18636–18646. Available at: [Link]
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Shenoy, M. (n.d.). Bromination of Phenols. Khan Academy. Retrieved from: [Link]
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Pathak, K. G., et al. (2001). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (4), 541-547. Available at: [Link]
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Flores-Alamo, M., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(30), 16867–16876. Available at: [Link]
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Sponza, D. T. (2025). Photoremoval of some brominated phenols (4-bromophenol and 2,4,6-tribromophenol) with reused polystyrene foam and SnO2. Catalysis Conferences 2025. Retrieved from: [Link]
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4-Bromo-2-ethylphenol molecular structure and formula
An In-depth Technical Guide to 4-Bromo-2-ethylphenol: Synthesis, Reactivity, and Applications
Abstract
This compound (CAS No. 18980-21-7) is a halogenated aromatic compound of significant interest in synthetic organic chemistry. As a bifunctional molecule, featuring both a nucleophilic hydroxyl group and an aryl bromide moiety susceptible to cross-coupling reactions, it serves as a versatile building block for the synthesis of more complex molecular architectures. This guide provides a detailed overview of its chemical structure, physicochemical properties, a validated protocol for its synthesis via electrophilic bromination, its characteristic chemical reactivity, and its applications as an intermediate in the pharmaceutical and agrochemical industries. Spectroscopic characterization data, based on established principles, is also provided to aid in its identification and quality control.
Molecular Structure and Physicochemical Properties
This compound is a substituted phenol with an ethyl group at the ortho-position and a bromine atom at the para-position relative to the hydroxyl group. This specific substitution pattern dictates its reactivity and physical properties.
The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 18980-21-7 | [1][2][3] |
| Molecular Formula | C₈H₉BrO | [1][2][4][5] |
| Molecular Weight | 201.06 g/mol | [1][2] |
| Appearance | Yellow solid | [4] |
| Boiling Point | 110 °C @ 3 Torr | [4] |
| Density | 1.469 g/cm³ | [4] |
| Flash Point | 108.7 °C | [4] |
| Vapor Pressure | 0.00979 mmHg at 25°C | [4] |
| SMILES | CCC1=C(C=CC(=C1)Br)O | [1][5] |
| InChI Key | MAAADQMBQYSOOG-UHFFFAOYSA-N | [3][5] |
Synthesis of this compound
Synthetic Strategy: Electrophilic Aromatic Substitution
The most direct and industrially viable method for the synthesis of this compound is the electrophilic bromination of 2-ethylphenol. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.
-
Hydroxyl Group (-OH): As a powerful activating, ortho-, para-directing group, it strongly favors substitution at the positions ortho and para to it.
-
Ethyl Group (-CH₂CH₃): As a weakly activating, ortho-, para-directing group, it reinforces the directing effect of the hydroxyl group.
The para-position relative to the hydroxyl group is sterically more accessible than the ortho-position (C6), which is flanked by both the hydroxyl and ethyl groups. Consequently, bromination occurs with high regioselectivity at the C4 position.[6][7]
Caption: General workflow for the synthesis of this compound.
Representative Experimental Protocol for Phenol Bromination
Materials:
-
Phenol (or 2-ethylphenol for adaptation)
-
Carbon disulfide (CS₂)
-
Bromine (Br₂)
-
Ice-salt bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve the starting phenol (1.0 equivalent) in carbon disulfide.
-
Cooling: Cool the flask to below 5°C using a salt and ice bath. Maintaining low temperature is critical to minimize the formation of di- and tri-brominated byproducts.[8]
-
Bromine Addition: Prepare a solution of bromine (1.0 to 1.05 equivalents) in carbon disulfide and add it to the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over approximately two hours, ensuring the internal temperature remains below 5°C.[8]
-
Reaction Completion & Quench: After the addition is complete, allow the mixture to stir for an additional 30 minutes at low temperature. The reaction can be monitored by TLC.
-
Workup: Carefully add saturated aqueous sodium bicarbonate solution to quench any remaining bromine and neutralize the evolved hydrogen bromide (HBr).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 4-bromo-substituted phenol.[8]
Trustworthiness Note: This protocol is a self-validating system. The success of the reaction is confirmed by standard analytical techniques (TLC, GC-MS) at each stage, from monitoring the consumption of the starting material to confirming the purity of the final product.
Chemical Reactivity and Synthetic Utility
This compound is a valuable intermediate due to its two distinct reactive sites, which can be addressed selectively.
Reactions at the Aryl Bromide: Cross-Coupling
The carbon-bromine bond is a key functional handle for forming new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction is a paramount example, enabling the synthesis of biphenyl derivatives.
Caption: Suzuki-Miyaura coupling of this compound.
Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
This reaction is fundamental in drug discovery for synthesizing complex scaffolds found in many active pharmaceutical ingredients (APIs).[9][10]
Reactions at the Phenolic Hydroxyl: O-Alkylation and O-Acylation
The hydroxyl group is nucleophilic and can readily undergo reactions such as Williamson ether synthesis or esterification.
-
O-Alkylation (Etherification): Deprotonation with a suitable base (e.g., NaH, K₂CO₃) generates a potent phenoxide nucleophile, which can displace a leaving group from an alkyl halide to form an ether. This is a foundational reaction for modifying solubility and metabolic stability in drug candidates.
-
O-Acylation (Esterification): Reaction with an acid chloride or anhydride, typically in the presence of a base like pyridine or triethylamine, yields the corresponding ester. This is often used to install a protecting group or to create a prodrug.
Applications in Pharmaceutical and Agrochemical Synthesis
While specific examples citing this compound are sparse, its structural analogue, 4-bromo-2-methylphenol, is widely documented as a key intermediate in the synthesis of APIs and agrochemicals.[9][10] By chemical analogy, this compound is an equally valuable precursor. The strategic placement of the functional groups allows for sequential and regioselective modifications, making it an ideal starting point for multi-step syntheses of complex target molecules.
Spectroscopic Characterization (Predicted)
No publicly available, peer-reviewed spectra for this compound have been identified. The following characterization is based on established principles of spectroscopy and data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons (3H): Three signals are expected in the aromatic region (~6.8-7.5 ppm). The proton at C5 will likely appear as a doublet of doublets, the proton at C3 as a doublet, and the proton at C6 as a doublet.
-
Hydroxyl Proton (1H): A broad singlet, whose chemical shift is dependent on concentration and solvent (typically ~4.5-5.5 ppm).
-
Ethyl Group Protons (5H): A quartet (~2.6 ppm, 2H) for the methylene (-CH₂-) group coupled to the methyl protons, and a triplet (~1.2 ppm, 3H) for the terminal methyl (-CH₃) group coupled to the methylene protons.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Six distinct signals are expected. The carbon bearing the hydroxyl group (C1) will be the most downfield (~150-155 ppm). The carbon bearing the bromine (C4) will be significantly shielded compared to an unsubstituted carbon (~110-115 ppm).
-
Ethyl Group Carbons: Two signals are expected in the aliphatic region for the methylene (~22 ppm) and methyl (~14 ppm) carbons.
Infrared (IR) Spectroscopy
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹.
-
C-H (sp²) Stretch (Aromatic): Multiple sharp bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).
-
C-H (sp³) Stretch (Aliphatic): Sharp bands just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).
-
C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of bromine, this will appear as a characteristic doublet of nearly equal intensity (the isotopic abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%). The peaks will be at m/z = 200 and m/z = 202.
References
-
Atalay, Ş., Erdem, T. K., Erşahin, F., & Tınkılıç, N. (2008). (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(1), o92. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 4-Bromo-2-methylphenol in Modern Pharmaceutical Synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Bromo-2-methylphenol in Pharmaceutical Synthesis. [Link]
-
ChemistryViews. (2019, July 3). Regioselective Synthesis of Brominated Phenols. [Link]
- Ma, X., Yu, J., Jiang, M., Wang, M., Tang, L., Wei, M., & Zhou, Q. (2019). Mild and regioselective bromination of phenols with TMSBr. European Journal of Organic Chemistry, 2019(26), 4213-4217.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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(PDF) 4-Bromo-2-[(phenylimino)methyl]phenol. (n.d.). ResearchGate. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H9BrO). Retrieved from [Link]
-
(PDF) (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. (n.d.). ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Phenol, 4-bromo-2-ethyl-. Retrieved from [Link]
-
Adams, R., & Marvel, C. S. (1921). p-Bromophenol. Organic Syntheses, 1, 39. [Link]
- U.S. Patent No. 4,223,166 A. (1980). Process for producing 4-bromo-2-chlorophenols.
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Compound Identification and Core Physicochemical Data
An In-Depth Technical Guide to the Physical Properties of 4-Bromo-2-ethylphenol
This guide provides a comprehensive technical overview of the known physical properties of this compound (CAS No. 18980-21-7), a key intermediate in pharmaceutical synthesis.[1] Beyond presenting established data, this document serves as a methodological framework for researchers, scientists, and drug development professionals. It details the essential experimental protocols required to validate the identity, purity, and physical characteristics of this compound, reflecting the rigorous standards of the pharmaceutical industry. The emphasis is placed not just on the what, but the why—elucidating the causality behind experimental choices and ensuring a self-validating approach to material characterization.
Accurate identification is the cornerstone of all subsequent research. This compound is a substituted phenol with the molecular formula C₈H₉BrO.[1][2][3] Its primary identifiers and known physical constants are summarized below. It is critical to note that while some data are published, other key parameters such as a precise melting point are not consistently reported in publicly available literature, underscoring the need for experimental verification by the end-user.[4]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | Phenol, 4-bromo-2-ethyl-; 2-ethyl-4-bromophenol | [2][3][5] |
| CAS Number | 18980-21-7 | [1][2][3][4] |
| Molecular Formula | C₈H₉BrO | [1][2][3] |
| Molecular Weight | 201.06 g/mol | [2][4] |
| Appearance | Yellow solid | [1] |
| Density | 1.469 g/cm³ | [1] |
| Boiling Point | 110 °C @ 3 Torr | [1] |
| Flash Point | 108.7 °C | [1] |
| Refractive Index | 1.577 | [1] |
| Vapor Pressure | 0.00979 mmHg at 25°C | [1] |
Critical Physical Properties: Methodology and Characterization
For a solid compound used in drug development, three physical properties are of paramount importance: melting point, boiling point, and solubility. These characteristics not only confirm the material's identity but also dictate its purity, stability, and suitability for formulation.
Melting Point Analysis
The melting point is a robust indicator of purity. Pure crystalline compounds exhibit a sharp, well-defined melting point, whereas impurities typically depress the melting point and broaden the melting range.[6]
Given the scarcity of a definitive published melting point for this compound, experimental determination is mandatory for each new batch to establish a purity benchmark. The capillary method is the pharmacopeial standard, offering a reliable and cost-effective approach.[7]
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[8]
-
Capillary Loading: Gently tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to compact the powder into a dense column of 2-3 mm in height.[7][8]
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Initial Scan (Optional but Recommended): Heat the block rapidly to obtain an approximate melting point. This saves time in subsequent, more precise measurements.[6]
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute.[8] A slow heating rate is crucial as it ensures thermal equilibrium between the sample, the heating block, and the thermometer, preventing erroneously high readings.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is reported as T1-T2. A narrow range (e.g., 0.5-1.0°C) is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Boiling Point Analysis
While this compound is a solid at room temperature, its boiling point is a key property for purification by distillation and for assessing thermal stability. The literature value of 110 °C at 3 Torr indicates that it is a high-boiling compound that requires vacuum distillation to prevent decomposition at atmospheric pressure.[1]
This method is ideal for determining the boiling point with a small amount of sample.[9]
-
Apparatus Assembly: Attach a small test tube (e.g., Durham tube) containing 0.2-0.5 mL of the sample to a thermometer. Place a capillary tube, sealed end up, inside the test tube.[9]
-
Heating: Immerse the assembly in a Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently.[9][10] The unique shape of the Thiele tube creates convection currents, ensuring uniform heat distribution.
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates the liquid has reached its boiling point at the prevailing pressure.
-
Cooling and Measurement: Remove the heat source. The bubbling will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at this exact moment is the boiling point.[9]
-
Pressure Correction: Record the barometric pressure. Boiling points are pressure-dependent; for rigorous comparison, values should be corrected to standard pressure (760 mmHg).[11]
Caption: Micro Boiling Point Determination Workflow.
Solubility Profile
Solubility is a critical determinant of a drug candidate's bioavailability and formulation strategy.[12][13] For an active pharmaceutical ingredient (API) intermediate like this compound, understanding its solubility in various organic solvents is essential for reaction setup, workup, and purification. Its solubility in aqueous media is crucial for later-stage development.
Aqueous solubility is a key factor in drug discovery, and high-throughput screening methods are often employed to assess it.[14] Kinetic solubility, which measures the concentration of a compound in solution after a short incubation time following addition from a concentrated DMSO stock, is a standard early-stage assessment.[13]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: Add the DMSO stock solution to a series of aqueous buffers (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve a range of final concentrations (e.g., 1 to 100 µM) with a consistent final DMSO concentration (typically ≤1%).
-
Incubation: Shake the solutions at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours). This allows the system to approach, but not necessarily reach, thermodynamic equilibrium.
-
Phase Separation: Separate any precipitated solid from the solution. This is a critical step and is typically achieved by filtration through a 96-well filter plate or by centrifugation.[13]
-
Concentration Analysis: Determine the concentration of the compound remaining in the filtrate or supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method as it is sensitive and can distinguish the parent compound from potential degradants.[13] Nephelometry, which measures light scattering from suspended particles, can also be used as a higher-throughput but less sensitive alternative.[12]
-
Data Interpretation: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
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A Senior Application Scientist's Guide to the Solubility of 4-Bromo-2-ethylphenol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-2-ethylphenol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media. This document moves beyond a simple recitation of data, offering insights into the underlying physicochemical principles that govern solubility and providing detailed protocols for its empirical determination.
Introduction: The Significance of Solubility in Application
This compound, a substituted phenol, serves as a crucial building block in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries. Its solubility profile is a critical parameter that dictates its utility in various applications, from reaction kinetics and purification strategies to formulation and bioavailability in drug delivery systems. Understanding and predicting its solubility in different organic solvents is paramount for process optimization, ensuring reproducibility, and achieving desired product yields and purity.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Appearance | Solid | , [2] |
| Structure | ||
| XLogP3 | 2.8 | [1] |
The presence of a hydroxyl (-OH) group, an ethyl (-CH₂CH₃) group, and a bromine (-Br) atom on the benzene ring gives this compound a distinct combination of polar and non-polar characteristics. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the aromatic ring, ethyl group, and bromine atom contribute to its lipophilicity. The XLogP3 value of 2.8 suggests a greater affinity for lipid-like environments over aqueous ones.[1]
Theoretical Framework for Solubility: "Like Dissolves Like" in Action
The age-old principle of "like dissolves like" provides a robust framework for predicting the solubility of this compound in various organic solvents.[3][4] This principle is rooted in the intermolecular forces between the solute (this compound) and the solvent molecules.
Caption: Workflow for the shake-flask method of solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
To a series of glass vials with screw caps, add a pre-weighed excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.
-
Alternatively, for faster separation, centrifuge the vials at the experimental temperature.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to avoid precipitation.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S (g/L) = (Concentration of diluted sample in g/L) x (Dilution factor)
-
Self-Validating System and Best Practices
-
Purity of Materials: Utilize high-purity this compound and analytical grade solvents to ensure the accuracy of the results. Impurities can significantly alter solubility.
-
Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.
-
Confirmation of Equilibrium: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent.
-
Multiple Replicates: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
Safety and Handling
This compound is classified as an acute toxic and irritant substance. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work. [5][6][7][8]
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented, a strong predictive understanding can be derived from its molecular structure and the principles of intermolecular forces. It is anticipated to exhibit high solubility in polar protic and aprotic solvents and moderate solubility in non-polar aromatic solvents, with low solubility in non-polar aliphatic and aqueous media. For definitive quantitative analysis, the detailed shake-flask protocol provided in this guide offers a robust methodology for researchers to generate reliable and reproducible solubility data, thereby facilitating the effective application of this compound in their research and development endeavors.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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- Khan Academy. (n.d.). Solubility of organic compounds.
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Electrophilic Bromination of 2-Ethylphenol
Abstract
This technical guide provides a comprehensive examination of the electrophilic bromination of 2-ethylphenol, a classic yet nuanced reaction in organic synthesis. Directed at researchers and drug development professionals, this document moves beyond simple procedural outlines to explore the fundamental principles governing the reaction's regioselectivity. We will dissect the interplay of electronic and steric effects imparted by the hydroxyl and ethyl substituents, analyze the reaction mechanism, and detail the critical role of solvent and temperature in controlling product distribution. A validated, step-by-step protocol for the selective synthesis of 4-bromo-2-ethylphenol is provided, complete with characterization data and process flow visualizations, offering a robust framework for practical application and further investigation.
Introduction: The Significance of Phenolic Bromination
Electrophilic aromatic substitution (EAS) remains a cornerstone of synthetic organic chemistry, enabling the direct functionalization of aromatic rings. Among these transformations, the halogenation of phenols is of particular importance. The resulting aryl bromides are not merely stable compounds but are highly versatile synthetic intermediates, pivotal for constructing complex molecular architectures through cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[1]
The substrate of interest, 2-ethylphenol, presents a compelling case study in EAS. It possesses two distinct activating groups—a strongly activating hydroxyl group and a weakly activating ethyl group—at an ortho position relative to each other. This arrangement creates a competitive environment for electrophilic attack, making the control of regioselectivity a critical challenge. This guide aims to elucidate the factors that govern this selectivity, providing the scientific rationale behind experimental design to predictably favor the formation of specific isomers, primarily this compound and 6-bromo-2-ethylphenol.
Theoretical Framework: Unraveling Directing Effects
The outcome of an electrophilic attack on a substituted benzene ring is dictated by the electronic nature of the substituents already present. These groups influence both the overall reactivity of the ring and the position (ortho, meta, or para) of the incoming electrophile.[2]
The Dominant Influence of the Hydroxyl Group
The hydroxyl (-OH) group is a powerful activating group and a strong ortho, para-director.[3] Its activating nature stems from the lone pairs of electrons on the oxygen atom, which are delocalized into the benzene ring through resonance (a +M or +R effect). This donation of electron density significantly enriches the ring, particularly at the positions ortho and para to the hydroxyl group, making it much more nucleophilic and thus more reactive towards electrophiles than benzene itself.[4] In 2-ethylphenol, the positions activated by the -OH group are C4 (para) and C6 (ortho).
The Supporting Role of the Ethyl Group
The ethyl (-CH₂CH₃) group is a weak activating group, also directing incoming electrophiles to the ortho and para positions. Its influence arises primarily from a positive inductive effect (+I), where the alkyl group donates electron density through the sigma bond framework.
Combined Effects and Predicted Regioselectivity
In 2-ethylphenol, the powerful resonance-based activation of the hydroxyl group far outweighs the inductive effect of the ethyl group. Therefore, the -OH group is the primary director of substitution. The most electron-rich positions on the ring are C4 and C6.
-
Position C4 (para to -OH): Highly activated electronically.
-
Position C6 (ortho to -OH): Highly activated electronically but is sterically hindered by the adjacent ethyl group at C2.
This leads to a predictable, yet controllable, competition. The electrophile will preferentially attack the C4 and C6 positions. Due to the steric hindrance at C6, the formation of This compound is often favored, particularly when using bulky reagents or under conditions that allow for thermodynamic control. However, the formation of 6-bromo-2-ethylphenol is also significant and can sometimes be the major product depending on the precise reaction conditions.
The Reaction Mechanism: A Step-by-Step Visualization
The bromination of 2-ethylphenol follows the canonical three-step mechanism for electrophilic aromatic substitution.
-
Generation of the Electrophile: Molecular bromine (Br₂) is not inherently a strong electrophile. However, in the presence of a polar solvent or the highly activated phenol ring, the Br-Br bond becomes polarized (Brᵟ⁺—Brᵟ⁻), creating a sufficient electrophilic bromine species. Lewis acids are generally not required due to the high reactivity of the phenol ring.[5]
-
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the 2-ethylphenol ring attacks the electrophilic bromine atom. This step is the rate-determining step. The attack, shown below at the C4 position, breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is crucial, and the resonance structures demonstrate that the positive charge is delocalized onto the C2, C6, and oxygen atoms, with the latter being a particularly stable contributor.
-
Deprotonation to Restore Aromaticity: A weak base, such as the bromide ion (Br⁻) or a solvent molecule, abstracts the proton from the carbon atom bearing the new bromine atom. This restores the aromatic π-system and yields the final product, this compound, along with hydrogen bromide (HBr).
Caption: Mechanism of Electrophilic Bromination.
Controlling the Reaction: The Key to Selectivity
Achieving a high yield of a single monobrominated isomer requires careful control of the reaction conditions. The high activation of the phenol ring means that polybromination is a significant risk if the reaction is not properly managed.[6]
-
Solvent Choice: The polarity of the solvent plays a critical role.
-
Polar Protic Solvents (e.g., water, acetic acid): These solvents can stabilize the polar transition state and may even participate in polarizing the Br₂ molecule, leading to very high reaction rates.[7] This often results in poor selectivity and the formation of polybrominated products, such as 2,4,6-tribromophenol from phenol.[8]
-
Non-polar Solvents (e.g., carbon disulfide (CS₂), carbon tetrachloride (CCl₄), ethyl acetate): In these solvents, the Br₂ molecule is less polarized, and the reaction is slower and more controlled.[7][8] This significantly favors monobromination. Using an ester like ethyl acetate is a modern, less toxic alternative that provides excellent selectivity for para-bromination.[9]
-
-
Temperature: Performing the reaction at low temperatures (e.g., 0-10 °C) reduces the reaction rate and helps to prevent over-bromination and the formation of undesired byproducts.[9]
-
Stoichiometry: Using a 1:1 molar ratio of 2-ethylphenol to bromine is crucial for minimizing the formation of dibrominated products. A slow, dropwise addition of the bromine solution ensures that there is no localized excess of the brominating agent.
Validated Experimental Protocol: Selective Synthesis of this compound
This protocol is optimized for the selective para-bromination of 2-ethylphenol, leveraging solvent choice and temperature control to maximize the yield of the desired product.
Reagents and Equipment
| Reagent/Material | Formula | M. Wt. ( g/mol ) | Amount | Moles |
| 2-Ethylphenol | C₈H₁₀O | 122.17 | 12.22 g | 0.10 |
| Bromine | Br₂ | 159.81 | 15.98 g (5.12 mL) | 0.10 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - |
| 10% Sodium Bisulfite (aq) | NaHSO₃ | 104.06 | As needed | - |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | ~50 mL | - |
| Brine (Saturated NaCl aq) | NaCl | 58.44 | ~50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |
Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, pressure-equalizing dropping funnel, thermometer, ice bath, separatory funnel, rotary evaporator.
Step-by-Step Procedure
-
Setup: Equip a 500 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Reactant Preparation: Dissolve 12.22 g (0.10 mol) of 2-ethylphenol in 100 mL of ethyl acetate in the reaction flask. Stir the solution and allow it to cool to 0-5 °C.[9]
-
Bromine Addition: In a separate beaker, carefully dissolve 15.98 g (0.10 mol) of bromine in 50 mL of ethyl acetate. Transfer this solution to the dropping funnel.
-
Reaction: Add the bromine solution dropwise to the stirred 2-ethylphenol solution over a period of 60-90 minutes, ensuring the internal temperature does not rise above 10 °C. A color change from reddish-brown to colorless should be observed as the bromine is consumed.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Cool the mixture again in an ice bath. Slowly add 10% aqueous sodium bisulfite solution dropwise until the reddish-brown color of any excess bromine has completely disappeared.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a solid or oil.[9][10]
Caption: Experimental Workflow for Selective Bromination.
Product Characterization
Unequivocal identification of the brominated isomers is essential and is readily achieved through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum provides a clear distinction between the isomers.
-
This compound: Will show three aromatic protons. The proton at C6 will be a doublet, the proton at C5 will be a doublet of doublets, and the proton at C3 will be a doublet.
-
6-Bromo-2-ethylphenol: Will also show three aromatic protons with a different splitting pattern, allowing for straightforward differentiation.
-
-
Mass Spectrometry: The mass spectrum will confirm the incorporation of one bromine atom. A characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity will be observed, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For C₈H₉BrO, these peaks would appear at m/z 200 and 202.[11]
-
Infrared Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the phenolic O-H stretch, and a C-Br stretching absorption typically found in the 500-600 cm⁻¹ region.
Conclusion
The electrophilic bromination of 2-ethylphenol is a reaction governed by a delicate balance of electronic activation and steric hindrance. The powerful ortho, para-directing hydroxyl group dictates the positions of electrophilic attack, while the adjacent ethyl group sterically disfavors substitution at the C6 position. This inherent competition can be expertly controlled through the judicious selection of reaction conditions. By employing non-polar solvents, maintaining low reaction temperatures, and controlling stoichiometry, chemists can effectively minimize polybromination and selectively guide the reaction towards the desired this compound isomer. The principles and protocols detailed in this guide provide a robust foundation for the synthesis, purification, and characterization of this valuable chemical intermediate, empowering researchers in their pursuit of novel molecular entities.
References
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Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]
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ChemTube3D. (n.d.). Acid-Catalysed Bromination of Ketones. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
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ChemRxiv. (2024). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Retrieved from [Link]
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BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
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Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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YouTube. (2014). Alpha Bromination of a Ketone 002. Retrieved from [Link]
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Sparkl. (n.d.). Revision Notes - Directing Effects of Substituents in Electrophilic Substitution. Retrieved from [Link]
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Fundamentals of Organic Chemistry. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
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ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from [Link]
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National Institutes of Health. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Impact on Phenol Bromination. Retrieved from [Link]
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Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
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YouTube. (2021). mod02lec10 - Electrophilic Aromatic Substitution in Phenols. Retrieved from [Link]
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ChemistryViews. (2019). Regioselective Synthesis of Brominated Phenols. Retrieved from [Link]
- Google Patents. (1970). US3546302A - Process for brominating phenols.
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RSC Publishing. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]
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ScienceDirect. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-ethylphenol. Retrieved from [Link]
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SIELC Technologies. (2018). Phenol, 4-bromo-2-ethyl-. Retrieved from [Link]
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PubChemLite. (n.d.). 2-bromo-6-ethylphenol. Retrieved from [Link]
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AOBChem. (n.d.). 2-Bromo-6-ethylphenol. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethylphenol. Retrieved from [Link]
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Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-naphthol. Retrieved from [Link]
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regioselectivity in the synthesis of 4-Bromo-2-ethylphenol
An In-Depth Technical Guide to the Regioselective Synthesis of 4-Bromo-2-ethylphenol
Abstract
The regioselective synthesis of brominated phenols is a cornerstone of medicinal and materials chemistry, providing critical intermediates for complex molecular architectures. This compound, in particular, is a valuable building block whose synthesis presents a classic challenge in controlling electrophilic aromatic substitution. Achieving high selectivity for the desired para-isomer over the sterically accessible ortho-isomer requires a nuanced understanding of directing group effects, steric hindrance, and the subtle interplay of reaction conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical principles and field-proven methodologies for maximizing the regioselective synthesis of this compound. We will dissect the causality behind experimental choices, present detailed, validated protocols, and offer a comparative analysis of different synthetic strategies to empower chemists to achieve predictable and high-yielding outcomes.
The Strategic Importance of Regiocontrol in Phenol Bromination
The functionalization of aromatic rings is a fundamental task in organic synthesis. For substituted phenols like 2-ethylphenol, the introduction of a bromine atom via electrophilic aromatic substitution (EAS) is complicated by the presence of two activating substituents: the powerful hydroxyl (-OH) group and the weakly activating ethyl (-CH₂CH₃) group. Both are ortho, para-directors, meaning they activate the positions adjacent (ortho) and opposite (para) to themselves, making the benzene ring significantly more reactive than its unsubstituted parent.[1][2]
The challenge in synthesizing this compound lies in selectively directing the incoming electrophile (Br⁺) to the C4 position (para to the hydroxyl group) while suppressing reaction at the C6 position (ortho to the hydroxyl group).
-
Electronic Effects: The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate a lone pair of electrons into the aromatic π-system through resonance.[3] This donation stabilizes the carbocation intermediates (sigma complexes) formed during ortho and para attack. The ethyl group is a weakly activating ortho, para-director through an inductive effect.
-
Steric Effects: The ethyl group at the C2 position introduces steric bulk, which can physically hinder the approach of the brominating agent to the adjacent C6 (ortho) position. The C4 (para) position is sterically unencumbered.
The final regiochemical outcome is a delicate balance between these electronic and steric factors, which can be decisively manipulated by the choice of brominating agent, solvent, and additives.
Core Principles of Electrophilic Aromatic Substitution on 2-Ethylphenol
The bromination of 2-ethylphenol proceeds via the canonical EAS mechanism. The π-electrons of the aromatic ring act as a nucleophile, attacking an electrophilic bromine species. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base then removes a proton from the site of substitution, restoring aromaticity and yielding the brominated phenol.
The key to regioselectivity lies in the relative stability of the possible sigma complexes.
Figure 1: General mechanism for the electrophilic bromination of 2-ethylphenol.
Both ortho and para attack produce intermediates where a resonance structure places the positive charge directly on the carbon bearing the hydroxyl group. This allows the oxygen's lone pairs to directly stabilize the charge, a highly favorable interaction not possible with meta attack. Therefore, meta substitution is negligible. The choice between the electronically favorable ortho and para positions becomes the central challenge.
Strategic Methodologies for Directing Regioselectivity
To achieve a high yield of this compound, the synthetic strategy must favor electrophilic attack at the C4 position. This can be accomplished through several field-proven approaches.
Strategy 1: Exploiting Solvent Effects for Para-Selectivity
The choice of solvent is one of the most powerful tools for influencing regioselectivity. Solvents can modulate the reactivity of the brominating agent and, more importantly, interact with the phenol substrate to sterically block certain positions.
Causality: In aprotic, hydrogen-bond-accepting solvents like acetonitrile, the solvent molecules can form a hydrogen bond with the phenolic proton. This interaction creates a bulky solvent shell around the hydroxyl group, sterically hindering the adjacent ortho (C6) position.[4] Consequently, the less-hindered para (C4) position becomes the preferred site for electrophilic attack.[4] In contrast, non-polar, non-hydrogen-bonding solvents like toluene or carbon tetrachloride do not create this steric shield, often resulting in a mixture of ortho and para isomers.[4]
Brominating Agent: N-Bromosuccinimide (NBS) is an effective brominating agent for activated aromatic rings like phenols.[5] In polar solvents, it provides a controlled source of electrophilic bromine.
Figure 2: Influence of solvent hydrogen-bonding on regioselectivity.
Strategy 2: High-Selectivity with Modern Reagent Systems
Recent advances in synthetic methodology have produced reagent systems designed for high para-selectivity, even with reactive phenols.
Causality: One such system employs bromotrimethylsilane (TMSBr) in conjunction with a sterically bulky sulfoxide, such as di-(4-chlorophenyl)sulfoxide, in acetonitrile.[5] The high regioselectivity is attributed to a proposed interaction between the byproduct thioether and the phenol via an O–H···S hydrogen bond, which orients the substrate to favor bromination at the para position.[5] This method avoids the formation of toxic byproducts associated with older DMSO-based systems and can achieve excellent isomer ratios.[5]
Strategy 3: Contrasting Approach - Achieving Ortho-Selectivity
While the primary goal is this compound, understanding how to synthesize the ortho-isomer (6-Bromo-2-ethylphenol) provides a more complete scientific picture. For para-substituted phenols, a combination of NBS and a catalytic amount of p-toluenesulfonic acid (pTsOH) in methanol has been shown to be highly effective for mono-ortho-bromination.[6][7]
Causality: It is proposed that under these polar protic conditions, the pTsOH protonates the NBS, creating a more reactive electrophile.[7] The methanol solvent facilitates the reaction, leading to rapid and clean conversion. While 2-ethylphenol is ortho-substituted, this principle demonstrates how acidic catalysis in a protic solvent can be tuned to favor ortho positions, contrasting with the steric blocking strategy for para-selectivity.
Experimental Protocols & Data
The following protocols are self-validating systems, designed from authoritative sources to provide reliable and reproducible results.
Protocol 1: High Para-Selectivity Bromination using Bromine in Ethyl Acetate
(Adapted from patent literature describing selective para-bromination of substituted phenols)[8]
This method leverages a moderately polar, non-protic solvent to achieve high para-selectivity with excellent yields.
Materials:
-
Bromine (Br₂)
-
Ethyl Acetate
-
Aqueous sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-ethylphenol (1.0 eq) in ethyl acetate (approx. 1-2 volumes relative to the phenol).
-
Cool the solution to 0-5 °C using an ice-water bath.
-
In the dropping funnel, prepare a solution of bromine (1.0 eq) in ethyl acetate (approx. 10 volumes relative to the bromine).
-
Add the bromine solution dropwise to the stirred phenol solution over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Quench the reaction by slowly adding aqueous sodium bisulfite solution until the red-orange color of excess bromine disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.
Protocol 2: Ortho-Selective Bromination using NBS/p-TsOH in Methanol
(Adapted from literature for ortho-bromination of para-substituted phenols)[6][9]
This protocol provides a contrasting method optimized for ortho-bromination.
Materials:
-
N-Bromosuccinimide (NBS), recrystallized from water
-
p-Toluenesulfonic acid monohydrate (pTsOH)
-
Methanol (ACS Grade)
-
Dichloromethane
Procedure:
-
In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 2-ethylphenol (1.0 eq) and pTsOH (0.10 eq) in methanol (1.0 mL per mmol of phenol). Stir for 10 minutes.
-
In a separate foil-covered flask, prepare a 0.1 M solution of NBS (1.0 eq) in methanol.
-
Add the NBS solution dropwise to the phenol solution over 20 minutes at room temperature.
-
Stir the reaction mixture for an additional 5-10 minutes post-addition. Monitor by TLC for consumption of starting material.
-
Concentrate the reaction mixture in vacuo.
-
Purify the resulting residue by flash column chromatography using dichloromethane as the eluent to isolate the 6-Bromo-2-ethylphenol isomer.
Comparative Data Analysis
The choice of methodology has a profound impact on the regiochemical outcome. The following table summarizes expected results based on literature for similar substrates.
| Method | Brominating Agent | Solvent | Catalyst / Additive | Key Control Factor | Predominant Isomer | Expected Yield | Expected p:o Ratio | Reference |
| Strategy 1 | Br₂ | Ethyl Acetate | None | Solvent Polarity | 4-Bromo (para) | 90-96% | >98:2 | [8] |
| Strategy 2 | TMSBr | Acetonitrile | Bulky Sulfoxide | Steric Shielding / H-Bonding | 4-Bromo (para) | High | Up to 99:1 | [5] |
| Strategy 3 | NBS | Methanol | p-TsOH | Catalytic Activation | 6-Bromo (ortho) | >86% | Highly ortho-selective | [6][7] |
Conclusion
The synthesis of this compound is not merely a procedural task but an exercise in the strategic control of chemical reactivity. High para-selectivity is readily achievable by leveraging the principles of steric hindrance and solvent effects. The use of bromine in a moderately polar solvent like ethyl acetate provides a robust, high-yielding, and highly selective method suitable for scale-up.[8] For even greater control and milder conditions, modern systems utilizing TMSBr and bulky sulfoxides offer state-of-the-art selectivity.[5] By understanding the causal mechanisms—from the stabilizing resonance of the sigma complex to the steric shielding imparted by a solvent shell—the research scientist can confidently select and execute a protocol that delivers the desired this compound isomer with precision and efficiency.
References
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
Regioselective Synthesis of Brominated Phenols. (2019). ChemistryViews. Retrieved January 3, 2026, from [Link]
-
Regioselective bromination of phenols. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Investigations into the Bromination of Substituted Phenols using Diethyl Bromomalonate and Diethyl Dibromomalonate. (n.d.). Scilit. Retrieved January 3, 2026, from [Link]
- Method for selectively brominating phenols. (1969). Google Patents.
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (n.d.). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
- Process for the selective para-bromination of phenol and its derivatives. (n.d.). Google Patents.
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Selective para-bromination of phenols via a regenerable polymer-bound tetraalkylammonium tribromide. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved January 3, 2026, from [Link]
-
Solvent effect on regioselectivity of bromination of 2-isopropylphenol. (2020). YouTube. Retrieved January 3, 2026, from [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
This compound (C8H9BrO). (n.d.). PubChemLite. Retrieved January 3, 2026, from [Link]
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-
2-Ethylphenol. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
2-Ethylphenol. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
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Methodological & Application
Application Note: Mastering the Suzuki-Miyaura Coupling of 4-Bromo-2-ethylphenol
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4-bromo-2-ethylphenol in Suzuki-Miyaura cross-coupling reactions.
Introduction: Strategic Value of this compound
In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical determinant of synthetic efficiency and molecular complexity. This compound (CAS: 207115-22-8) has emerged as a highly valuable building block.[1] Its structure, featuring a phenolic hydroxyl group, an ortho-ethyl substituent, and a bromine atom, presents a unique combination of reactivity and steric challenge. The bromine atom serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate biaryl and heteroaryl structures.[2] These motifs are central to a vast number of active pharmaceutical ingredients (APIs).[3][4]
The Suzuki-Miyaura reaction stands as one of the most powerful and widely adopted methods for carbon-carbon bond formation, celebrated for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[5][6] This guide provides a comprehensive framework for the successful application of this compound in Suzuki-Miyaura couplings. We will dissect the mechanistic nuances imposed by this specific substrate and provide robust, field-proven protocols to empower researchers in drug discovery and process development.
The Mechanistic Landscape: Navigating Steric and Electronic Effects
The efficacy of a Suzuki-Miyaura reaction is governed by a catalytic cycle involving a palladium center that oscillates between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this cycle is paramount to troubleshooting and optimizing reactions with challenging substrates like this compound. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step.[9] For electron-rich aryl halides, this step can be sluggish. The ortho-ethyl and hydroxyl groups on the phenol ring introduce significant steric bulk, which can further impede the approach of the palladium catalyst. The use of bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands is crucial to facilitate this transformation.[10]
-
Transmetalation: Following oxidative addition, the organic moiety from the organoboron species is transferred to the palladium(II) center. This step requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).[5][11] The choice of base is critical and can influence the rate and success of this step, especially when dealing with sterically demanding coupling partners.[12]
-
Reductive Elimination: In the final step, the two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5] Steric hindrance around the palladium center, exacerbated by the ortho-ethyl group, can slow this step. Ligands that are both bulky and possess the correct bite angle are essential to promote this final, product-forming stage.[13]
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Strategic Component Selection for a Hindered Phenol
The success of coupling this compound hinges on the rational selection of each reaction component to overcome the inherent steric and electronic hurdles.
-
Palladium Precatalyst & Ligand: While Pd(PPh₃)₄ can be effective for simple substrates, hindered systems demand more sophisticated catalysts. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos, XPhos, JohnPhos) is highly recommended.[14] These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and accelerate both the oxidative addition and reductive elimination steps.[15] For particularly challenging couplings, N-Heterocyclic Carbene (NHC) ligands can offer superior activity due to their strong σ-donating properties.[10]
-
Base Selection: The base plays a multifaceted role: it activates the boronic acid, facilitates the formation of key palladium complexes, and can influence the rate of reductive elimination.[5] For sterically hindered substrates, stronger bases are often required.
-
K₃PO₄ (Potassium Phosphate): An effective, moderately strong base suitable for a wide range of functional groups.
-
Cs₂CO₃ (Cesium Carbonate): Often provides higher yields for difficult couplings due to its high solubility in organic solvents and its ability to promote challenging transmetalations.
-
KOtBu (Potassium tert-Butoxide): A very strong base that can be effective when others fail, though its use may be limited by substrate compatibility.[10]
-
-
Solvent System: The choice of solvent is crucial for ensuring all components remain in solution and for mediating the reactivity of the base.[12] Biphasic systems are common.
-
Ethereal Solvents (Dioxane, THF): Excellent choices that dissolve both the organic substrates and the palladium complexes. Often used with water.[5]
-
Aromatic Solvents (Toluene): Another common choice, particularly for higher-temperature reactions.
-
Water: The addition of water is often essential for dissolving inorganic bases like K₃PO₄ and facilitating the formation of the active boronate species. The solvent ratio can significantly impact reaction rates.[12]
-
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents should be handled with care.
Protocol 1: General Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a robust starting point for the coupling of various aryl- and heteroarylboronic acids.
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Reagents and Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Catalyst Loading |
| This compound | 201.06 | 1.0 | 1.0 | N/A |
| Arylboronic Acid | Variable | 1.2 | 1.2 | N/A |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 | 2 mol % Pd |
| SPhos | 410.47 | 0.044 | 0.044 | 4.4 mol % |
| K₃PO₄ (finely ground) | 212.27 | 2.0 | 2.0 | N/A |
| 1,4-Dioxane (anhydrous, degassed) | - | 4 mL | - | N/A |
| Water (degassed) | - | 1 mL | - | N/A |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 201 mg), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol, 425 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and SPhos (0.044 mmol, 18.1 mg).
-
Establish Inert Atmosphere: Seal the vessel with a rubber septum or screw cap. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using syringes, add degassed 1,4-dioxane (4 mL) followed by degassed water (1 mL). The mixture may be heterogeneous.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Optimization and Troubleshooting
Even with a robust protocol, optimization is often necessary. The following table outlines common issues and potential solutions.
| Problem Observed | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor base/solvent choice. | 1. Use a different ligand (e.g., XPhos, RuPhos, or an NHC ligand). 2. Ensure solvents are thoroughly degassed and the evacuate/backfill cycle is done carefully. 3. Screen other bases (Cs₂CO₃) and solvent systems (Toluene/water, THF/water). |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources. 2. Reaction temperature too high or time too long. | 1. Use anhydrous solvents and finely ground, dry base. 2. Attempt the reaction at a lower temperature (e.g., 80 °C). 3. Use a boronic ester (e.g., pinacol ester) which is more stable. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Catalyst system promotes this side reaction. | 1. Improve inert atmosphere technique. 2. Lower the catalyst loading or screen a different ligand. |
| Formation of Byproducts | 1. Reaction temperature too high. 2. Free -OH group participating in side reactions. | 1. Lower the reaction temperature. 2. While many modern catalysts tolerate free phenols, protection of the hydroxyl group (e.g., as a methyl or TBS ether) may be necessary in complex cases, followed by deprotection. |
Conclusion
This compound is a valuable substrate for constructing sterically hindered biaryl compounds via the Suzuki-Miyaura reaction. Success with this challenging building block is not serendipitous; it is achieved through a deliberate and informed selection of catalyst, base, and solvent. By employing bulky, electron-rich phosphine ligands, carefully chosen bases like K₃PO₄ or Cs₂CO₃, and appropriate solvent systems, researchers can effectively overcome the steric and electronic barriers. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the synthesis of novel molecular architectures for advancements in drug discovery and materials science.
References
- Google. (n.d.). Current time in Denbighshire, GB.
-
Wikipedia. (2023). Suzuki reaction. Retrieved January 3, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 4-Bromo-2-methylphenol in Modern Pharmaceutical Synthesis. Retrieved January 3, 2026, from [Link]
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved January 3, 2026, from [Link]
-
PubMed Central (PMC). (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved January 3, 2026, from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved January 3, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Bromo-2-methylphenol in Pharmaceutical Synthesis. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved January 3, 2026, from [Link]
-
CORE. (2017). Individuation and study of supported catalytic systems suitable for practically useful C-C cross-coupling reactions performed in. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 3, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved January 3, 2026, from [Link]
-
MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (2023). Dialkylbiaryl phosphine ligands. Retrieved January 3, 2026, from [Link]
-
ACS Publications. (2024). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved January 3, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 3, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved January 3, 2026, from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved January 3, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. Retrieved January 3, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved January 3, 2026, from [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved January 3, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-fluorophenol: A Cornerstone in Pharmaceutical Synthesis. Retrieved January 3, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 4-Bromo-2-iodophenol in Modern Pharmaceutical Synthesis. Retrieved January 3, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C8H9BrO). Retrieved January 3, 2026, from [Link]
Sources
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- 2. nbinno.com [nbinno.com]
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- 4. nbinno.com [nbinno.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
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- 15. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for 4-Bromo-2-ethylphenol as a Pharmaceutical Intermediate
Introduction: The Strategic Value of 4-Bromo-2-ethylphenol in Medicinal Chemistry
This compound (CAS No: 18980-21-7) is a strategically important substituted phenolic compound that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique structural arrangement—a phenol ring activated by a hydroxyl group, sterically influenced by an ortho-ethyl group, and possessing a bromine atom at the para-position—offers a triad of reactive sites that can be selectively manipulated to construct diverse molecular scaffolds.
The bromine atom is a key functional handle for modern palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. These reactions are fundamental to the assembly of the core structures of many active pharmaceutical ingredients (APIs). The hydroxyl group can be engaged in etherification reactions or used as a directing group, while the ethyl group provides steric bulk that can influence reaction selectivity and the conformational properties of the final molecule. This guide provides detailed protocols for the application of this compound in key synthetic transformations relevant to drug discovery and development.
Physicochemical and Safety Profile
A thorough understanding of the properties and hazards of this compound is a prerequisite for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 18980-21-7 | [1] |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Appearance | Solid | [1] |
| IUPAC Name | This compound | [1] |
Safety and Handling:
This compound is classified as toxic if swallowed and may cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information before use.
Key Synthetic Applications and Protocols
The bromine atom on the this compound ring is the primary site for elaboration, making it an excellent substrate for a variety of cross-coupling reactions. The following sections provide detailed protocols for three of the most powerful and widely used transformations in modern pharmaceutical synthesis.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex. This reaction is instrumental in the synthesis of biaryl scaffolds, which are prevalent in a wide range of pharmaceuticals.
Causality of Experimental Choices: The choice of a palladium catalyst and a suitable ligand is critical for an efficient Suzuki-Miyaura coupling. A base is required to activate the boronic acid for transmetalation to the palladium center. The solvent system, often a mixture of an organic solvent and water, facilitates the dissolution of both organic and inorganic reagents.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Synthesis of a 4-Aryl-2-ethylphenol Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles to ensure an oxygen-free atmosphere.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling the inert gas through the solvents for at least 20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-ethylphenol.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction has revolutionized the synthesis of arylamines, which are key components of numerous pharmaceuticals.
Causality of Experimental Choices: The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step and preventing side reactions. A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Anhydrous and oxygen-free conditions are essential to prevent catalyst deactivation.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of a 4-Amino-2-ethylphenol Derivative
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous toluene
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide, XPhos, and Pd₂(dba)₃ to a dry Schlenk tube. Add anhydrous toluene, followed by this compound and the amine.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and quench with a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the resulting N-aryl-2-ethylphenol derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Ullmann Condensation: Formation of C-O Bonds
The Ullmann condensation is a copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol. While traditionally requiring harsh conditions, modern protocols with ligands allow the reaction to proceed under milder conditions.
Causality of Experimental Choices: A copper(I) salt is a common catalyst precursor. The use of a ligand, such as a phenanthroline derivative, can accelerate the reaction and allow for lower temperatures. A base is necessary to deprotonate the phenol, forming the nucleophilic phenoxide. A high-boiling polar aprotic solvent is typically used to ensure the solubility of the reagents and to reach the required reaction temperature.
Caption: Simplified pathway for the Ullmann condensation.
Protocol: Synthesis of a Diaryl Ether Derivative
This protocol outlines a general procedure for the copper-catalyzed Ullmann condensation of this compound with a substituted phenol.
Materials:
-
This compound (1.0 eq)
-
Substituted phenol (1.2 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous toluene or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add CuI, 1,10-phenanthroline, and cesium carbonate. Add this compound and the substituted phenol.
-
Solvent Addition: Add anhydrous toluene or DMF to the flask.
-
Reaction: Heat the reaction mixture to 110-130 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours to reach completion.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If DMF was used, pour the mixture into water and extract with ethyl acetate. If toluene was used, filter the mixture through a pad of celite and wash the pad with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess its purity.
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its ability to readily participate in key bond-forming reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation makes it an attractive starting material for the construction of complex molecular architectures. The protocols provided in this guide offer a solid foundation for researchers to explore the synthetic utility of this important intermediate in their drug discovery and development programs. As with any chemical synthesis, the reaction conditions may require optimization depending on the specific substrates being used.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
Sources
Application Notes and Protocols: Leveraging 4-Bromo-2-ethylphenol in the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of 4-Bromo-2-ethylphenol in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel bioactive compounds. This compound, a readily accessible substituted phenol, has emerged as a versatile and highly valuable building block in medicinal chemistry. Its unique structural features—a reactive bromine atom, an activating ethyl group, and a nucleophilic hydroxyl group—provide a powerful toolkit for synthetic chemists to construct complex molecular architectures with a wide range of biological activities.
The bromine atom at the 4-position serves as a key handle for a variety of powerful cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann condensations. These reactions allow for the facile formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, respectively, enabling the construction of diverse molecular scaffolds such as biaryls, N-aryl amines, and diaryl ethers. These structural motifs are prevalent in a vast array of pharmacologically active agents, including kinase inhibitors, antimicrobial compounds, and anti-inflammatory drugs.
This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of this compound. We will delve into the mechanistic underpinnings of key transformations, provide field-proven insights into reaction optimization, and present detailed, step-by-step protocols for the synthesis of key bioactive molecular classes.
I. The Versatility of this compound: A Chemist's Perspective
The reactivity of this compound is governed by the interplay of its three key functional groups. The electron-donating nature of the hydroxyl and ethyl groups activates the aromatic ring towards electrophilic substitution, while also influencing the regioselectivity of these reactions. The bromine atom, a versatile halogen, provides a reactive site for a multitude of transformations, most notably transition metal-catalyzed cross-coupling reactions.
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond by coupling with an organoboron reagent, leading to the synthesis of biaryl compounds.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by coupling with an amine, yielding N-aryl amines.
-
Ullmann Condensation: Formation of a carbon-oxygen bond by coupling with a phenol, resulting in the synthesis of diaryl ethers.
The strategic application of these reactions allows for the modular and convergent synthesis of complex bioactive molecules, making this compound a highly sought-after starting material in the pharmaceutical industry.
II. Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the construction of C-C bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] The reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester.[2]
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4-Aryl-2-ethylphenols
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-ethylphenol.
Data Summary: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Ethyl-[1,1'-biphenyl]-4-ol | >90 (representative) |
| 2 | 4-Methoxyphenylboronic acid | 2-Ethyl-4'-methoxy-[1,1'-biphenyl]-4-ol | >90 (representative) |
| 3 | 3-Pyridinylboronic acid | 4-(2-Ethyl-4-hydroxyphenyl)pyridine | >85 (representative) |
III. Synthesis of N-Aryl Amines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3][4] This reaction allows for the formation of a C-N bond between an aryl halide and a primary or secondary amine, a transformation that is often challenging to achieve using traditional methods.[3]
Mechanistic Rationale:
The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and involves:
-
Oxidative Addition: Pd(0) adds to the aryl bromide to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are reductively eliminated to form the C-N bond and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Synthesis of N-Aryl-2-ethyl-4-aminophenols
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with various amines. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[3]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add toluene (5 mL) and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100 °C for 12-24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-aryl-2-ethyl-4-aminophenol.
IV. Synthesis of Diaryl Ethers via Ullmann Condensation
The Ullmann condensation is a classical method for the formation of diaryl ethers, involving the copper-catalyzed coupling of an aryl halide with a phenol.[5][6] While traditional Ullmann conditions often require harsh reaction conditions, modern modifications utilizing ligands and various copper sources have significantly improved the scope and mildness of this transformation.[6]
Mechanistic Rationale:
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide in a process that may involve oxidative addition and reductive elimination steps, although the exact mechanism can vary depending on the specific reaction conditions.
Caption: Simplified representation of the Ullmann condensation for diaryl ether synthesis.
Protocol: Synthesis of 4-Phenoxy-2-ethylphenols
This protocol describes a general procedure for the Ullmann condensation of this compound with various phenols.
Materials:
-
This compound
-
Phenol (1.2 equivalents)
-
Copper(I) iodide (CuI, 10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cesium carbonate (Cs₂CO₃, 2 equivalents)
-
Toluene
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk tube, add CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and cesium carbonate (2.0 mmol).
-
Add this compound (1.0 mmol) and the phenol (1.2 mmol).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add toluene (5 mL) and seal the tube.
-
Heat the reaction mixture to 110 °C for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the desired 4-phenoxy-2-ethylphenol.
V. Case Study: Synthesis of a Key Intermediate for Bosutinib
A practical application of the synthetic utility of a close analog of this compound is demonstrated in the synthesis of a key intermediate for Bosutinib, a dual Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. While the literature more commonly cites the use of 4-bromo-2-methoxyphenol, the synthetic principles are directly translatable to this compound.
The synthesis involves an Ullmann condensation to form a diaryl ether, a crucial fragment of the Bosutinib core structure.
Caption: Synthetic workflow towards a Bosutinib intermediate.
This example underscores the industrial relevance of this compound and its analogs as key starting materials in the synthesis of complex and high-value pharmaceutical agents.
VI. Conclusion
This compound is a versatile and economically attractive starting material for the synthesis of a wide range of bioactive molecules. Its strategic functionalization through powerful cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann condensations provides efficient access to diverse chemical scaffolds with significant therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this valuable building block in their drug discovery and development endeavors.
References
- Buchwald, S. L., & Hartwig, J. F. (2010).
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions.
- Khanam, H., & Shamsuzzaman. (2015). Bioactive benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504.
- Shetty, S., Javarappa, R., & Naik, N. (2022). Benzofuran fused phenyl pyrimidine/pyrazole schiff base derivatives as bioactive agents: anticancer, antimicrobial and molecular docking studies. Journal of Research in Pharmacy, 26(4), 939-953.
- Collins, C. M., & Lyne, P. M. (1987). Microbiological Methods. Butterworths & Co (Publishers) Ltd.
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Idamalarselvi, R., Swetha, G., Ramachandra Raja, C., & Priscilla, R. (2020). Synthesis, Thermal and Antimicrobial Activity of Novel Organic Single Crystal of (E)-4-Bromo-2-[(phenylimino)methyl]phenol Compound. Asian Journal of Chemistry, 32(11), 2887-2892.
- Hassan, A. S., Askar, A. A., & Moustafa, G. O. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(14), 255-265.
- Marion, N., & Nolan, S. P. (2008). N-heterocyclic carbenes in palladium catalysis.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Zare, M., & Mahmoodi, N. O. (2013). Antimicrobial activity of naturally occurring phenols and derivatives against biofilm and planktonic bacteria. Journal of Global Antimicrobial Resistance, 1(4), 177-182.
- Khanam, H., & Shamsuzzaman. (2015). Bioactive benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504.
- De Luca, L., Nieddu, G., Porcheddu, A., & Giacomelli, G. (2009). Some recent approaches to the synthesis of 2-substituted benzofurans. Current medicinal chemistry, 16(13), 1604-1623.
- Barluenga, J., Aznar, F., Valdés, C., & Cabal, M. P. (2002). Palladium-catalyzed intramolecular amination of aryl halides: a new approach to nitrogen-containing heterocyclic compounds. Journal of the American Chemical Society, 124(47), 14012-14013.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
- Kumar, A., Singh, A., & Kumar, S. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie-Chemical Monthly, 153(2), 163-174.
- Chen, C. Y., & Chen, Y. K. (2019). Comprehensive exploration of bromophenol derivatives: promising antibacterial agents against SA and MRSA. ACS omega, 4(27), 22445-22455.
- Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of the Ullmann reaction: a powerful C-C coupling. Synlett, 2003(15), 2428-2439.
- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)− O, C (aryl)− N, and C (aryl)− S bond formation.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
- Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-mediated C–N, C–O, and C–S bond formation. Chemical reviews, 108(8), 3054-3131.
- Jaware, J., & Borhade, S. (2014). Synthesis of novel N-{[2-(morpholin-4-yl)-quinoline-3-yl] methyl} 2-[(4-aminopentyl)(ethyl) amino] ethanol derivatives. Int J Pharm Pharm Res, 1(1), 67-72.
- Costa, N. E., Pelotte, A. L., Simard, J. M., Syvinski, C. A., & Deveau, A. M. (2012). Discovering green, aqueous Suzuki coupling reactions: Synthesis of ethyl (4-phenylphenyl) acetate, a biaryl with anti-arthritic potential.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− aryl bond formation one century after the discovery of the Ullmann reaction. Chemical reviews, 102(5), 1359-1470.
- Ooi, T., Maruoka, K., & Yamamoto, H. (1999). Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). Organic Syntheses, 76, 86.
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Application Notes & Protocols: Strategic Cross-Coupling of 4-Bromo-2-ethylphenol
Introduction: Navigating the Reactivity of a Multifunctional Building Block
4-Bromo-2-ethylphenol is a versatile aromatic scaffold integral to the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1] Its structure presents a unique synthetic challenge and opportunity: a reactive aryl bromide (C-Br) bond, a nucleophilic and acidic phenolic hydroxyl (-OH) group, and an ortho-ethyl substituent that provides steric influence. The successful functionalization of this molecule via cross-coupling reactions hinges on the precise selection of catalytic systems to achieve chemoselectivity—preferentially forming a desired carbon-carbon (C-C) or carbon-heteroatom (C-N, C-O) bond while mitigating undesired side reactions.[1][2][3]
The primary challenge when working with this compound is the competition between coupling at the C-Br bond and reactions involving the phenolic -OH group.[1] The acidic proton of the phenol can react with the bases required for many coupling cycles, and the phenoxide can act as a nucleophile, leading to O-arylation byproducts.[1] This guide provides an in-depth analysis of reaction conditions, explains the causality behind protocol choices, and offers detailed methodologies for the strategic coupling of this valuable intermediate.
C-N Bond Formation: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a premier method for constructing C-N bonds, prized for its broad substrate scope and functional group tolerance.[4][5] When applied to this compound, the primary goal is to achieve selective N-arylation without significant formation of the diaryl ether byproduct from competing O-arylation.
Mechanistic Rationale & Causality
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species.[4][6][7] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound.[7]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[7]
To ensure selective N-arylation, the choice of base is paramount. A strong base (e.g., NaOt-Bu) can readily deprotonate the phenolic hydroxyl group, forming a phenoxide that can compete in the catalytic cycle. Therefore, milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are employed.[1] These bases are strong enough to deprotonate the coordinated amine but are less likely to deprotonate the free phenol, thus kinetically favoring the desired amination pathway. Furthermore, the use of sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos) is known to accelerate the reductive elimination step for C-N bond formation, further enhancing selectivity.[1][7]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Selective N-Arylation
This protocol is optimized to favor C-N bond formation using a specialized ligand and a mild base.[1]
-
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), a suitable palladium precatalyst (e.g., BrettPhos G3, 1-2 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (to achieve a concentration of 0.1-0.2 M) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 90-110 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.
Table 1: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Palladium Source | BrettPhos G3, XPhos G3, RuPhos G3 (1-3 mol%) | Precatalysts are air-stable and highly active, ensuring efficient catalytic turnover. |
| Ligand | BrettPhos, RuPhos, XPhos | Sterically hindered biarylmonophosphine ligands promote C-N reductive elimination and prevent catalyst decomposition. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2.0-2.5 equiv.) | Mild bases selectively deprotonate the coordinated amine without significantly deprotonating the phenol, maximizing N-arylation. |
| Solvent | Toluene, Dioxane, CPME (anhydrous, degassed) | Aprotic solvents with good solubility for the catalyst and reagents. |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy to overcome activation barriers without promoting thermal degradation. |
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between aryl halides and organoboron compounds.[8][9] It is particularly valuable for synthesizing biaryl structures.
Mechanistic Rationale & Causality
The Suzuki coupling also operates on a Pd(0)/Pd(II) catalytic cycle.[10]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of this compound.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex.[11]
-
Reductive Elimination: The two organic fragments are coupled, forming the C-C bond and regenerating the Pd(0) catalyst.[8]
For this compound, the acidic proton requires the use of at least one additional equivalent of base to deprotonate the phenol, in addition to the amount needed to facilitate transmetalation. Aqueous inorganic bases are commonly used and generally do not lead to significant O-arylation side products in this context.
Visualizing the Catalytic Cycle
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- 2. researchgate.net [researchgate.net]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald-Hartwig_reaction [chemeurope.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 4-Bromo-2-ethylphenol
Introduction: Strategic Modification of 4-Bromo-2-ethylphenol
This compound is a substituted phenolic compound with significant potential in the development of novel agrochemicals, pharmaceuticals, and functional materials. The hydroxyl group is a key reactive center, and its derivatization into ethers, esters, or silyl ethers is a critical step in modifying the molecule's properties. This guide provides detailed protocols for three common and effective derivatization strategies for the hydroxyl group of this compound, offering researchers a practical and scientifically grounded approach to its chemical modification. The choice of derivatization strategy can profoundly impact the resulting molecule's lipophilicity, volatility, and biological activity. For instance, converting the polar hydroxyl group into a less polar ether or ester can enhance bioavailability or allow for analysis by gas chromatography.[1]
This document is structured to provide not just procedural steps, but also the underlying chemical principles and rationale for the selection of reagents and conditions, empowering researchers to adapt and troubleshoot these methods effectively.
I. Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alcohol (or phenol) and an organohalide.[2] The reaction proceeds via an S_N2 mechanism, where the phenoxide ion acts as a nucleophile.[3] For this compound, the first step is deprotonation of the acidic phenolic proton with a suitable base to form the corresponding phenoxide. This phenoxide then attacks the alkyl halide in a nucleophilic substitution reaction. The presence of the ethyl group at the ortho position may introduce some steric hindrance, potentially slowing the reaction rate compared to an unhindered phenol. Therefore, the choice of a primary alkyl halide is crucial to favor the S_N2 pathway and minimize competing elimination reactions.[2]
Protocol: Synthesis of 4-Bromo-2-ethyl-1-methoxybenzene
This protocol is adapted from a similar procedure for the methylation of 4-ethylphenol.[4]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotonation: In a 50 mL round-bottom flask, combine this compound (1.0 g, 4.97 mmol), sodium hydroxide (0.3 g, 7.5 mmol), and a catalytic amount of tetrabutylammonium bromide (0.1 g, 0.31 mmol).
-
Add 10 mL of deionized water and stir the mixture until the phenol dissolves. Gentle heating may be applied.
-
Alkylation: To the stirred solution, add methyl iodide (0.44 mL, 7.0 mmol) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel containing 20 mL of diethyl ether and 20 mL of water.
-
Separate the layers and extract the aqueous layer with an additional 15 mL of diethyl ether.
-
Combine the organic layers and wash with 15 mL of 5% NaOH solution, followed by 15 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-Bromo-2-ethyl-1-methoxybenzene can be purified by column chromatography on silica gel.
Causality and Insights:
-
Base: Sodium hydroxide is a sufficiently strong base to deprotonate the acidic phenol.
-
Phase Transfer Catalyst: TBAB facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide is more soluble, thereby increasing the reaction rate.[5]
-
Alkyl Halide: Methyl iodide is a highly reactive primary alkyl halide, ideal for the S_N2 reaction. For introducing larger alkyl groups, the corresponding primary alkyl bromides or iodides should be used.
II. Silylation: Formation of a Trimethylsilyl (TMS) Ether
Silylation is a common derivatization technique that replaces the active hydrogen of a hydroxyl group with a silyl group, typically trimethylsilyl (TMS).[1] This transformation is particularly useful for increasing the volatility of polar compounds like phenols, making them amenable to analysis by gas chromatography (GC).[1] Hexamethyldisilazane (HMDS) is a popular and effective silylating agent that reacts with hydroxyl groups to form a TMS ether and ammonia as the only byproduct.[6] The reaction can often be performed under neutral conditions, sometimes with a catalyst.[7]
Protocol: Synthesis of (4-Bromo-2-ethylphenoxy)trimethylsilane
This protocol is a general method for the silylation of phenols using HMDS.[8]
Materials:
-
This compound
-
Hexamethyldisilazane (HMDS)
-
Anhydrous Toluene or Dichloromethane (optional, for solvent-based reaction)
Equipment:
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add this compound (1.0 g, 4.97 mmol).
-
Reagent Addition: Add an excess of hexamethyldisilazane (HMDS) (e.g., 2-3 equivalents, approx. 2.1 mL, 9.94 mmol). For a solvent-free reaction, proceed to the next step. Alternatively, add 10 mL of anhydrous toluene.
-
Reaction: Heat the mixture to reflux (the boiling point of HMDS is 125 °C) and maintain for 1-2 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC or by GC analysis of an aliquot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The excess HMDS and any solvent can be removed by distillation. The resulting (4-Bromo-2-ethylphenoxy)trimethylsilane is often pure enough for subsequent use or analysis. If further purification is needed, it can be distilled under reduced pressure.
Causality and Insights:
-
HMDS as Reagent: HMDS is an effective silylating agent, and the ammonia byproduct is volatile and easily removed from the reaction mixture.[6]
-
Reaction Conditions: For many phenols, the reaction with HMDS can be carried out neat (without solvent) by heating, which simplifies the work-up procedure.[8] The ethyl group at the ortho position of this compound might slightly increase the steric hindrance, justifying the use of reflux conditions to ensure complete conversion.
-
Anhydrous Conditions: It is crucial to perform the reaction under anhydrous conditions as silylating agents and silyl ethers are sensitive to moisture.
III. Esterification via Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, which is particularly useful for sterically hindered substrates.[9] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[10] This method avoids the harsh acidic or basic conditions of other esterification methods like Fischer esterification.
Protocol: Synthesis of 4-Bromo-2-ethylphenyl acetate
This protocol is based on the general procedure for Steglich esterification.[1]
Materials:
-
This compound
-
Acetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 g, 4.97 mmol), acetic acid (0.31 mL, 5.47 mmol), and a catalytic amount of DMAP (61 mg, 0.5 mmol) in 20 mL of anhydrous DCM in a round-bottom flask, add a solution of DCC (1.13 g, 5.47 mmol) in 10 mL of anhydrous DCM at 0 °C with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 15 mL of 0.5 N HCl, 15 mL of water, and 15 mL of saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: The crude 4-Bromo-2-ethylphenyl acetate can be purified by column chromatography on silica gel.
Causality and Insights:
-
DCC and DMAP: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, reacting with this intermediate to form a more reactive acyl-pyridinium species, which is then readily attacked by the phenol.[9] This catalytic cycle allows the reaction to proceed under mild conditions.[11]
-
Mild Conditions: The neutral and room-temperature conditions of the Steglich esterification make it suitable for substrates with sensitive functional groups.
-
Byproduct Removal: The main byproduct, dicyclohexylurea (DCU), is largely insoluble in DCM and can be easily removed by filtration.[10]
IV. Visualization of Reaction Workflows
Caption: Workflow for Williamson Ether Synthesis.
Caption: Workflow for Steglich Esterification.
V. Comparative Summary of Derivatization Protocols
| Parameter | Williamson Ether Synthesis | Silylation (TMS Ether) | Steglich Esterification |
| Primary Reagents | NaOH, Alkyl Halide | Hexamethyldisilazane (HMDS) | Carboxylic Acid, DCC, DMAP |
| Reaction Conditions | Reflux, Aqueous/Organic Phases | Reflux, Anhydrous | 0 °C to Room Temp, Anhydrous |
| Key Advantages | Forms stable C-O bond, wide variety of alkyl groups can be introduced. | Mild, neutral conditions, volatile byproduct, ideal for GC analysis. | Very mild conditions, suitable for sensitive substrates, high yields. |
| Key Considerations | Requires a reactive primary alkyl halide to avoid elimination. | Product is moisture-sensitive. | DCC is an allergen, byproduct (DCU) removal by filtration is necessary. |
| Typical Solvents | Water, Diethyl Ether | Toluene, or neat | Dichloromethane (DCM) |
VI. Analytical Characterization of Derivatives
Successful derivatization can be confirmed by spectroscopic methods, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Infrared (IR) Spectroscopy: The most significant change will be the disappearance of the broad O-H stretching band characteristic of the starting phenol (typically around 3200-3600 cm⁻¹).
-
Ether Derivative: Appearance of a C-O-C stretching band.
-
Silyl Ether Derivative: Appearance of a strong Si-O-C stretching band (around 1000-1100 cm⁻¹) and Si-CH₃ bands.
-
Ester Derivative: Appearance of a strong C=O stretching band (around 1760 cm⁻¹ for phenyl esters) and a C-O stretching band.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The broad, exchangeable phenolic -OH proton signal will disappear. New signals corresponding to the protons of the introduced group will appear (e.g., a singlet around 3.8 ppm for a methoxy group, a singlet around 0.3 ppm for a TMS group, or a singlet around 2.3 ppm for an acetate group). The chemical shifts of the aromatic and ethyl group protons may also experience slight changes.
-
¹³C NMR: The carbon atom of the aromatic ring attached to the oxygen will show a shift in its resonance. New signals corresponding to the carbons of the added group will be present.
-
VII. References
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Kadam, S. T., & Kim, S. S. (2010). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry, 12(1), 94-97. [Link]
-
ResearchGate. A Highly Efficient Method for the Silylation of Alcohols, Phenols, and Naphthols Using HMDS in the Presence of Zinc Oxide (ZnO) as Economical Heterogeneous Catalyst. [Link]
-
Utah Tech University. Williamson Ether Synthesis Lab Procedure. [Link]
-
University of Wisconsin-Madison. Experiment 06 Williamson Ether Synthesis. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
Journal of Sciences, Islamic Republic of Iran. Silylation of Alcohols and Phenols Using HMDS Catalyzed by SiO2-Cl in Solution and Solvent-Free Conditions. [Link]
-
University of California, Irvine. 12. The Williamson Ether Synthesis. [Link]
-
Grokipedia. Steglich esterification. [Link]
-
Wikipedia. Steglich esterification. [Link]
-
National Institutes of Health. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]
-
Kadam, S. T., & Kim, S. S. (2010). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry, 12(1), 94-97. [Link]
-
Organic Syntheses. esterification of carboxylic acids with. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Biological Magnetic Resonance Bank. bmse000681 4-ethylphenol. [Link]
-
SynArchive. Steglich Esterification. [Link]
-
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]
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- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
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- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
Application Notes and Protocols: The Strategic Role of 4-Bromo-2-ethylphenol in Agrochemical Synthesis
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Abstract
4-Bromo-2-ethylphenol is a substituted phenolic compound with significant potential as a versatile building block in the synthesis of novel agrochemicals. Its unique structural features—a reactive hydroxyl group, a strategically positioned bromine atom, and an ethyl group influencing lipophilicity—offer a compelling scaffold for the development of new herbicides, fungicides, and insecticides. While direct, large-scale commercial applications are not extensively documented in public literature, its structural similarity to key intermediates in established agrochemical classes, such as phenoxy herbicides and organophosphate insecticides, underscores its value in discovery and development pipelines. This guide provides a comprehensive overview of the chemical rationale for its use, detailed protocols for its derivatization, and a forward-looking perspective on its application in creating next-generation crop protection agents.
Introduction: The Chemical Versatility of this compound
This compound (CAS 18980-21-7) is an aromatic organic compound characterized by a phenol ring substituted with a bromine atom at the para position (C4) and an ethyl group at the ortho position (C2) relative to the hydroxyl group.[1][2] This substitution pattern imparts a unique combination of chemical reactivity and physical properties that are highly desirable for agrochemical synthesis.
-
The Phenolic Hydroxyl Group: This functional group is a key reaction site, readily undergoing etherification and esterification. These reactions are fundamental to the synthesis of numerous agrochemicals, allowing for the linkage of the phenolic core to various active moieties.
-
The Bromine Atom: The presence of a halogen, particularly bromine, at the para position can significantly influence the biological activity of the resulting molecule. Halogenation is a common strategy in agrochemical design to enhance efficacy, modulate metabolic stability, and increase binding affinity to target sites.
-
The Ortho-Ethyl Group: The ethyl substituent provides steric hindrance that can direct reactions at other sites on the aromatic ring. Furthermore, it increases the lipophilicity of the molecule, a critical factor for penetration of the waxy cuticle of plants or the exoskeleton of insects.
These features position this compound as a valuable intermediate for creating diverse libraries of compounds for high-throughput screening in agrochemical discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18980-21-7 | [1] |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [2] |
| Appearance | Solid | [2] |
| XlogP (Predicted) | 2.8 | [1] |
Core Synthetic Pathways and Protocols
The primary utility of this compound in agrochemical synthesis lies in the reactivity of its hydroxyl group. The following sections detail protocols for key transformations that can be employed to generate novel agrochemical candidates.
Synthesis of Phenoxy Herbicide Analogs via Williamson Ether Synthesis
Phenoxy herbicides, such as 2,4-D and MCPA, are a well-established class of systemic herbicides that function as synthetic auxins, causing uncontrolled growth in broadleaf weeds.[3][4] this compound can serve as a precursor to novel phenoxy-type herbicides through Williamson ether synthesis.
Caption: Synthetic workflow for a hypothetical phenoxyacetic acid herbicide.
Objective: To synthesize a novel phenoxyacetic acid derivative from this compound for herbicidal activity screening.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl chloroacetate (1.1 eq)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and dissolve in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise over 15 minutes. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium phenoxide is indicated by the cessation of hydrogen gas evolution.
-
Etherification: Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (1.1 eq) dropwise via a syringe. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Ester Isolation: Upon completion, cool the reaction to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-bromo-2-ethylphenoxy)acetate. Purify by column chromatography if necessary.
-
Hydrolysis: Dissolve the isolated ester in a mixture of THF and water (2:1). Add sodium hydroxide (2.0 eq) and stir at room temperature for 12-18 hours, or until TLC indicates complete consumption of the ester.
-
Acidification and Product Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer to 0 °C and acidify to pH 2 with 1M HCl. The product, 2-(4-bromo-2-ethylphenoxy)acetic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Causality and Insights: The use of a strong base like NaH ensures complete deprotonation of the phenol, which is crucial for an efficient nucleophilic attack on the electrophilic ethyl chloroacetate. The final hydrolysis step is a standard procedure to convert the ester to the carboxylic acid, which is the active form for many auxin-mimicking herbicides.
Synthesis of Organophosphate Insecticide Analogs
Substituted phenols are critical intermediates in the synthesis of organophosphate insecticides. For example, 4-bromo-2-chlorophenol is a precursor to the insecticide profenofos.[5] By analogy, this compound can be used to synthesize novel organophosphate insecticides.
Caption: Synthetic workflow for a hypothetical organothiophosphate insecticide.
Objective: To synthesize a novel organothiophosphate ester from this compound for insecticidal activity screening.
Materials:
-
This compound (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous acetone
-
O,O-Diethyl thiophosphoryl chloride (1.1 eq)
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Phenoxide Formation: In a round-bottom flask, suspend this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone. Heat the mixture to reflux and stir for 1 hour to ensure the formation of the potassium phenoxide.
-
Phosphorylation: To the refluxing suspension, add O,O-diethyl thiophosphoryl chloride (1.1 eq) dropwise over 30 minutes. Continue to reflux for 8-12 hours, monitoring the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in toluene, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude O-(4-bromo-2-ethylphenyl) O,O-diethyl phosphorothioate. The product can be purified by vacuum distillation or column chromatography.
Causality and Insights: The use of a milder base like potassium carbonate is sufficient for this reaction and is often preferred in industrial settings for its lower cost and easier handling compared to sodium hydride. The final product is a thio-analogue of organophosphates, a class of compounds known to act as acetylcholinesterase inhibitors in insects.
Potential Agrochemical Applications and Future Directions
While specific commercialized agrochemicals derived from this compound are not prominent in the literature, its structural motifs suggest several promising avenues for research and development:
-
Herbicides: As detailed in Protocol 1, the synthesis of phenoxy-type herbicides is a straightforward application. The resulting compounds would be candidates for controlling broadleaf weeds in cereal crops.
-
Fungicides: The unbrominated parent compound, 4-ethylphenol, has demonstrated antifungal activity against various plant pathogens, including Phytophthora and Fusarium species.[6][7] It is plausible that bromination could enhance this intrinsic activity, making this compound a valuable starting point for the development of novel fungicides.
-
Insecticides: The synthesis of organophosphate esters, as outlined in Protocol 2, is a direct route to potential insecticides. Additionally, the brominated phenol scaffold can be incorporated into other classes of insecticides. Research on other brominated aromatic compounds has shown significant insecticidal activity.[8]
Conclusion
This compound represents an under-explored yet highly promising intermediate for the synthesis of new agrochemicals. Its chemical functionality allows for facile incorporation into known agrochemical scaffolds, such as phenoxy herbicides and organophosphate insecticides. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to explore the potential of this versatile building block. Future research should focus on the synthesis and biological evaluation of diverse derivatives of this compound to unlock its full potential in addressing the ongoing challenges in crop protection.
References
- The Production of Phenoxy Herbicides. (n.d.).
-
Atalay, S., et al. (2008). (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(1), o92. Available at: [Link]
- Baker, D. R., Fenyes, J. G., & Basarab, G. S. (Eds.). (1995). Synthesis and Chemistry of Agrochemicals IV. ACS Symposium Series.
- Process for producing 4-bromo-2-chlorophenols. (1980). U.S.
- Synthesis of 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine. (2023). Molbank, 2023(3), M1730.
- Process for the preparation of 4-phenoxy-phenols. (1982). U.S.
- Production of 4-bromo-2,5-dichlorophenol. (1976).
-
This compound (C8H9BrO). PubChemLite. Retrieved from [Link]
-
This compound. PubChem. Retrieved from [Link]
-
Phenoxy herbicide. In Wikipedia. Retrieved from [Link]
- Adsul, V. B., et al. (2022). Insecticidal Activity of Aromatic Bromo Compound from Ipomoea Carnea. Der Pharma Chemica, 14(4), 8-11.
- 2-(4-Hydroxyphenoxy)
- Synthesis of Novel 4‐Acyloxy‐2′‐Bromo‐6′‐Chloropodophyllotoxin Derivatives Displaying Significant Insecticidal Activity Against Mythimna Separata. (2020). Chemistry & Biodiversity, 17(8), e2000329.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
- Method of making 2-bromo-4-chloro substituted phenols. (2002). U.S.
- Liu, D., et al. (2018). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 16(11), 438.
- Li, Y., et al. (2021). 4-Ethylphenol, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes. Frontiers in Plant Science, 12, 717258.
- Fernandes, P., et al. (2020).
-
4-Ethylphenol, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes. (2021). ResearchGate. Retrieved from [Link]
Sources
- 1. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. This compound AldrichCPR 18980-21-7 [sigmaaldrich.com]
- 3. nzic.org.nz [nzic.org.nz]
- 4. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 5. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 6. 4-Ethylphenol, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Note: High-Throughput Quantification of 4-Bromo-2-ethylphenol using Chromatographic Techniques
Abstract
This comprehensive application note provides detailed protocols for the accurate and precise quantification of 4-Bromo-2-ethylphenol, a molecule of significant interest in pharmaceutical and environmental analysis. We present two primary analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed to provide researchers, scientists, and drug development professionals with the necessary tools to implement robust and reliable analytical workflows. The protocols herein are presented with an emphasis on the scientific rationale behind procedural steps, ensuring methodological integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound is a halogenated phenolic compound that serves as a critical intermediate in the synthesis of various pharmaceutical agents and specialty chemicals. Its accurate quantification is paramount for ensuring product quality, monitoring reaction kinetics, and assessing environmental fate. The presence of the bromine atom and the ethyl group on the phenol ring imparts specific physicochemical properties that necessitate tailored analytical approaches for selective and sensitive detection.
This application note details two validated methods for the quantification of this compound, each offering distinct advantages depending on the analytical requirements, sample matrix, and available instrumentation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of non-volatile and thermally labile compounds like this compound. The method relies on the differential partitioning of the analyte between a stationary phase and a mobile phase, followed by detection based on its ultraviolet absorbance.
Principle of HPLC Separation
The separation of this compound is achieved using reversed-phase chromatography. In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used in conjunction with a polar mobile phase. This compound, being a moderately nonpolar molecule, will be retained on the column and will elute at a characteristic retention time based on its interaction with the stationary phase. The composition of the mobile phase is a critical parameter that can be adjusted to optimize the separation.
Experimental Protocol: HPLC-UV
2.2.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
Methanol (for sample preparation)
2.2.2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase HPLC column (e.g., Newcrom R1 or equivalent C8/C18 column, 250 mm x 4.6 mm, 5 µm particle size).[1][2]
2.2.3. Sample Preparation Workflow
Caption: Sample preparation workflow for HPLC analysis.
2.2.4. Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v). Acidify the aqueous portion with 0.1% phosphoric acid to suppress the ionization of the phenolic hydroxyl group, which results in sharper peaks and more reproducible retention times. For mass spectrometry compatibility, formic acid can be used as an alternative.[1][2]
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of methanol.
-
Dilute the sample solution with the mobile phase to a concentration that falls within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[3]
-
-
HPLC Conditions:
-
Column: Newcrom R1 or equivalent C18 (250 mm x 4.6 mm, 5 µm)[1][2]
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (based on the UV absorbance spectrum of similar phenolic compounds)[4]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should be ≥ 0.999 for good linearity.[5]
-
Quantify the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Method Validation
To ensure the reliability of the HPLC method, a thorough validation should be performed according to ICH guidelines.[6] Key validation parameters for similar phenolic compounds are summarized below.
| Parameter | Typical Acceptance Criteria | Significance |
| Linearity (R²) | ≥ 0.999 | Demonstrates a direct proportional relationship between concentration and response.[5] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 98-102% | Measures the closeness of the experimental value to the true value. |
| Precision (% RSD) | ≤ 2% | Indicates the degree of scatter between a series of measurements. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For phenolic compounds like this compound, derivatization is often employed to increase their volatility and improve chromatographic performance.
Principle of GC-MS Analysis
In GC, the sample is vaporized and injected into a capillary column. Separation is achieved based on the analyte's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern that can be used for definitive identification.
Experimental Protocol: GC-MS
3.2.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
-
Pyridine (anhydrous)
3.2.2. Instrumentation
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector (MSD).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[7]
3.2.3. Derivatization and Analysis Workflow
Caption: Workflow for silylation derivatization and GC-MS analysis.
3.2.4. Step-by-Step Protocol
-
Standard and Sample Preparation:
-
Prepare stock and working standard solutions of this compound in dichloromethane.
-
Prepare the sample in dichloromethane, ensuring the concentration is within the expected calibration range.
-
-
Derivatization:
-
Pipette a known volume (e.g., 100 µL) of the standard or sample solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70 °C for 30 minutes. The silylation reaction converts the polar hydroxyl group to a nonpolar trimethylsilyl ether, increasing volatility.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
-
Data Analysis:
-
Identify the peak corresponding to the silylated this compound based on its retention time and mass spectrum.
-
For quantification, use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor the molecular ion and characteristic fragment ions of the derivatized analyte.
-
Construct a calibration curve and quantify the sample as described in the HPLC section.
-
Method Validation Parameters
Similar to the HPLC method, GC-MS requires thorough validation.
| Parameter | Typical Acceptance Criteria | Significance |
| Linearity (R²) | ≥ 0.995 | Ensures a proportional response over the concentration range.[6] |
| LOD | Typically in the low ng/mL range | Demonstrates the high sensitivity of the method. |
| LOQ | Typically in the mid ng/mL range | The lowest quantifiable concentration with acceptable certainty. |
| Accuracy (% Recovery) | 95-105% | Confirms the trueness of the measurement. |
| Precision (% RSD) | ≤ 5% | Shows the repeatability of the analysis. |
Method Comparison and Selection
The choice between HPLC-UV and GC-MS depends on several factors:
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a stationary and mobile phase, with UV detection.[7] | Separation of volatile compounds followed by mass-based detection.[7] |
| Selectivity | Moderate | High (due to mass spectral data) |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL range) |
| Sample Throughput | High | Moderate (due to derivatization step) |
| Instrumentation Cost | Lower | Higher |
| Derivatization | Not required | Often required for phenolic compounds |
Recommendation: For routine quality control with relatively high concentrations of this compound, HPLC-UV is a cost-effective and high-throughput option. For trace-level analysis, complex matrices, or when definitive identification is required, GC-MS is the superior choice.
Conclusion
This application note provides two robust and validated analytical methods for the quantification of this compound. The detailed protocols for HPLC-UV and GC-MS, along with the rationale for key experimental steps, will enable researchers to confidently and accurately measure this compound in various sample matrices. Adherence to the described validation procedures will ensure the generation of high-quality, reproducible data critical for research, development, and quality control applications.
References
-
SIELC Technologies. (n.d.). Separation of Phenol, 4-bromo-2-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Malaysian Journal of Fundamental and Applied Sciences. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Retrieved from [Link]
-
Food Science and Biotechnology. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Retrieved from [Link]
-
Springer Nature. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Phenol, 4-bromo-2-ethyl-. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Preparation - SPE. Retrieved from [Link]
-
PubMed. (1995). Identification of 4-bromo-2-chlorophenol as a contaminant responsible for organoleptic taint in melons. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Strontium. Retrieved from [Link]
-
Agilent. (2011). Analysis of ethyl derivatives of alkylphenols. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Appendix One: Sampling and Testing Methods. Retrieved from [Link]
-
PubMed. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Retrieved from [Link]
-
ResearchGate. (2007). (PDF) Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]
-
ResearchGate. (2004). Rapid quantification of 4-ethylphenol in wine using high-performance liquid chromatography with a fluorimetric detector. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]
-
ResearchGate. (2024). Synthetic protocol of (4-bromo-2-[(4-methoxyphenylimino)methyl]phenol,.... Retrieved from [Link]
-
SciSpace. (2013). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]
-
Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Retrieved from [Link]
Sources
- 1. Separation of Phenol, 4-bromo-2-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Phenol, 4-bromo-2-ethyl- | SIELC Technologies [sielc.com]
- 3. Sample Preparation - SPE | Phenomenex [phenomenex.com]
- 4. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-ethylphenol
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Bromo-2-ethylphenol. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction intricacies to empower you in your research and development endeavors.
Introduction: The Synthetic Landscape
The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution of 2-ethylphenol. The hydroxyl (-OH) and ethyl (-CH₂CH₃) groups on the aromatic ring are both activating and ortho-, para-directing. This inherent electronic property dictates the potential for the formation of several byproducts, making the selective synthesis of the desired 4-bromo isomer a common challenge. Understanding the underlying mechanisms is key to troubleshooting and optimizing this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The primary byproducts are isomers and polybrominated species. The most prevalent include:
-
6-Bromo-2-ethylphenol: An isomer formed due to the ortho-directing nature of the hydroxyl and ethyl groups.
-
2,4-Dibromo-6-ethylphenol or 4,6-Dibromo-2-ethylphenol: Products of over-bromination, where a second bromine atom is added to the aromatic ring.[1]
Q2: How do the directing effects of the hydroxyl and ethyl groups influence byproduct formation?
A2: Both the hydroxyl and ethyl groups activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions.[2] In 2-ethylphenol, the para position to the strongly activating hydroxyl group is the most electronically favored site for bromination, leading to the desired this compound. However, the ortho position (position 6) is also activated, leading to the formation of the 6-bromo isomer. The ethyl group, while less activating than the hydroxyl group, also contributes to the activation of the ortho and para positions.
Q3: What is the general mechanism for the bromination of 2-ethylphenol?
A3: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. In the presence of a brominating agent (e.g., Br₂ or N-bromosuccinimide), the electron-rich aromatic ring of 2-ethylphenol attacks the electrophilic bromine species. This forms a resonance-stabilized carbocation intermediate, known as a sigma complex. A base then removes a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring and yielding the brominated phenol.[2]
Q4: Can I use elemental bromine (Br₂) for this synthesis?
A4: Yes, elemental bromine is a common brominating agent for phenols. However, its high reactivity can sometimes lead to a lack of selectivity and an increased likelihood of polybromination, especially in polar solvents.[2] Careful control of reaction conditions, such as temperature and stoichiometry, is crucial when using Br₂.
Q5: Is N-Bromosuccinimide (NBS) a better alternative?
A5: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine.[3] It can provide better control over the reaction and may reduce the formation of polybrominated byproducts, particularly when used in non-polar solvents. The use of NBS in the presence of a catalyst like ammonium acetate has been shown to be effective for the regioselective monobromination of phenols.[4]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions based on mechanistic principles.
Problem 1: Low Yield of this compound and High Proportion of 6-Bromo Isomer
Causality: The formation of a significant amount of the 6-bromo isomer indicates that the reaction conditions are not sufficiently selective for the para position. This can be influenced by the solvent, temperature, and the nature of the brominating agent.
Troubleshooting Steps:
-
Solvent Selection: The polarity of the solvent can significantly impact the regioselectivity.
-
Recommendation: Employ a non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) to favor para-bromination. Polar solvents can stabilize the transition state leading to the ortho-isomer.
-
-
Temperature Control:
-
Recommendation: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can provide the activation energy needed to overcome the steric hindrance at the ortho position, leading to an increased yield of the 6-bromo isomer.
-
-
Choice of Brominating Agent:
-
Recommendation: If using elemental bromine, consider switching to a bulkier or less reactive brominating agent. N-Bromosuccinimide (NBS) is a good alternative that often shows higher para-selectivity.[3]
-
Problem 2: Significant Formation of Dibrominated Byproducts
Causality: The presence of dibrominated byproducts (e.g., 2,4-dibromo-6-ethylphenol) is a clear indication of over-bromination. This occurs when the reaction is too vigorous or when an excess of the brominating agent is used.
Troubleshooting Steps:
-
Stoichiometry Control:
-
Recommendation: Carefully control the stoichiometry of the brominating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material, but avoid a large excess.
-
-
Slow Addition of Reagents:
-
Recommendation: Add the brominating agent dropwise to a solution of 2-ethylphenol over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, disfavoring the second bromination of the more activated monobrominated product.[5]
-
-
Reaction Monitoring:
-
Recommendation: Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further bromination.
-
Problem 3: Difficulty in Purifying this compound from its Isomers
Causality: this compound and its 6-bromo isomer have very similar physical properties, which can make their separation challenging.
Troubleshooting Steps:
-
Recrystallization:
-
Protocol: While challenging, recrystallization can sometimes be effective. Experiment with a variety of solvent systems. A mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which it is insoluble when cold) is often required. Hexane/ethyl acetate or toluene/heptane mixtures are good starting points.
-
-
Column Chromatography:
-
Protocol: This is often the most effective method for separating isomers.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. A low polarity eluent (e.g., 95:5 hexane:ethyl acetate) will generally provide the best separation, as the isomers have only a small difference in polarity. Gradient elution may be necessary to achieve optimal separation.[6]
-
-
Analytical Characterization
Accurate identification and quantification of the product and byproducts are essential.
| Technique | Application | Expected Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile components in the reaction mixture. | The isomers (4-bromo- and 6-bromo-2-ethylphenol) will have the same mass-to-charge ratio but different retention times. Dibrominated products will have a higher mass. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the components in the crude product. | Reversed-phase HPLC with a C18 or C8 column and a mobile phase of acetonitrile and water is a common method for separating bromophenols.[7][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the purified product and byproducts. | ¹H NMR and ¹³C NMR will show distinct signals for the aromatic protons and carbons, allowing for unambiguous identification of the substitution pattern on the benzene ring. |
Visualizing the Reaction Pathway
The following diagram illustrates the key steps and potential byproducts in the synthesis of this compound.
Caption: Reaction pathway for the bromination of 2-ethylphenol.
Experimental Protocols
Protocol 1: Regioselective Bromination using NBS
This protocol is designed to favor the formation of the para-isomer.
-
Dissolve 2-ethylphenol (1.0 eq) in a suitable non-polar solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate container, dissolve N-bromosuccinimide (NBS) (1.05 eq) in the same solvent.
-
Add the NBS solution dropwise to the 2-ethylphenol solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the column.
-
Begin eluting with a low polarity mobile phase (e.g., 100% hexane or 99:1 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to elute the products.
-
Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
-
SIELC Technologies. (n.d.). Separation of Phenol, 4-bromo-2-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
- Ma, X., Yu, J., Jiang, M., Wang, M., Tang, L., Wei, M., & Zhou, Q. (2019). Mild and Regioselective Bromination of Phenols with TMSBr. European Journal of Organic Chemistry, 2019(27), 4593-4596.
- Atalay, Y., Avcı, D., & Basoglu, A. (2007). (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4492.
-
SIELC Technologies. (n.d.). 2,6-Dibromo-4-ethylphenol. Retrieved from [Link]
- Rebane, R., Leito, I., Yurchenko, S., & Herodes, K. (2010). A review of analytical techniques for analysis of brominated flame retardants in environmental samples. Talanta, 81(1-2), 1-21.
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
- Ma, X., et al. (2019). Mild and regioselective bromination of phenols with TMSBr. European Journal of Organic Chemistry, 2019(27), 4593-4596.
- Li, G., et al. (2018). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules, 23(10), 2633.
- Boyer, B., & O'Brien, M. K. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(9), 1159.
- Podgoršek, A., Stavber, S., Zupan, M., & Iskra, J. (2009). Environmentally benign electrophilic and radical bromination ‘on water’: H2O2–HBr system versus N-bromosuccinimide. Tetrahedron, 65(22), 4429-4439.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
- C. H. Boehringer Sohn. (1980). Process for producing 4-bromo-2-chlorophenols. U.S.
- Das, B., Venkateswarlu, K., Majhi, A., & Reddy, M. R. (2006). A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. Tetrahedron Letters, 47(40), 7259-7261.
- U.S. Environmental Protection Agency. (1996).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87877, this compound. Retrieved from [Link]
- Reddit. (2015).
- Solorio-Alvarado, C. R., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(30), 16569-16577.
-
Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]
- Suárez, R., et al. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence.
- Chemistry Learners. (2022, January 21).
- Khan Academy. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Phenol, 4-bromo-2-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-ethylphenol
Welcome to the technical support center for the synthesis of 4-Bromo-2-ethylphenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this valuable intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound.
Q1: What is the primary synthetic route to this compound?
A1: The most common and direct method is the electrophilic aromatic substitution of 2-ethylphenol. This involves reacting 2-ethylphenol with a suitable brominating agent. The hydroxyl (-OH) and ethyl (-C₂H₅) groups on the phenol ring are ortho-, para-directing activators, making the aromatic ring highly susceptible to electrophilic attack. The key challenge lies in controlling the reaction's regioselectivity to favor substitution at the C4 (para) position and to prevent over-bromination.
Q2: Why is the 4-bromo (para) isomer the major product over the 6-bromo (ortho) isomer?
A2: While both the ortho (C6) and para (C4) positions are electronically activated by the hydroxyl group, the formation of the 4-bromo isomer is generally favored due to steric hindrance.[1] The ethyl group at the C2 position physically obstructs the approach of the electrophile (bromine) to the adjacent C6 position. The C4 position is sterically unencumbered, making it the more accessible site for substitution. This steric effect is a critical factor to leverage for maximizing the yield of the desired product.[1]
Q3: What are the most common brominating agents, and how do their reactivities compare?
A3: The two most prevalent brominating agents for this synthesis are elemental bromine (Br₂) and N-Bromosuccinimide (NBS).
-
Elemental Bromine (Br₂): This is a powerful and highly reactive brominating agent. Its reactivity can be modulated by the choice of solvent. In non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂), Br₂ is less polarized, leading to a more controlled reaction that favors mono-bromination.[2][3] In polar solvents, Br₂ becomes highly activated, often leading to the formation of poly-brominated byproducts.[4][5]
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine. It is often used when a substrate is too reactive for elemental bromine or when precise control is needed to avoid side reactions.[6] Reactions with NBS are frequently carried out in solvents like methanol or acetonitrile and may be catalyzed by a mild acid, such as para-toluenesulfonic acid (pTsOH), to generate the active brominating species in situ.[6]
Q4: What are the typical side products I should expect?
A4: The primary side products arise from a lack of complete regioselectivity or from over-bromination. These include:
-
6-Bromo-2-ethylphenol: The ortho-substituted isomer. Its formation is minimized by leveraging steric hindrance, often by conducting the reaction at low temperatures.
-
4,6-Dibromo-2-ethylphenol: A common poly-brominated byproduct. This forms when an excess of the brominating agent is used or if the reaction conditions are too harsh (e.g., polar solvent, high temperature).[7]
Q5: How can I effectively monitor the reaction's progress?
A5: Thin Layer Chromatography (TLC) is the most straightforward and effective method for real-time reaction monitoring.[7] By spotting the reaction mixture on a TLC plate alongside the 2-ethylphenol starting material and a reference standard of the product (if available), you can visualize the consumption of the reactant and the formation of the product and any major byproducts. A typical mobile phase for this separation would be a mixture of hexane and ethyl acetate.
Section 2: Troubleshooting Guide: Maximizing Yield and Purity
This section provides solutions to specific issues encountered during the synthesis.
Problem 1: Low Yield of the Desired this compound
Low yield is a multifaceted problem that can stem from incomplete reaction, poor selectivity, or product loss during workup.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction with TLC. If starting material persists, consider extending the reaction time. Ensure your brominating agent is not degraded; for instance, NBS should be recrystallized if it appears yellow. A slight, controlled increase in temperature may be warranted, but this risks lowering selectivity. |
| Poor Regioselectivity | Lower the reaction temperature. Performing the bromination at 0°C or even lower temperatures (e.g., -20°C) enhances the kinetic barrier for the sterically hindered ortho-attack, thus favoring para-substitution. Use a non-polar solvent like dichloromethane or carbon tetrachloride to reduce the reactivity of Br₂.[3] Ensure slow, dropwise addition of the brominating agent to the solution of 2-ethylphenol to prevent localized high concentrations that can decrease selectivity. |
| Product Loss During Workup | Phenols are acidic and can be deprotonated in basic solutions. During an aqueous workup, ensure you do not use an overly concentrated base to quench the reaction, as this can lead to the loss of your product into the aqueous layer as the phenoxide salt. Use a brine wash to improve phase separation and minimize the formation of emulsions. |
Problem 2: Significant Formation of Poly-brominated Byproducts
The high activation of the phenol ring makes it prone to over-bromination, a common cause of reduced yield and purification difficulties.
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the brominating agent. Use a slight excess (1.0 to 1.05 equivalents) to drive the reaction to completion, but avoid larger excesses. Accurately measure both the starting material and the brominating agent. |
| Excessive Reagent Activity | Change the solvent. As established, polar solvents like water or methanol dramatically increase the electrophilicity of bromine, leading to rapid poly-substitution.[1][2] Switching to a non-polar, aprotic solvent is the most effective way to mitigate this. If the reaction is still too fast, consider switching from Br₂ to the milder NBS. |
| High Localized Concentration | Dilute the reaction mixture and add the brominating agent slowly. Adding a solution of the brominating agent dropwise to a stirred solution of the phenol ensures that the electrophile reacts before it can accumulate, minimizing the chance of a second bromination event on the already-brominated product. |
Section 3: Detailed Experimental Protocols
Safety First: These protocols involve hazardous chemicals. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[8][9] Bromine is highly toxic and corrosive; have a sodium thiosulfate solution ready for neutralization in case of a spill.[10]
Protocol 1: Selective Mono-bromination using Br₂ in Dichloromethane
This protocol is adapted from established methods for the selective bromination of activated phenols.[11]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve 2-ethylphenol (1.0 eq.) in dry dichloromethane (DCM) to make a 0.5 M solution.
-
Cooling: Cool the flask to 0°C in an ice-water bath.
-
Reagent Preparation: In the dropping funnel, prepare a solution of elemental bromine (1.05 eq.) in a small amount of dry DCM.
-
Bromination: Add the bromine solution dropwise to the stirred 2-ethylphenol solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 1-2 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the bromine color disappears. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.[11]
Protocol 2: Selective Mono-bromination using N-Bromosuccinimide (NBS)
This protocol utilizes a milder brominating agent, often providing higher selectivity.[6]
-
Reaction Setup: In a round-bottom flask, dissolve 2-ethylphenol (1.0 eq.) and para-toluenesulfonic acid (pTsOH, 0.1 eq.) in ACS-grade methanol (to make a 1.0 M solution of the phenol).[6] Stir for 10 minutes at room temperature.
-
Reagent Preparation: In a separate flask, dissolve NBS (1.0 eq., recrystallized from water) in methanol to make a 0.1 M solution. Protect this solution from light by wrapping the flask in foil.
-
Bromination: Add the NBS solution dropwise to the phenol solution over 20 minutes at room temperature.
-
Reaction Completion: Stir for an additional 5-10 minutes after the addition is complete. Monitor by TLC.
-
Workup & Purification: Concentrate the reaction mixture in vacuo. The resulting residue can be directly purified by column chromatography on silica gel (eluting with dichloromethane or a hexane/ethyl acetate gradient) to isolate the pure this compound.[6]
Section 4: Data & Visualizations
Table 1: Effect of Reaction Conditions on Product Distribution
The following table summarizes expected outcomes based on different reaction parameters. The data illustrates the principles discussed in this guide.
| Brominating Agent | Solvent | Temperature (°C) | Expected Major Product | Approx. para:ortho Ratio | Dibromo Byproduct |
| Br₂ | Water | 25 | 4,6-Dibromo-2-ethylphenol | N/A | High |
| Br₂ | Dichloromethane | 25 | This compound | ~5:1 | Moderate |
| Br₂ | Dichloromethane | 0 | This compound | ~15:1 | Low |
| NBS / pTsOH | Methanol | 25 | This compound | ~12:1 | Low |
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: Mechanism of electrophilic bromination of 2-ethylphenol.
Section 5: References
-
Chemical Education Xchange. (n.d.). Safety. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Phenol, 4-bromo-2-ethyl-. Retrieved from [Link]
-
Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]
-
Stanford University. (n.d.). Standard Operating Procedure_Bromine.docx. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]
-
Adani Group. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from [Link]
-
Quora. (2017, April 9). What is bromination of phenol?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 4-Bromo-2-methylphenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]
-
YouTube. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from [Link]
-
Save My Exams. (2025, January 4). Nitration & Bromination of Phenol. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. Retrieved from [Link]
-
YouTube. (2013, October 16). Bromination of Phenols. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. savemyexams.com [savemyexams.com]
- 6. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 10. Safety [chemedx.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 4-Bromo-2-ethylphenol
Welcome to the technical support center for the purification of 4-Bromo-2-ethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important chemical intermediate.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount to ensure the desired reaction outcomes, yield, and safety profile of the final product. However, its purification can be challenging due to the potential for isomeric impurities, residual starting materials, and byproducts from its synthesis, which often involves the electrophilic bromination of 2-ethylphenol. This guide provides a systematic approach to troubleshooting these purification challenges.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO | [1][2] |
| Molecular Weight | 201.06 g/mol | [1][2] |
| Appearance | Yellow solid | [3] |
| Boiling Point | 110 °C @ 3 Torr | [3] |
| Flash Point | 108.7 °C | [3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone. | [4] |
Troubleshooting Purification Issues
This section addresses specific problems you might encounter during the purification of this compound.
Issue 1: Persistent Impurities After Recrystallization
Question: I've attempted to purify my crude this compound by recrystallization, but I'm still seeing significant impurities in my NMR/GC-MS analysis. What's going wrong?
Answer: This is a common issue that can often be resolved by optimizing your recrystallization protocol. The choice of solvent is critical for effective purification. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.
Troubleshooting Steps:
-
Solvent System Selection:
-
Single Solvent: If you are using a single solvent, ensure it meets the criteria of high solubility when hot and low solubility when cold. For phenolic compounds, alcohols like ethanol or methanol are often a good starting point.[5]
-
Mixed Solvent System: A mixed solvent system can be highly effective. For this compound, a common and effective system is a polar solvent in which the compound is soluble (like ethanol or acetone) and a non-polar anti-solvent in which it is insoluble (like water or hexane).[6][7]
-
-
"Oiling Out":
-
Problem: The compound separates as an oil instead of forming crystals. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound.
-
Solution:
-
Add a small amount of the "good" solvent (e.g., ethanol) to the hot solution to reduce the saturation level.
-
Allow the solution to cool more slowly to encourage crystal nucleation.
-
Use a seed crystal to initiate crystallization.[6]
-
-
-
Low Yield:
-
Problem: The recovery of pure product is significantly lower than expected.
-
Solution:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your product in the mother liquor.
-
Ensure slow cooling. Rapid cooling can trap impurities within the crystal lattice.
-
After the first crop of crystals is collected, concentrate the mother liquor and cool again to obtain a second crop.
-
-
Experimental Protocol: Recrystallization using a Mixed Solvent System (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Issue 2: Poor Separation During Column Chromatography
Question: I'm using flash column chromatography to purify this compound, but I'm getting poor separation between my product and a closely eluting impurity. How can I improve the resolution?
Answer: Poor separation in column chromatography is typically due to an inappropriate solvent system or improper column packing. The key is to find a solvent system that provides a good separation factor (ΔRf) between your product and the impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for column chromatography.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point for brominated phenols is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[8]
-
Aim for an Rf value of 0.2-0.4 for this compound.
-
-
Column Packing:
-
Pack the column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.[9]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
For less soluble compounds, consider "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding the solid to the top of the column.[10]
-
-
Elution:
-
Begin elution with the selected solvent system. If separation is still challenging, a shallow gradient of increasing polarity can be employed.
-
-
Fraction Collection:
-
Collect fractions and monitor them by TLC to identify the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
A1: The most common impurities arise from the bromination of 2-ethylphenol. These can include:
-
Unreacted 2-ethylphenol: The starting material for the synthesis.
-
Isomeric Impurities: Primarily 2-bromo-4-ethylphenol and 6-bromo-2-ethylphenol, which can be difficult to separate due to their similar polarities.[8][11]
-
Di-brominated products: Such as 2,4-dibromo-6-ethylphenol, which will be less polar than the desired product.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate this compound from its impurities. A typical method would use a C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid.[1][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities. It can provide definitive identification of isomeric and other byproducts.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified product and for detecting any remaining impurities.
Q3: My purified this compound is discolored (pink or brown). Is it degrading, and how can I prevent this?
A3: Phenolic compounds, especially brominated ones, can be susceptible to oxidation, which leads to discoloration.
-
Cause: Exposure to air and light can promote the formation of colored oxidation products.
-
Prevention:
-
Store the purified compound under an inert atmosphere (nitrogen or argon).
-
Protect it from light by using an amber-colored vial.
-
Store at low temperatures to slow down the degradation process.
-
If discoloration is a persistent issue, consider adding a small amount of an antioxidant like BHT during storage, if it does not interfere with downstream applications.
-
Q4: Can I use distillation to purify this compound?
A4: While distillation is a possible purification method, it may not be the most effective for removing isomeric impurities, as their boiling points are likely to be very close. Vacuum distillation is necessary to prevent thermal decomposition at higher temperatures.[3] Recrystallization or column chromatography are generally preferred for achieving high purity.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-(2-Bromoethyl)phenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenol, o-bromo-. Retrieved from [Link]
-
SIELC Technologies. (2018). Phenol, 4-bromo-2-ethyl-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Akkaya, S., et al. (2007). (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o92. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 4-bromo-2-chlorophenols.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 102, 276-302. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H9BrO). Retrieved from [Link]
- Unknown. (n.d.).
-
Wang, Y., et al. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega, 6(3), 2097–2104. Retrieved from [Link]
-
Cagnasso, O., et al. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Journal of Agricultural and Food Chemistry, 55(20), 8032-8038. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 4-Bromo-2-methylphenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. Retrieved from [Link]
-
PubMed. (n.d.). Identification of 4-bromo-2-chlorophenol as a contaminant responsible for organoleptic taint in melons. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-ethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Ethylphenol. Retrieved from [Link]
-
MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules, 24(23), 4331. Retrieved from [Link]
- MDPI. (2025). Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. International Journal of Molecular Sciences, 26(1), 1.
-
MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 3(2), 383-400. Retrieved from [Link]
-
ResearchGate. (2025). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]
Sources
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- 2. This compound | C8H9BrO | CID 87877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
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- 11. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
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- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting HPLC Separation of Brominated Phenols
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently guided researchers through the nuances of High-Performance Liquid Chromatography (HPLC) for challenging analytes like brominated phenols. These compounds, often found as environmental contaminants or flame retardants, present unique separation challenges due to their structural similarities and ionizable nature. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common hurdles you may encounter in the lab. My aim is to not only provide solutions but to also explain the underlying chemical principles, empowering you to make informed decisions in your method development and troubleshooting endeavors.
Frequently Asked Questions (FAQs)
Peak Shape Problems
1. Why am I seeing significant peak tailing for my brominated phenol analytes?
Peak tailing is a common frustration in the analysis of phenolic compounds and can compromise both resolution and accurate quantification.[1] A tailing factor greater than 1.2 is generally considered significant.[1] The primary cause of tailing for acidic compounds like brominated phenols is secondary interactions between the analyte and the stationary phase.
-
Causality: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values, these silanols can be deprotonated (Si-O-), creating negatively charged sites. Your brominated phenols, being weak acids, can also be deprotonated to form phenolate anions. These anions can then interact with any remaining free silanols or trace metals in the silica matrix, leading to these undesirable secondary interactions and, consequently, peak tailing.[2]
-
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most effective way to mitigate this is to suppress the ionization of the silanol groups. By lowering the pH of your mobile phase to around 2.5-3.0, you ensure the silanols are protonated (Si-OH) and neutral.[2] This minimizes the secondary interactions causing the tailing. It is generally recommended to work at a pH at least 2 units away from the analyte's pKa to ensure a single form of the analyte is present.[3]
-
Column Selection: Consider using a modern, high-purity, end-capped C18 or C8 column. These columns have a much lower concentration of residual silanols, reducing the potential for secondary interactions.[2] For aromatic compounds like brominated phenols, a phenyl-hexyl stationary phase can also be a good choice, as it offers alternative selectivity through π-π interactions.[4]
-
Guard Column: A contaminated guard column can be a source of active sites causing peak tailing.[1] If you are using one, try replacing it.[5]
-
Sample Overload: Injecting too much sample can lead to peak shape distortion, including tailing.[5] Try injecting a diluted sample to see if the peak shape improves.
-
2. My peaks are broad or splitting. What's the likely cause?
Broad or splitting peaks can be indicative of several issues, from on-column chemical equilibria to system problems.
-
Causality: If the pH of your mobile phase is close to the pKa of your brominated phenol analytes, you will have a mixture of the protonated (neutral) and deprotonated (anionic) forms of the compound in your sample vial and on the column.[6][7] These two forms will have different retention times, leading to broadened or split peaks.[3]
-
Troubleshooting Protocol:
-
pH Optimization: As with peak tailing, adjusting the mobile phase pH to be at least 2 pH units below the pKa of your analytes will ensure they are in a single, neutral form, resulting in sharper, more symmetrical peaks.[3]
-
Column Health: A void or channel in the column packing can cause peak splitting. This can be a result of pressure shocks or operating outside the column's recommended pH range, which can dissolve the silica backbone.[6] If you suspect column degradation, it may need to be replaced.[5]
-
Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Retention and Resolution Issues
3. I'm having trouble achieving baseline separation of my brominated phenol isomers. What can I do?
Co-elution of isomers is a frequent challenge due to their similar structures and hydrophobicities. Achieving separation often requires fine-tuning several chromatographic parameters.
-
Causality: The selectivity of an HPLC separation is influenced by the mobile phase composition, stationary phase chemistry, and temperature. For closely related isomers, small changes in these parameters can have a significant impact on resolution.
-
Troubleshooting Protocol:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: While acetonitrile is a common choice, switching to methanol can alter the selectivity of your separation. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with your analytes compared to the aprotic acetonitrile.
-
Gradient Optimization: If you are running a gradient, try decreasing the slope of the gradient (i.e., making it shallower). This gives the analytes more time to interact with the stationary phase and can improve the resolution of closely eluting peaks.
-
-
Adjust Column Temperature: Temperature can affect selectivity.[8][9] Try increasing the column temperature in increments of 5 °C (e.g., from 30 °C to 35 °C, then to 40 °C). Higher temperatures reduce the viscosity of the mobile phase, which can improve efficiency, and can also change the relative retention of your analytes.[8][9]
-
Stationary Phase Selection: If optimizing the mobile phase and temperature doesn't provide the desired resolution, consider a different stationary phase. A phenyl column, for example, can provide unique selectivity for aromatic compounds through π-π interactions.[4] The best resolution for complex mixtures of phenols is often achieved on a C18 stationary phase.[10]
-
4. My retention times are drifting from one injection to the next. What could be the problem?
Unstable retention times can make peak identification and quantification unreliable. The root cause is often related to the mobile phase or the column.
-
Causality: Drifting retention times can be caused by changes in mobile phase composition, inadequate column equilibration, or temperature fluctuations.[11][12]
-
Troubleshooting Protocol:
-
Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. If you are using a buffer, make sure it is prepared fresh and the pH is consistent.[11] Some buffer components can precipitate when mixed with high concentrations of organic solvent, which can cause pressure fluctuations and retention time shifts.
-
Column Equilibration: It's crucial to allow sufficient time for the column to equilibrate with the initial mobile phase conditions before the first injection, and between injections if running a gradient. A good rule of thumb is to flush the column with 10-20 column volumes of the mobile phase.
-
Temperature Control: Use a column oven to maintain a constant temperature.[9] Even small fluctuations in ambient lab temperature can affect retention times.[11]
-
Method Development Starting Points
5. I am developing a new HPLC method for a mixture of brominated phenols. Where should I start?
A systematic approach to method development will save you time and lead to a more robust final method.
-
Initial Conditions: The following table provides a good starting point for developing a separation of brominated phenols.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 or 4.6 mm i.d., 150 mm length, ≤ 3.5 µm particle size | C18 provides good hydrophobic retention for phenols.[10] Smaller particle sizes offer higher efficiency. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Low pH suppresses ionization of phenols and silanols, leading to better peak shape.[2] |
| Mobile Phase B | Acetonitrile or Methanol | Common reversed-phase organic modifiers. Acetonitrile often provides better peak shape for phenols. |
| Gradient | 10-90% B over 15-20 minutes | A good starting point to elute a range of brominated phenols with varying degrees of bromination. |
| Flow Rate | 0.2-0.4 mL/min for 2.1 mm i.d.; 0.8-1.2 mL/min for 4.6 mm i.d. | Typical flow rates for these column dimensions. |
| Column Temperature | 30-40 °C | Elevated temperature can improve efficiency and reduce backpressure.[8][9] |
| Detection | UV, 210 nm or 280 nm | Phenols have strong UV absorbance at these wavelengths.[13][14] |
-
Method Development Workflow:
Caption: A systematic workflow for HPLC method development.
Visualizing Key Concepts
The Impact of pH on Peak Tailing
The following diagram illustrates how mobile phase pH affects the interactions between a brominated phenol analyte and a silica-based stationary phase.
Caption: Effect of mobile phase pH on analyte and stationary phase ionization.
References
- Benchchem. (n.d.). Addressing peak tailing in HPLC analysis of phenolic compounds.
- LCGC International. (n.d.). Improving HPLC Separation of Polyphenols.
- Paun, I., Pascu, L., Iancu, V.-I., & Chiriac, F. L. (2024). Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. ResearchGate.
- Baiocchi, C., Roggero, M. A., Giacosa, D., & Marengo, E. (n.d.). HPLC Separation and Determination of Complex Mixtures of Phenolic Compounds on Different Stationary Phases. An Efficient General Screening Method for the Presence of Phenols in Water. Journal of Chromatographic Science, Oxford Academic.
- ResearchGate. (n.d.). Gradient conditions for HPLC analysis of phenols.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- MicroSolv Technology Corporation. (2012). Phenolic compounds analyzed and separated with normal phase HPLC - AppNote.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
-
Restek. (2014). [13]Troubleshooting HPLC- Tailing Peaks. Retrieved from
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2025). Effect of Mobile Phase Composition and pH on HPLC Separation of Rhizome of Polygonum bistorta.
- Veeprho. (2025). Exploring the Role of pH in HPLC Separation.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- (n.d.). HPLC Troubleshooting Guide.
- (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC.
- Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?
- Hofer, S., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate.
- PubMed. (n.d.). Recent developments in the HPLC separation of phenolic compounds.
- Hofer, S., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. PMC - NIH.
- Hofer, S., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. PubMed.
- ResearchGate. (n.d.). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS.
- ResearchGate. (n.d.). (a) HPLC separation of seven bromophenols under optimized conditions....
- University of Windsor - Ex Libris. (n.d.). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS.
- PubMed Central. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives.
- Hofer, S., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI.
- Shimadzu. (n.d.). LCMS Troubleshooting Tips.
- ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- ACS Omega. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.
- MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks.
- SCIEX. (n.d.). Brominated flame retardants (BFRs).
- Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
- International Journal Of Pharma Research and Health Sciences. (2020). Review on Common Observed HPLC Troubleshooting Problems.
- Hofer, S., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI.
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- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Blogs | Restek [discover.restek.com]
- 6. moravek.com [moravek.com]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-ethylphenol
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-Bromo-2-ethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the synthesis of substituted biaryls, anilines, and alkynes from this versatile building block.
The unique structure of this compound, featuring both an aryl bromide for cross-coupling and a phenolic hydroxyl group, presents specific challenges and opportunities. This guide explains the causality behind experimental choices to help you navigate these complexities and achieve optimal results.
Core Concepts: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle.[1] Understanding this fundamental pathway is crucial for effective troubleshooting. The active catalyst is a Palladium(0) species, which is often generated in situ from a more stable Palladium(II) precatalyst like Pd(OAc)₂ or from a direct Pd(0) source like Pd₂(dba)₃.[2]
The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step.[3] The reactivity order for halides is generally I > Br > Cl.[3]
-
Transmetalation (for Suzuki, Stille, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) displaces the halide on the palladium center.[4][5]
-
Reductive Elimination : The two organic partners are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Caption: A simplified diagram of the palladium catalytic cycle.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when using this compound in cross-coupling reactions.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with this compound shows very low conversion. Where should I start troubleshooting?
A1: Low yield is the most common problem and can stem from several factors. A systematic approach is key.[7]
-
Catalyst System Integrity: The heart of the reaction is the active Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to Pd(0) may be inefficient.[2] Consider using a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., a Buchwald G3 precatalyst) that forms the active species more reliably.[8]
-
Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the reaction. For an electron-rich and somewhat sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote efficient oxidative addition and reductive elimination.[9]
-
Base and Solvent Selection: The base is not just a proton scavenger; it plays a critical role in the transmetalation step of many couplings (like Suzuki).[10] Its strength, solubility, and compatibility with your substrates are crucial. Solvents must be anhydrous and capable of dissolving all components at the reaction temperature.[9]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species.[9] Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.
Issue 2: Catalyst Deactivation
Q2: I'm observing a black precipitate (Palladium black) in my reaction flask. What does this mean and how can I prevent it?
A2: The formation of a black precipitate is a visual indicator of catalyst decomposition.[9] This "Palladium black" consists of aggregated, inactive palladium particles that have fallen out of the catalytic cycle.
Causes and Prevention Strategies:
-
Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave the palladium center exposed, leading to aggregation. A ratio of 1:1 to 1:2 (Pd:Ligand) is a good starting point, but sometimes a slight excess of ligand can be beneficial.[8]
-
High Temperature: While heat increases reaction rates, excessively high temperatures can accelerate catalyst decomposition.[9] If you observe Pd black formation, try running the reaction at a lower temperature for a longer duration.
-
Inappropriate Ligand Choice: Some ligands are not thermally stable or are not bulky enough to protect the palladium center throughout the entire catalytic cycle. Using more robust, sterically hindered biarylphosphine ligands can often solve this issue.[11]
-
Oxygen Contamination: As mentioned, oxygen can oxidize the active catalyst. Rigorous exclusion of air is essential.
Issue 3: Side Reactions and Substrate-Specific Issues
Q3: The phenolic -OH group on my substrate seems to be causing problems. Could it be interfering with the reaction?
A3: Absolutely. The free phenol is a key feature of the substrate and can interfere in several ways:
-
O-Arylation: In C-N or C-C couplings, the phenol can be deprotonated by the base and act as a nucleophile itself, leading to the formation of diaryl ether byproducts. This is particularly a risk in Buchwald-Hartwig aminations.[12] Using a less oxophilic palladium catalyst or a base that selectively deprotonates the amine over the phenol can help.
-
Catalyst Inhibition: The lone pairs on the phenolic oxygen can coordinate to the palladium center, potentially inhibiting catalysis.[9]
-
Solubility Issues: Deprotonation of the phenol forms a phenoxide, which can drastically change the solubility of the starting material or intermediates, sometimes negatively impacting the reaction in less polar solvents.
In many cases, the reaction can be optimized to tolerate the free phenol. However, if side reactions persist, protecting the hydroxyl group as a methyl ether (OMe) or a silyl ether (e.g., TBS) is a reliable strategy.
Q4: I'm seeing significant amounts of debrominated starting material (2-ethylphenol) and/or homocoupled product from my coupling partner. How do I minimize these side reactions?
A4: These are two distinct side reactions with different causes.
-
Protodebromination (Ar-Br → Ar-H): This occurs when the aryl-palladium intermediate reacts with a proton source instead of the coupling partner. The proton source can be trace water in the solvent or base, or even the solvent itself (e.g., alcohols). Solution: Ensure all reagents and solvents are strictly anhydrous. Using a non-protic solvent can also help.[9]
-
Homocoupling (R-B(OH)₂ → R-R): This is common in Suzuki reactions and is often promoted by the presence of oxygen, which can facilitate a separate catalytic cycle involving the boronic acid. Solution: Thoroughly degas your reaction mixture. Using a precise 1:1 stoichiometry of the two coupling partners can also reduce the concentration of the boronic acid available for homocoupling.
Optimization Strategies & Recommended Starting Conditions
Intelligent screening is the fastest path to an optimized reaction.[8] The following table provides robust starting points for common coupling reactions with this compound.
| Coupling Reaction | Coupling Partner | Catalyst System (mol%) | Base (Equivalents) | Solvent | Temp (°C) | Notes & Key References |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(OAc)₂ (2%) + SPhos (4%) | K₃PO₄ (2-3 eq) | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | 80-110 | The use of a phosphate base is often crucial for efficient transmetalation.[4][10] |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ (1-2%) + XPhos (2-4%) | NaOtBu or LHMDS (1.5-2 eq) | Toluene or Dioxane | 80-110 | Requires a strong, non-nucleophilic base. O-arylation is a potential side reaction.[5][13] |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2-3%) + CuI (1-2%) | Et₃N or DiPEA (2-3 eq) | THF or DMF | 25-60 | Can often be run at room temperature. Copper-free versions exist to avoid homocoupling of the alkyne.[14][15][16] |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ (1-2%) + PPh₃ (2-4%) | K₂CO₃ or Et₃N (1.5-2 eq) | DMF or Acetonitrile | 100-140 | Often requires higher temperatures. The choice of base is critical.[17][18][19] |
Troubleshooting Workflow
Use the following decision tree to diagnose and solve common reaction failures.
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Example Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 201 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 637 mg)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
-
Magnetic stir bar
-
Schlenk flask or reaction vial with a septum
Procedure:
-
Vessel Preparation: Add the this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a flame-dried Schlenk flask containing a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with Argon gas. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent Addition: Add the degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it with brine (2 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
References
Sources
- 1. thermofishersci.in [thermofishersci.in]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. fiveable.me [fiveable.me]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Heck Reaction [organic-chemistry.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. mdpi.com [mdpi.com]
- 20. digitalcommons.memphis.edu [digitalcommons.memphis.edu]
Technical Support Center: Side Reactions in the Bromination of 2-Ethylphenol
Welcome to the Technical Support Center for the bromination of 2-ethylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common side reactions, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve optimal results in your experiments. Our approach is grounded in mechanistic principles and validated by established protocols to ensure scientific integrity and practical success.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the bromination of 2-ethylphenol.
Question 1: Why am I observing significant amounts of polybrominated products, such as dibromo-2-ethylphenol?
Answer:
Polybromination is a frequent side reaction when working with highly activated aromatic compounds like 2-ethylphenol. The hydroxyl (-OH) and ethyl (-CH₂CH₃) groups are both activating and ortho-, para-directing, making the aromatic ring highly susceptible to multiple electrophilic attacks.
Causality:
-
High Reactivity of the Substrate: The cumulative electron-donating effect of the hydroxyl and ethyl groups significantly increases the nucleophilicity of the benzene ring, making it much more reactive than benzene itself.[1][2]
-
Potent Brominating Agents: Using highly reactive brominating agents, such as elemental bromine (Br₂) in a polar solvent, can lead to rapid and uncontrolled reactions, favoring polysubstitution.[3]
Troubleshooting Steps:
-
Choice of Brominating Agent: Switch from elemental bromine to a milder and more selective reagent like N-Bromosuccinimide (NBS). NBS provides a slow and controlled release of electrophilic bromine, which helps in minimizing over-bromination.[4][5]
-
Solvent Selection: Employ a non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). Polar solvents can stabilize the charged intermediates in the reaction, thereby increasing the reaction rate and promoting polysubstitution.[3]
-
Stoichiometry Control: Carefully control the stoichiometry of the reaction. Use no more than one equivalent of the brominating agent to favor monosubstitution.
-
Temperature Management: Perform the reaction at a lower temperature (e.g., 0-5 °C) to decrease the reaction rate and enhance selectivity.[6]
Question 2: My reaction is yielding a mixture of regioisomers (4-bromo- and 6-bromo-2-ethylphenol). How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in the bromination of 2-ethylphenol is a common challenge due to the presence of two activating groups. The hydroxyl group directs to the ortho (6-position) and para (4-position), while the ethyl group also directs to its ortho (3- and new 1- position, which is the 6-position relative to OH) and para (5-position) positions. The directing effects of the hydroxyl group are dominant.
Causality:
-
Directing Effects: Both the -OH and -CH₂CH₃ groups are ortho-, para-directing. The powerful activating effect of the hydroxyl group primarily governs the positions of substitution.
-
Steric Hindrance: The ethyl group at the 2-position creates significant steric hindrance at the adjacent 6-position (ortho to the hydroxyl group). This steric hindrance generally favors substitution at the less hindered 4-position (para to the hydroxyl group).[6]
Troubleshooting Steps:
-
Leverage Steric Hindrance: To favor the formation of 4-bromo-2-ethylphenol, the inherent steric hindrance of the ethyl group is advantageous. Using a non-polar solvent can further enhance para-selectivity.
-
Bulky Brominating Agents: While less common, employing a bulkier brominating agent could further amplify the steric effects, leading to a higher preference for the para-product.
-
Directed Ortho Metalation (DoM): For exclusive ortho-bromination (at the 6-position), a more advanced synthetic strategy like Directed Ortho Metalation would be necessary. This involves deprotonation at the ortho position directed by the hydroxyl group, followed by quenching with a bromine source.
Question 3: I have detected a byproduct with bromine on the ethyl side chain. How can I prevent this benzylic bromination?
Answer:
The formation of a benzylic bromide is indicative of a radical-based reaction pathway competing with the desired electrophilic aromatic substitution.
Causality:
-
Radical Initiators: This side reaction is particularly prevalent when using N-Bromosuccinimide (NBS) in the presence of radical initiators such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, or upon exposure to UV light.[7] The benzylic C-H bonds of the ethyl group are susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical.[8]
-
Reaction Conditions: High temperatures can also promote radical formation.
Troubleshooting Steps:
-
Exclude Radical Initiators: Ensure that no radical initiators are present in your reaction mixture.
-
Control Light Exposure: Conduct the reaction in the dark or in a flask wrapped in aluminum foil to prevent photo-initiation of radical reactions.
-
Use Freshly Recrystallized NBS: Impurities in older NBS can sometimes initiate radical pathways. Using freshly recrystallized NBS is recommended.
-
Maintain Low Temperature: Running the reaction at a reduced temperature will disfavor the higher activation energy pathway of radical bromination.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the monobromination of 2-ethylphenol under standard electrophilic conditions?
A1: The major product is typically This compound . The hydroxyl group is a powerful ortho-, para-director. While both the 4- (para) and 6- (ortho) positions are activated, the steric bulk of the ethyl group at the 2-position hinders the approach of the electrophile to the 6-position, making the 4-position the more accessible site for substitution.
Q2: Can I use a Lewis acid catalyst for the bromination of 2-ethylphenol?
A2: While Lewis acids like FeBr₃ or AlBr₃ are commonly used to polarize Br₂ for the bromination of less activated aromatic rings, they are generally not necessary and can be detrimental for highly activated substrates like 2-ethylphenol.[9] The strong activation by the hydroxyl group is sufficient to polarize the bromine molecule for the reaction to proceed. The addition of a Lewis acid can lead to an excessively fast reaction, promoting polysubstitution and potentially leading to undesired side reactions.
Q3: How does the choice of solvent impact the regioselectivity of the bromination?
A3: The solvent plays a crucial role in determining the regioselectivity.
-
Non-polar solvents (e.g., CCl₄, CS₂, toluene) generally favor the formation of the para-isomer . This is because the non-polar environment does not effectively solvate and separate the ion pair of the electrophile and counter-ion, leading to a bulkier attacking species that is more sensitive to steric hindrance.[3][10]
-
Polar aprotic solvents (e.g., acetonitrile) can, in some cases, favor ortho-substitution . This is attributed to the potential for hydrogen bonding between the solvent and the phenolic proton, which can influence the orientation of the attacking electrophile.[10]
-
Polar protic solvents (e.g., water, methanol) are highly activating and tend to promote polysubstitution .[3]
Data Summary
The following table summarizes the expected outcomes based on the choice of reaction conditions for the monobromination of 2-ethylphenol.
| Brominating Agent | Solvent | Temperature | Expected Major Product(s) | Common Side Reactions |
| Br₂ | Water/Ethanol | Room Temp | 2,4,6-Tribromo-2-ethylphenol | Polysubstitution |
| Br₂ | CCl₄ / CH₂Cl₂ | 0 °C | This compound | Polysubstitution (minor) |
| NBS | CCl₄ / CH₂Cl₂ | Room Temp (dark) | This compound | Benzylic bromination (if light/initiators present) |
| NBS | Acetonitrile | Room Temp | Mixture of 4- and 6-bromo isomers |
Experimental Protocols
Protocol 1: Selective para-Bromination of 2-Ethylphenol using NBS
This protocol is designed to maximize the yield of this compound while minimizing side reactions.
Materials:
-
2-Ethylphenol
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask wrapped in aluminum foil
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: In a round-bottom flask wrapped in aluminum foil, dissolve 1 equivalent of 2-ethylphenol in the chosen non-polar solvent (CCl₄ or CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C using an ice bath while stirring.
-
Addition of NBS: Slowly add 1 equivalent of freshly recrystallized NBS to the solution in small portions over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Visualizations
Diagram 1: Regioselectivity in the Bromination of 2-Ethylphenol
Caption: Steric hindrance from the ethyl group favors para-bromination.
Diagram 2: Troubleshooting Workflow for Bromination Side Reactions
Caption: A decision tree for addressing common side reactions.
References
-
Westin, J. (n.d.). Organic Chemistry: Phenols in Electrophilic Aromatic Substitution. Jack Westin. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Pla, D. (2007). Regioselective monobromination of free and protected phenols. European Journal of Organic Chemistry, 2007(14), 2261–2265. Retrieved from [Link]
-
Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
Jack Westin. (n.d.). Phenols in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
KIS. (2025, March 17). Solvent effect on regioselectivity of bromination of 2-isopropylphenol [Video]. YouTube. Retrieved from [Link]
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (n.d.). PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
-
Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]
-
Venkateswarlu, K., et al. (2007). Simple Catalyst-Free Regio- and Chemoselective Monobromination of Aromatics Using NBS in Polyethylene Glycol. Synthetic Communications, 37(2), 215-223. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. (2005). Tetrahedron Letters, 46(43), 7379-7382. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]
-
Donahue, M. (2019, April 7). Regioselectivity in Radical Bromination in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Phenol, 4-bromo-2-ethyl-. Retrieved from [Link]
-
Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? r/chemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-bromo-6-ethylphenol (C8H9BrO). Retrieved from [Link]
-
AOBChem. (n.d.). 2-Bromo-6-ethylphenol. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Ethylphenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
The Pherobase. (n.d.). NMR - 2-ethylphenol|C8H10O. Retrieved from [Link]
-
Scribd. (n.d.). Molecules: Regioselective Monobromination of Phenols With KBR and Znal-Bro - Layered Double Hydroxides. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethylphenol. Retrieved from [Link]
-
Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Chem Warriors. (2025, July 9). Bromination of phenol in solvent with low polarity such as CHCl3 or CS2 requires Lewis acid catalyst [Video]. YouTube. Retrieved from [Link]
-
Cambridge Open Engage. (2025, May 20). Lewis Acid Catalyzed Annulation of Phenol Derivatives and Bicyclo[1.1.0]butanes to Access Arene-fused Bridged Bicycles | Organic Chemistry | ChemRxiv. Retrieved from [Link]
- Google Patents. (n.d.). US4927979A - Process for the preparation of p-ethylphenol.
-
Khan Academy. (n.d.). Bromination of Phenols (video). Retrieved from [Link]
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. savemyexams.com [savemyexams.com]
- 3. youtube.com [youtube.com]
- 4. 2-Bromo-3-ethylphenol|CAS 1243281-45-9|Supplier [benchchem.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Removing Isomeric Impurities from 4-Bromo-2-ethylphenol
Welcome to the technical support center for the purification of 4-Bromo-2-ethylphenol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating the target molecule from its isomeric and other process-related impurities. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification strategies effectively.
The synthesis of substituted phenols, such as the bromination of 2-ethylphenol, often results in a mixture of positional isomers.[1][2] Due to their similar molecular structures and physicochemical properties, separating these isomers can be a significant challenge, demanding a well-designed purification strategy.[3][4][5] This guide provides a structured approach to tackling this common problem.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental questions researchers face when dealing with impurities in this compound synthesis.
Q1: What are the most likely isomeric impurities I should expect when synthesizing this compound?
A1: The bromination of 2-ethylphenol is a classic electrophilic aromatic substitution reaction. The ethyl group (-CH₂CH₃) and the hydroxyl group (-OH) are both ortho, para-directing activators. Since the starting material is already substituted at position 2 with an ethyl group, the primary sites for bromination are positions 4 and 6. Therefore, your crude product will likely contain:
-
Desired Product: this compound
-
Primary Isomeric Impurity: 2-Bromo-4-ethylphenol[6]
-
Potential Impurities:
-
6-Bromo-2-ethylphenol: Steric hindrance from the adjacent ethyl group may reduce the yield of this isomer compared to the 4-bromo product.
-
2,4-Dibromo- and/or 2,6-Dibromo-ethylphenol: If the reaction conditions are not carefully controlled (e.g., excess bromine), over-bromination can occur.
-
Unreacted 2-ethylphenol: Incomplete reaction will leave starting material in the mixture.
-
Q2: Why is it so difficult to separate these brominated ethylphenol isomers?
A2: The difficulty stems from their structural similarity, which leads to nearly identical physicochemical properties like molecular weight, polarity, and pKa.[4] This similarity means they behave almost identically in many separation systems, leading to issues like co-elution in chromatography or co-crystallization.[3] Effective separation requires techniques that can exploit the subtle differences in their spatial arrangement and electronic properties.[7][8]
Q3: What are the key physical property differences between this compound and its common isomers that I can leverage for purification?
A3: Exploiting even minor differences in physical state, boiling point, and polarity is the key to successful purification. The most significant advantage here is the difference in physical state at room temperature between the desired product and a common impurity.
| Compound | Molecular Weight ( g/mol ) | Physical State (at RT) | Boiling Point |
| This compound | 201.06 | Solid[9][10] | ~110 °C @ 3 Torr[9] |
| 2-Bromo-4-ethylphenol | 201.06 | Clear Oil[6] | Not readily available |
| 2-ethylphenol (Starting Material) | 122.16 | Liquid | 204 °C @ 760 Torr |
The fact that the desired 4-bromo isomer is a solid while the 2-bromo isomer is an oil is a critical piece of information. This strongly suggests that recrystallization should be the first and most effective purification technique to try.
Part 2: Troubleshooting Purification Methodologies
This section provides detailed troubleshooting guides and step-by-step protocols for the most effective purification techniques.
Method 1: Recrystallization - The Primary Purification Workhorse
Given that the target compound is a solid, recrystallization is the most logical and scalable first step to remove liquid impurities like 2-Bromo-4-ethylphenol and unreacted starting material. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent at different temperatures.[11]
-
Q: My compound "oils out" instead of forming crystals. What should I do?
-
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Phenols are particularly prone to this.
-
Solution:
-
Add a small amount more of the "good" solvent (the one it's more soluble in) to the hot solution to decrease the saturation point.
-
Ensure a slower cooling rate. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
-
Use a seed crystal (a pure crystal from a previous batch) to initiate crystallization at a lower temperature.
-
Try a different solvent system with a lower boiling point.[12]
-
-
-
Q: My yield is very low. How can I improve it?
-
Causality: Low yields are typically caused by using too much solvent or by the product crystallizing prematurely during a hot filtration step.
-
Solution:
-
Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[11]
-
Cool the filtrate in an ice bath after it has slowly cooled to room temperature to maximize crystal formation.
-
Concentrate the mother liquor (the leftover solution after filtration) and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure.
-
-
-
Q: How do I remove colored impurities?
-
Causality: Color often arises from oxidized phenolic impurities.
-
Solution: Add a very small amount (e.g., a spatula tip) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb your product and reduce yield.[12]
-
Caption: Step-by-step workflow for the recrystallization of this compound.
-
Solvent Selection: A mixed solvent system like Hexanes/Ethyl Acetate or Ethanol/Water is often effective.[13] You need a "good" solvent in which the compound is soluble when hot (e.g., ethyl acetate) and a "poor" solvent in which it is insoluble when cold (e.g., hexanes).
-
Dissolution: Place the crude this compound solid into an Erlenmeyer flask with a stir bar. Add the "good" solvent (ethyl acetate) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount necessary.
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask. This prevents the product from crystallizing prematurely in the funnel.
-
Crystallization: Remove the flask from the heat. Slowly add the "poor" solvent (hexanes) dropwise until the solution becomes slightly cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold "poor" solvent (hexanes) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity via HPLC, GC-MS, or NMR.
Method 2: Flash Column Chromatography
If recrystallization is insufficient or if you need to separate solid isomers, flash column chromatography is the next logical step.[14][15] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).[14]
-
Q: How do I choose the best eluent (solvent system) for my separation?
-
Causality: The eluent's polarity determines how quickly compounds move down the column. You need a system that provides a good separation factor (ΔRf) between your target compound and impurities.
-
Solution: Use Thin-Layer Chromatography (TLC) to screen different solvent systems. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of ~0.3-0.4 for your target compound. A good starting point for bromophenols is a Hexane:Ethyl Acetate gradient.[6][16]
-
-
Q: My spots are streaking on the TLC plate. What does this mean for my column?
-
Causality: Streaking is often caused by acidic compounds like phenols interacting too strongly with the basic silica gel. It can also be due to overloading the TLC plate.
-
Solution: Add a small amount (~0.5-1%) of acetic acid or formic acid to your eluent system. This protonates the silica surface and the phenol, reducing strong interactions and leading to sharper bands on both the TLC plate and the column.
-
Sources
- 1. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. echemi.com [echemi.com]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 8. welch-us.com [welch-us.com]
- 9. echemi.com [echemi.com]
- 10. Phenol, 4-bromo-2-ethyl- | CymitQuimica [cymitquimica.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 4-Bromo-2-ethylphenol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the experimental analysis of 4-Bromo-2-ethylphenol degradation. Our goal is to move beyond simple protocols and explain the underlying scientific principles, enabling you to diagnose issues, optimize your experiments, and confidently elucidate degradation pathways.
Part 1: Foundational Analytical Strategy & Troubleshooting
Before investigating complex degradation pathways, a robust and reliable analytical method is paramount. Forced degradation studies are essential for developing stability-indicating analytical methods.[1][2] This section addresses the common initial hurdles in setting up your analytical workflow.
Q1: I'm starting a degradation study for this compound. What is the best analytical technique to monitor the parent compound and its potential byproducts?
A1: The most common and effective approach is High-Performance Liquid Chromatography (HPLC) coupled with a UV or Photodiode Array (PDA) detector.[1][3] This setup provides excellent quantification for the parent compound. For structural elucidation of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard, as it provides invaluable molecular weight and fragmentation data.[1]
-
Expertise & Experience: Start with a generic reverse-phase C18 column. This compound is a moderately nonpolar molecule, so a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic modifier (acetonitrile or methanol) will provide good separation. A gradient elution, starting with a higher aqueous percentage and ramping up the organic content, is crucial for resolving both the parent compound and its more polar degradation intermediates in a single run.
Q2: My HPLC chromatogram shows poor peak shape and shifting retention times for this compound. What's causing this?
A2: This is a classic issue often related to the mobile phase pH and the phenolic nature of your analyte. The hydroxyl group on this compound has a pKa value that can cause the compound to exist in both ionized (phenoxide) and non-ionized forms if the mobile phase pH is not controlled.
Troubleshooting Steps:
-
Buffer the Mobile Phase: The most critical step is to buffer your aqueous mobile phase to a pH at least 2 units below the pKa of the phenol group. Using 0.1% formic acid or phosphoric acid to maintain a pH between 2.5 and 3.5 is standard practice. This ensures the phenol is fully protonated, leading to consistent retention and sharp, symmetrical peaks.
-
Check for Column Overload: Injecting too high a concentration can lead to fronting or tailing peaks. Prepare a dilution series of your standard to confirm you are working within the linear range of the column and detector.
-
Ensure Proper Dissolution: Ensure your sample is fully dissolved in the mobile phase or a compatible solvent. Precipitated sample injected onto the column is a common cause of peak distortion and pressure issues.
Workflow for Analytical Method Development
Below is a generalized workflow for establishing a stability-indicating method for your degradation studies.
Caption: Analytical method development workflow.
Part 2: Advanced Oxidation Processes (AOPs) - FAQs & Protocols
AOPs are powerful techniques that utilize highly reactive species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants like this compound.[4][5][6]
Q3: I am using a TiO₂-based photocatalysis system to degrade this compound, but the degradation rate is much lower than expected. What are the likely causes?
A3: Low photocatalytic efficiency is a common problem with several potential root causes. The key is to systematically check your experimental parameters against the known requirements of the catalytic cycle.
Troubleshooting Checklist:
-
Incorrect pH: The surface charge of TiO₂ and the speciation of the target compound are pH-dependent. For phenolic compounds, a neutral or slightly acidic pH is often optimal for adsorption onto the TiO₂ surface, which is a prerequisite for efficient degradation.[7]
-
Insufficient Oxygen: Molecular oxygen is the primary electron acceptor in the photocatalytic process, preventing electron-hole recombination and leading to the formation of superoxide radicals (•O₂⁻).[8] Ensure your solution is continuously aerated or stirred vigorously to maintain dissolved oxygen levels.
-
Catalyst "Poisoning" or Fouling: Intermediates formed during degradation can sometimes adsorb strongly to the catalyst's active sites, inhibiting further reaction. Additionally, ions present in your sample matrix (e.g., carbonates, phosphates) can passivate the catalyst surface.
-
UV Light Attenuation (Shielding): If your catalyst loading is too high, the suspension becomes opaque, scattering the UV light and preventing it from penetrating the solution to activate all catalyst particles.[7] An optimal catalyst loading must be determined experimentally.
Proposed Photocatalytic Degradation Pathway
The degradation of this compound by AOPs is initiated by the attack of hydroxyl radicals, leading to a cascade of reactions including hydroxylation, debromination, and eventual aromatic ring cleavage.
Caption: Proposed AOP degradation pathway.
Experimental Protocol: Photocatalytic Degradation of this compound
This protocol describes a bench-scale experiment to assess photocatalytic degradation.
-
Reactor Setup:
-
Use a quartz beaker or a reactor with a quartz immersion well to ensure maximum UV light penetration.
-
Place the reactor on a magnetic stir plate and add a stir bar.
-
Position a UV lamp (e.g., 365 nm) at a fixed distance from the reactor.
-
-
Reaction Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in ultrapure water.
-
Determine the optimal catalyst loading (e.g., start with 0.5 g/L of TiO₂ P25).
-
Add the appropriate volume of the stock solution to the reactor to achieve the desired initial concentration (e.g., 10 mg/L).
-
Adjust the pH of the solution to the desired level (e.g., pH 6) using dilute acid or base.
-
-
Execution & Sampling:
-
Add the pre-weighed catalyst to the solution.
-
Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium. Take a "time zero" (t=0) sample just before turning on the light.
-
Turn on the UV lamp to initiate the reaction.
-
Withdraw aliquots (e.g., 1 mL) at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 min).
-
-
Sample Quenching & Preparation:
-
Immediately filter each aliquot through a 0.22 µm syringe filter (PTFE or nylon) to remove the catalyst and stop the reaction.
-
If necessary, quench any residual reactive oxygen species by adding a small amount of a quenching agent like sodium thiosulfate.
-
Transfer the filtrate to an HPLC vial for analysis.
-
-
Control Experiments (Self-Validation):
-
Photolysis Control: Run the experiment with UV light but without the catalyst to quantify direct degradation by light.
-
Adsorption Control: Run the experiment with the catalyst but without UV light (in the dark) to quantify the amount of compound lost to adsorption on the catalyst surface.
-
Part 3: Microbial Degradation - FAQs & Troubleshooting
Microbial degradation offers a "green" alternative for remediation, but it comes with its own set of challenges. The presence of a bromine substituent can make the molecule recalcitrant to microbial attack.[9]
Q4: I have inoculated a microbial consortium into a medium with this compound as the sole carbon source, but I see no degradation and minimal cell growth. Why is it not working?
A4: This is a very common observation. Halogenated phenols can be toxic to microorganisms at high concentrations, and many microbes cannot use them as a primary growth substrate.[10] The issue likely lies in toxicity or the lack of a suitable metabolic pathway.
Troubleshooting Strategies:
-
Toxicity Assessment: Your starting concentration may be too high. Perform a dose-response experiment with a range of concentrations to find the minimum inhibitory concentration (MIC) for your microbial consortium.
-
Provide a Primary Carbon Source (Co-metabolism): Many microbial degradation pathways for xenobiotics are non-growth-linked. The enzymes that degrade the pollutant are expressed when the microbes grow on a readily available primary substrate (e.g., glucose, succinate, or yeast extract).[11] The pollutant is degraded "in passing" by these non-specific enzymes. Try amending your medium with a labile carbon source.
-
Acclimation Period: The necessary enzymes for degradation may be inducible. It can take a significant amount of time for a microbial community to adapt to a xenobiotic compound. Start with a very low concentration of this compound and gradually increase it over several culture passages.
-
Check for Essential Nutrients: Ensure your basal medium is not limited in other essential nutrients like nitrogen (e.g., ammonium chloride) or phosphorus (e.g., phosphates), as these are required for cell growth and maintenance, even during co-metabolism.[11]
Part 4: Data Summary
The choice of degradation technology depends on factors like efficiency, cost, and the potential for byproduct formation. Advanced Oxidation Processes are generally rapid and can lead to complete mineralization.[6][12]
| Degradation Technology | Primary Reactive Species | Typical Advantages | Common Challenges & Disadvantages |
| UV/TiO₂ Photocatalysis | •OH, h⁺, •O₂⁻ | High mineralization potential; catalyst is reusable and non-toxic.[8][12] | Requires UV light; potential for catalyst fouling; inefficient in turbid water.[7] |
| Fenton/Photo-Fenton | •OH | Very high reaction rates; can be operated with solar light (Photo-Fenton).[5] | Requires acidic pH (~3-4); produces iron sludge; ongoing consumption of H₂O₂.[6] |
| Ozonation | O₃, •OH | Effective for color and odor removal; high oxidation potential. | High operational cost; potential formation of harmful brominated byproducts (e.g., bromate) if bromide is released.[13] |
| Microbial Degradation | Enzymes (e.g., monooxygenases) | Low cost; environmentally friendly; no harsh chemicals.[11] | Slow reaction rates; sensitive to toxicity and environmental conditions; may require co-substrates.[9][10] |
References
- Technical Guide Series - Forced Degradation Studies. (n.d.). HubSpot.
- Analytical Methods for the Degradation of Phytoconstituents. (2021). International Journal in Management and Social Science, 09(11).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). MDPI.
- The highly efficient photodegradation of 4-bromophenol by TiO2/g-C3N4 nano photocatalyst with LED visible light. (2024). PubMed.
- Key Points of Advanced Oxidation Processes (AOPs) for Wastewater, Organic Pollutants and Pharmaceutical Waste Treatment: A Mini Review. (2022). MDPI.
- Formation of brominated and nitrated byproducts during unactivated peroxymonosulfate oxidation of phenol. (n.d.). ResearchGate.
- Pathways, by-products, reaction intermediates, and kinetics study of degradation of profenofos via photo-assisted peroxidation. (2022). ResearchGate.
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). MDPI.
- A Comparative Guide to the Quantitative Analysis of 4-Bromo-2-methoxyphenol in a Mixture. (n.d.). Benchchem.
- Phenol Removal via Advanced Oxidative Processes (O3/Photo-Fenton) and Chemometrics. (2013). SciSpace.
- Kinetic parameters of the phenol and alkylphenols biodegradation by the mixed culture. (n.d.). ResearchGate.
- Lecture 46: Advanced Oxidation Processes (AOP) - Introduction. (2022). YouTube.
- Forced degradation studies: regulatory considerations and implementations in analytical method development and validation. (n.d.). EJPMR.
- Degradation of Phenol via an Advanced Oxidation Process (AOP) with Immobilized Commercial Titanium Dioxide (TiO2) Photocatalysts. (2023). PubMed.
- Microbial biodegradation of nitrophenols and their derivatives: A Review. (n.d.). ResearchGate.
- Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO 2 : A Kinetic Study. (2023). MDPI.
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- 1. cdn2.hubspot.net [cdn2.hubspot.net]
- 2. ejpmr.com [ejpmr.com]
- 3. mdpi.com [mdpi.com]
- 4. Key Points of Advanced Oxidation Processes (AOPs) for Wastewater, Organic Pollutants and Pharmaceutical Waste Treatment: A Mini Review [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO2: A Kinetic Study | MDPI [mdpi.com]
- 8. The highly efficient photodegradation of 4-bromophenol by TiO2/g-C3N4 nano photocatalyst with LED visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Degradation of Phenol via an Advanced Oxidation Process (AOP) with Immobilized Commercial Titanium Dioxide (TiO2) Photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Bromination of 2-Ethylphenol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the bromination of 2-ethylphenol. Our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this reaction and, most importantly, prevent the common issue of over-bromination. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you have a robust, self-validating protocol.
Frequently Asked Questions (FAQs)
Q1: Why is 2-ethylphenol so susceptible to over-bromination?
A1: The hydroxyl (-OH) group of 2-ethylphenol is a powerful activating group in electrophilic aromatic substitution reactions.[1][2][3] It donates electron density into the benzene ring, particularly at the ortho and para positions, making the ring highly nucleophilic and thus very reactive towards electrophiles like bromine.[2][4] This high reactivity can lead to the rapid addition of multiple bromine atoms, resulting in di- and tri-brominated products, especially when using highly reactive brominating agents like bromine water.[5][6]
Q2: What are the primary products of 2-ethylphenol bromination?
A2: The hydroxyl and ethyl groups are both ortho-, para-directing. The hydroxyl group is the stronger activating group. Therefore, substitution will be directed to the positions ortho and para to the hydroxyl group. The main monosubstituted products are 4-bromo-2-ethylphenol and 6-bromo-2-ethylphenol. Due to steric hindrance from the adjacent ethyl group, the para-substituted product (this compound) is often the major product.[5][7] However, without careful control, you can readily form 4,6-dibromo-2-ethylphenol.
Q3: How does the choice of solvent impact the reaction?
A3: The solvent plays a critical role in controlling the reactivity of the brominating agent.[5][7]
-
Polar Protic Solvents (e.g., water, acetic acid): These solvents can solvate and polarize the bromine molecule (Br₂), increasing its electrophilicity and leading to a more vigorous reaction that favors polysubstitution.[5][7] Bromine water, for instance, is notorious for causing tribromination of phenols.[5][6]
-
Non-polar Solvents (e.g., carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄)): In these solvents, the brominating agent is less polarized and therefore less reactive.[5][6][7] This dampened reactivity allows for greater control and favors the formation of monobrominated products.[1][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the bromination of 2-ethylphenol and provides actionable solutions.
| Problem | Probable Cause | Troubleshooting Steps |
| Immediate formation of a white precipitate upon adding the brominating agent. | This is likely the over-brominated product (e.g., 4,6-dibromo-2-ethylphenol), which is often less soluble. The cause is an excessively fast reaction rate.[5][6] | 1. Switch to a less reactive brominating agent: Instead of bromine water, use N-Bromosuccinimide (NBS) or a KBr/KBrO₃ mixture.[6][8] 2. Change to a non-polar solvent: Use carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[6] 3. Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., 0-5 °C) to slow down the reaction rate.[6] |
| TLC or GC-MS analysis shows multiple products (di- and tri-brominated species). | Over-bromination due to harsh reaction conditions or incorrect stoichiometry. | 1. Control Stoichiometry: Use only one equivalent of the brominating agent relative to 2-ethylphenol.[6] 2. Slow Addition: Add the brominating agent dropwise to the solution of 2-ethylphenol over an extended period. This keeps the concentration of the electrophile low at any given moment. 3. Monitor the reaction closely: Use TLC or GC to track the consumption of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed. |
| Poor regioselectivity with a mixture of 4-bromo- and 6-bromo-2-ethylphenol. | The hydroxyl group directs to both the ortho and para positions. While the para position is generally favored due to less steric hindrance, obtaining high selectivity can be challenging.[5][6] | 1. Utilize Sterically Bulky Reagents: Consider using a sterically hindered brominating agent or a system that generates a bulky electrophile, which will favor attack at the less hindered para position.[9] 2. Solvent Effects: The choice of solvent can influence the ortho/para ratio. Experiment with different non-polar solvents.[10][11] 3. Temperature Optimization: Lowering the temperature can sometimes enhance selectivity. |
Visualizing the Workflow: Preventing Over-bromination
The following diagram illustrates the decision-making process for achieving selective monobromination of 2-ethylphenol.
Caption: Decision workflow for selective monobromination.
Experimental Protocols
Protocol 1: Selective Para-Bromination of 2-Ethylphenol using Bromine in a Non-Polar Solvent
This protocol is designed to favor the formation of this compound by controlling the reaction conditions.[6]
Materials:
-
2-Ethylphenol
-
Bromine (Br₂)
-
Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂)
-
Reaction flask with a dropping funnel and magnetic stirrer
-
Ice bath
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
Procedure:
-
Preparation: In a fume hood, dissolve 1 equivalent of 2-ethylphenol in CS₂ or CH₂Cl₂ in the reaction flask. Cool the flask in an ice bath to 0-5 °C.
-
Bromine Solution: In the dropping funnel, prepare a solution of 1 equivalent of bromine in the same non-polar solvent.
-
Slow Addition: Add the bromine solution dropwise to the stirred 2-ethylphenol solution over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The disappearance of the bromine color is a good visual indicator of reaction completion.
-
Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding a saturated solution of sodium thiosulfate to destroy any excess bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Monobromination using N-Bromosuccinimide (NBS)
NBS is a milder and safer alternative to liquid bromine for achieving monobromination.[6][8]
Materials:
-
2-Ethylphenol
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Reaction flask with a reflux condenser
-
Radical initiator (optional, e.g., AIBN or benzoyl peroxide, though the reaction can often proceed without it for activated phenols)
Procedure:
-
Setup: Dissolve 1 equivalent of 2-ethylphenol in CCl₄ or CH₃CN in the reaction flask.
-
Addition of NBS: Add 1 equivalent of NBS to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC. The progress can be observed as the denser NBS is consumed and the less dense succinimide is formed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Isolation: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as needed.
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of 2-ethylphenol proceeds via an electrophilic aromatic substitution mechanism. The key steps are visualized below.
Caption: Mechanism of electrophilic bromination of 2-ethylphenol.
References
-
Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. (2018). National Institutes of Health. [Link]
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022). YouTube. [Link]
-
Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]
-
Phenol Reactions (A-Level). ChemistryStudent. [Link]
-
Bromination of phenol. (2021). YouTube. [Link]
-
(PDF) Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. (2018). ResearchGate. [Link]
-
Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. (2025). ChemRxiv. [Link]
-
Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. (2025). Save My Exams. [Link]
-
Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Bromination of Phenols (video). Khan Academy. [Link]
-
Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. SynOpen. [Link]
- Method for selectively brominating phenols.
-
Investigations into the Bromination of Substituted Phenols Using Diethyl Bromomalonate and Diethyl Dibromomalonate. ResearchGate. [Link]
- Process for the selective para-bromination of phenol and its derivatives.
-
This compound. PubChem. [Link]
-
Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Srini Chem. [Link]
-
METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure. [Link]
-
Kinetics of Bromination of Phenols. Asian Journal of Chemistry. [Link]
-
Phenol, 4-bromo-2-ethyl-. SIELC Technologies. [Link]
-
2-bromo-6-ethylphenol (C8H9BrO). PubChemLite. [Link]
-
2-Bromo-6-ethylphenol. AOBChem. [Link]
-
Bromination of Phenol (A-Level Chemistry). (2022). YouTube. [Link]
-
2-Ethylphenol. PubChem. [Link]
- Process for the preparation of p-ethylphenol.
-
Solvent effect on regioselectivity of bromination of 2-isopropylphenol. (2025). YouTube. [Link]
-
Bromination of Phenols (video). Khan Academy. [Link]
-
On the bromination of phenol in the gas phase at temperatures between 200° and 500°. Recueil des Travaux Chimiques des Pays-Bas. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. savemyexams.com [savemyexams.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Khan Academy [khanacademy.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 10. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Mobile Phase for 4-Bromo-2-ethylphenol HPLC
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Bromo-2-ethylphenol. As a Senior Application Scientist, I have designed this resource to provide you with both foundational knowledge and advanced troubleshooting strategies. This guide moves beyond simple protocols to explain the scientific rationale behind method development choices, ensuring you can build robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should consider for HPLC method development?
Understanding the analyte's properties is the first step to developing a successful method. This compound is a moderately hydrophobic molecule, making it an ideal candidate for reversed-phase chromatography.
| Property | Value | Implication for HPLC |
| Molecular Formula | C₈H₉BrO | - |
| Molecular Weight | 201.06 g/mol [1][2] | Influences mass spectrometry detection if used. |
| Predicted logP | 2.8[1] | Indicates moderate hydrophobicity; well-retained on C18 columns. |
| pKa (estimated) | ~9-10 | As a phenol, the hydroxyl group is weakly acidic. Mobile phase pH control is critical to ensure the analyte is in a single, non-ionized form for consistent retention and good peak shape.[3][4] |
| Appearance | Solid[5] | Must be dissolved in a suitable solvent for injection. |
Q2: What is a good starting point for a column and mobile phase for this compound analysis?
For a robust starting point, a standard reversed-phase C18 column is highly recommended, as it is the most widely used stationary phase for this type of analysis.[6][7]
-
Column: A high-quality, base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is an excellent choice.[6][8]
-
Mobile Phase A (Aqueous): HPLC-grade water with an acidic modifier. 0.1% Formic Acid or 0.1% Phosphoric Acid is common.[9][10]
-
Mobile Phase B (Organic): Acetonitrile or Methanol.[9]
-
Elution Mode: Start with a gradient elution to determine the approximate organic solvent percentage needed to elute the compound and to visualize any impurities.[11][12] A good scouting gradient would be 10% to 90% Acetonitrile over 15-20 minutes.
-
Detection: UV detection, typically around 280 nm, is suitable for phenolic compounds.[13]
Q3: Should I use isocratic or gradient elution?
The choice depends on your sample's complexity.[14][15]
-
Use Isocratic Elution for routine analysis and quality control of relatively pure this compound samples where you are quantifying the main peak and perhaps a few known, closely eluting impurities.[16] It is simpler, more reproducible, and requires less equilibration time.[11][16]
-
Use Gradient Elution for method development, stability studies, or analyzing complex mixtures where impurities with a wide range of polarities may be present.[12] Gradient elution provides better resolution for complex samples and can significantly shorten analysis times for strongly retained compounds, resulting in sharper peaks.[11][15]
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during method optimization, explaining the underlying causes and providing actionable solutions.
Issue 1: My peak for this compound is tailing severely.
Q: I'm using a C18 column with a simple water/acetonitrile mobile phase, but my analyte peak has a significant tail. What's causing this and how do I fix it?
A: Peak tailing for phenolic compounds like this compound is a classic problem in reversed-phase HPLC. The primary cause is unwanted secondary interactions between the analyte and the stationary phase.
Causality: The phenolic hydroxyl group on your analyte is weakly acidic. At a neutral or near-neutral pH, a portion of these groups can deprotonate, becoming negatively charged phenoxides. Simultaneously, residual silanol groups (Si-OH) on the silica backbone of the C18 column can also be ionized (SiO⁻), especially at pH > 4.[17] The primary cause of tailing, however, is often the interaction of the non-ionized analyte with acidic free silanol groups, which are present even on modern, high-purity silica columns.[18] These interactions create an alternative retention mechanism, causing some analyte molecules to be held longer than others, which broadens the peak and creates a tail.[19]
Solution Workflow:
-
Introduce an Acidic Modifier: The most effective solution is to suppress the ionization of both the analyte and the surface silanols. Add a small amount of acid to your aqueous mobile phase (Phase A).
-
Recommendation: Start with 0.1% formic acid or 0.1% phosphoric acid .[9] This will lower the mobile phase pH to around 2.5-3.0.
-
Mechanism: At this low pH, the phenolic hydroxyl group is fully protonated (non-ionized), presenting a single, neutral species to the column.[20][21] Additionally, the ionization of residual silanols is suppressed, minimizing the secondary interactions that cause tailing.[18] For robust methods, the mobile phase pH should be at least 1.5-2 pH units away from the analyte's pKa.[17][22]
-
-
Verify Analyte Concentration: Injecting too much sample mass can overload the column, leading to peak distortion, including tailing.[23]
-
Test: Dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were likely experiencing mass overload.
-
-
Check for Extra-Column Volume: Poorly made connections, especially between the column and detector, can introduce dead volume, causing band broadening that manifests as tailing, particularly for early-eluting peaks.[24]
-
Action: Ensure all fittings are properly tightened and that the connecting tubing has the smallest possible internal diameter and length.
-
Issue 2: I can't separate this compound from a closely eluting impurity.
Q: I have an impurity that co-elutes or is poorly resolved from my main peak. I've tried changing the water/acetonitrile ratio, but it doesn't help. What are my next steps?
A: When adjusting mobile phase strength (the water/organic ratio) doesn't achieve separation, you need to focus on changing the selectivity of your chromatographic system. Selectivity refers to the ability of the system to distinguish between two different analytes.
Causality: Different organic solvents and pH levels interact with analytes in unique ways. Acetonitrile, methanol, and tetrahydrofuran (THF) have different properties (dipole moments, acidity, basicity) that influence their interactions with both the analyte and the stationary phase.[25] Similarly, changing the pH can alter the polarity of ionizable impurities, drastically changing their retention relative to your main peak.[17]
Solution Workflow:
-
Change the Organic Modifier: This is often the most powerful tool for altering selectivity.
-
Recommendation: If you are using acetonitrile, prepare a mobile phase with methanol at a concentration that gives a similar retention time for the main peak and re-run the analysis.
-
Rationale: Acetonitrile and methanol have different solvatochromatic properties.[25] Switching between them can change the elution order of closely related compounds, often leading to improved resolution.
-
-
Systematic pH Adjustment: Since your analyte is a phenol, any acidic or basic impurities will be highly sensitive to pH changes.
-
Experiment: Prepare mobile phases buffered at different pH values (e.g., pH 3, pH 5, pH 7) while keeping the organic composition constant. Ensure your column is stable across the chosen pH range; most modern silica-based columns are stable from pH 2 to 8.[17]
-
Observation: A change in pH will have little effect on neutral compounds but can cause significant shifts in the retention of ionizable compounds, which can be exploited to achieve separation.[17][22]
-
-
Consider an Alternative Stationary Phase: If mobile phase adjustments are insufficient, the column chemistry may not be suitable.
-
Recommendation: Try a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.
-
Mechanism: These phases provide alternative selectivity mechanisms beyond simple hydrophobicity. Phenyl phases offer pi-pi interactions with aromatic rings, which can be very effective for separating aromatic isomers or related halogenated phenols.[7][26]
-
Issue 3: My retention times are drifting from one injection to the next.
Q: During a sequence of injections, the retention time for this compound keeps decreasing (or increasing). What could be the cause?
A: Unstable retention times point to a system that has not reached equilibrium or a mobile phase that is changing over time.
Causality: The chromatographic system requires a stable, consistent environment for reproducible results. This includes column temperature, mobile phase composition, and pH. Any fluctuation in these parameters will affect retention.
Solution Workflow:
-
Ensure Proper Column Equilibration: This is the most common cause, especially when using gradient elution.
-
Action: Before the first injection, flush the column with the initial mobile phase conditions for at least 10-15 column volumes. Between gradient runs, ensure the post-run equilibration time is sufficient for the column to return to the starting conditions.[14] A good rule of thumb is an equilibration period equal to the time it takes to flush 10 column volumes.
-
-
Check Mobile Phase Preparation and Stability:
-
Action 1: Prepare fresh mobile phase daily. Organic solvents can evaporate over time, increasing the aqueous content and leading to longer retention times.
-
Action 2: If you are operating near the pKa of your analyte or an impurity, small shifts in pH can cause large shifts in retention.[20] Use a buffer (e.g., acetate or phosphate buffer) instead of a simple acid modifier to maintain a constant pH. Always measure the pH of the aqueous portion before mixing with the organic solvent.[17][19]
-
-
Use a Column Thermostat: Column temperature affects mobile phase viscosity and retention.
Experimental Protocols & Visualizations
Protocol 1: Systematic Mobile Phase Optimization
This protocol uses a "scouting gradient" to quickly determine the optimal mobile phase conditions.
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Run the Scouting Gradient:
-
Time 0 min: 5% B
-
Time 20 min: 95% B
-
Time 25 min: 95% B
-
Time 25.1 min: 5% B
-
Time 30 min: 5% B (Equilibration)
-
-
Analyze the Result: From this run, determine the percentage of B (%B) at which your main peak elutes.
-
Develop the Isocratic or Gradient Method:
-
For Isocratic: Use the %B from the scouting run as a starting point. Adjust slightly to achieve a retention factor (k') between 2 and 10.[25]
-
For Gradient: Design a shallower gradient around the elution point of your analyte and any key impurities to maximize resolution.
-
Diagram 1: Mobile Phase Optimization Workflow
Caption: A systematic workflow for HPLC mobile phase optimization.
Diagram 2: Effect of Mobile Phase pH on a Phenolic Analyte
Caption: Relationship between pH, pKa, and analyte state.
References
- SIELC Technologies. (n.d.). Separation of Phenol, 4-bromo-2-ethyl- on Newcrom R1 HPLC column.
- BenchChem. (n.d.). Application Note: Isocratic vs. Gradient Elution for the HPLC Separation of 4-Chlorocatechol.
- CymitQuimica. (n.d.). Phenol, 4-bromo-2-ethyl-.
- Frontiers. (2021). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria.
- ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds.
- Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?.
- PubChem. (n.d.). This compound.
- Restek. (n.d.). HPLC Column Selection Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Mastelf. (2025). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?.
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- uHPLCs. (2025). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs?.
- PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Pharmacognosy Magazine. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids.
- NIH. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR 18980-21-7.
- HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide.
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Restek. (2014). [5]Troubleshooting HPLC- Tailing Peaks. Retrieved from Restek website.
- LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Quora. (2021). How does pH affect the results of HPLC results?.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- BenchChem. (n.d.). A Researcher's Guide to HPLC Column Selection for Iodinated Compounds: A Performance Comparison.
- Santa Cruz Biotechnology. (n.d.). This compound.
- YouTube. (2021). How to choose the right HPLC column - AND - favorite HPLC columns from Agilent, Waters & Phenomenex.
- ChemicalBook. (n.d.). 4-Ethylphenol CAS#: 123-07-9.
- ResearchGate. (2015). What is the suitable Column for Polyphenol Fractions by HPLC or other techniques?.
- PubChem. (n.d.). 4-Bromophenol.
- PubMed. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence.
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Validation & Comparative
A Guide to the Structural Validation of 4-Bromo-2-ethylphenol by ¹H NMR and Complementary Analytical Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the structural validation of 4-bromo-2-ethylphenol, with a primary focus on proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will explore the expected ¹H NMR spectrum based on fundamental principles, compare it with empirical data from related structures, and supplement this analysis with data from complementary techniques such as ¹³C NMR and Mass Spectrometry. This multi-faceted approach ensures a high degree of confidence in the structural assignment, a critical aspect of quality control and regulatory compliance in the pharmaceutical sciences.
The Predicted ¹H NMR Spectrum of this compound: A Theoretical Framework
The structure of this compound dictates a unique set of signals in its ¹H NMR spectrum. By dissecting the molecule into its constituent parts—the aromatic ring, the ethyl group, and the phenolic hydroxyl group—we can predict the chemical shift, multiplicity (splitting pattern), and integration of each proton signal.
Aromatic Region (δ 6.5-7.5 ppm): The benzene ring possesses three protons in distinct chemical environments. Their expected chemical shifts are influenced by the electronic effects of the hydroxyl (-OH), bromine (-Br), and ethyl (-CH₂CH₃) substituents. The hydroxyl group is a strong electron-donating group, causing a shielding effect (upfield shift), particularly on the ortho and para protons. Conversely, bromine is an electron-withdrawing group, leading to a deshielding effect (downfield shift).
-
H-6: This proton is ortho to the hydroxyl group and meta to the bromine atom. It is expected to appear as a doublet.
-
H-5: This proton is meta to both the hydroxyl and ethyl groups and ortho to the bromine atom. It will likely appear as a doublet of doublets.
-
H-3: This proton is ortho to both the hydroxyl and ethyl groups and para to the bromine atom. It is expected to be a singlet or a very finely split multiplet.
Ethyl Group (δ 1.0-3.0 ppm): The ethyl group will give rise to two distinct signals:
-
Methylene Protons (-CH₂-): These protons are adjacent to the aromatic ring and will appear as a quartet due to coupling with the three methyl protons. Their chemical shift will be in the range of δ 2.5-2.8 ppm.
-
Methyl Protons (-CH₃): These protons will appear as a triplet, split by the two methylene protons, at a more upfield position, typically around δ 1.2 ppm.
Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and can range from δ 4.5 to 8.0 ppm.
Below is a diagram illustrating the structure of this compound with the non-equivalent protons labeled.
Caption: Structure of this compound with proton labeling.
Comparative Analysis with Experimental Data of 4-Ethylphenol
| Proton Assignment (4-Ethylphenol) | Experimental Chemical Shift (δ ppm) [1][2] | Multiplicity | Predicted Chemical Shift (δ ppm) for this compound | Predicted Multiplicity |
| Aromatic (ortho to -OH) | ~6.76 | d | ~6.8-7.0 (H-6) | d |
| Aromatic (meta to -OH) | ~7.07 | d | ~7.1-7.3 (H-5) | dd |
| Aromatic (ortho to -Et, meta to -OH) | ~7.07 | d | ~7.0-7.2 (H-3) | s |
| Methylene (-CH₂-) | ~2.58 | q | ~2.6-2.8 | q |
| Methyl (-CH₃) | ~1.20 | t | ~1.2-1.3 | t |
| Hydroxyl (-OH) | ~4.85 (variable) | s (broad) | ~5.0-8.0 (variable) | s (broad) |
Complementary Validation by ¹³C NMR and Mass Spectrometry
To build a more robust case for the structure of this compound, we can employ other analytical techniques that provide orthogonal information.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Based on the structure of this compound and data from similar compounds, we can predict the approximate chemical shifts for each carbon atom.[6][7][8][9][10]
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| C-1 (C-OH) | 150-155 |
| C-2 (C-Et) | 130-135 |
| C-3 | 115-120 |
| C-4 (C-Br) | 110-115 |
| C-5 | 130-135 |
| C-6 | 115-120 |
| Methylene (-CH₂) | 22-26 |
| Methyl (-CH₃) | 13-17 |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₉BrO), the expected molecular weight is approximately 200.0 g/mol . Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio), the mass spectrum will show a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[11]
Predicted Mass Spectrometry Data:
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Notes |
| [M]⁺ | 200 | 202 | Molecular ion |
| [M-CH₃]⁺ | 185 | 187 | Loss of a methyl group |
| [M-C₂H₅]⁺ | 171 | 173 | Loss of an ethyl group |
| [M-Br]⁺ | 121 | - | Loss of a bromine atom |
Experimental Workflow for Structural Validation
A comprehensive validation of this compound would follow a systematic workflow, integrating multiple analytical techniques.
Caption: A typical experimental workflow for the structural validation of a synthesized compound.
Detailed Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a standard ¹H NMR spectrum. Typical parameters for a small molecule include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.
-
Conclusion
The structural validation of this compound relies on a synergistic approach, with ¹H NMR spectroscopy serving as the primary tool for elucidation. By combining theoretical predictions with comparative data from related compounds and supplementing with orthogonal techniques like ¹³C NMR and mass spectrometry, a high level of confidence in the assigned structure can be achieved. This rigorous approach to structural confirmation is indispensable in the fields of chemical research and drug development, ensuring the integrity and reproducibility of scientific findings.
References
-
ResearchGate. Figure S7: 1 H NMR of 4´-ethylphenol. 1 H NMR (400 MHz, Chloroform-d) δ (ppm) = 7.04 (d, J = 8.6 Hz, 2H), 6.73 (d, J = 8.6 Hz, 2H), 4.53 (s, 1H), 2.55 (q, J = 7.6 Hz, 2H), 1.18 (t, J = 7.6 Hz, 3H).[Link]
-
PubChem. 4-Ethylphenol | C8H10O | CID 31242.[Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation.[Link]
-
ResearchGate. 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol).[Link]
-
Oxford Academic. Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols.[Link]
-
Basic 2D NMR experiments.[Link]
-
San Diego State University. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility.[Link]
-
ACD/Labs. 1H–1H Coupling in Proton NMR.[Link]
-
High resolution NMR spectra of some tri-substituted benzenes.[Link]
-
Moodle. NMR Spectroscopy of Benzene Derivatives.[Link]
-
C NMR Spectroscopy.[Link]
-
Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.[Link]
-
SpectraBase. 4-Ethylphenol.[Link]
-
Varian NMR Instructions - 2D.[Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.[Link]
-
JoVE. Video: ¹H NMR: Long-Range Coupling.[Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029306).[Link]
-
ACS Publications. Correlations of Polar Effects of Substituents with Nuclear Magnetic Resonance Spectra of Phenols1 | The Journal of Organic Chemistry.[Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra.[Link]
-
News-Medical.net. 2D NMR Spectroscopy: Fundamentals, Methods and Applications.[Link]
-
Journal of the American Chemical Society. C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes.[Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]
-
ResearchGate. (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.[Link]
-
ResearchGate. (PDF) Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes.[Link]
-
Amanote Research. (PDF) Substituent Effects on the NMR Chemical Shifts of.[Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr.[Link]
-
Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.[Link]
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YouTube. How to predict the 13C NMR spectrum of a compound.[Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0040175).[Link]
-
BMRB. bmse000681 4-ethylphenol.[Link]
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ResearchGate. HSQC NMR spectra highlighting differences in reactivity of phenol in...[Link]
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NMRDB.org. Predict 13C carbon NMR spectra.[Link]
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ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.[Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.[Link]
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ACS Publications. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.[Link]
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Oxford Instruments Magnetic Resonance. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.[Link]
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-
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-
Simulate and predict NMR spectra.[Link]
-
YouTube. Mass Spectroscopy Lecture 5: Fragmentation of Phenol.[Link]
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Deconstructing 4-Bromo-2-ethylphenol: A Guide to Mass Spectrum Interpretation and Comparative Fragmentation Analysis
For Immediate Release
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of analytical chemistry, the precise structural elucidation of halogenated organic compounds is paramount for drug development, environmental analysis, and materials science. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 4-Bromo-2-ethylphenol, offering a comparative analysis with related molecules to provide a robust framework for its identification. We will explore the causal mechanisms behind its fragmentation patterns, grounded in established principles of mass spectrometry.
Foundational Principles: Unpacking the Molecular Structure
To predict the fragmentation of this compound (C₈H₉BrO), we must first consider its key structural features under electron ionization (EI) conditions. EI is a "hard" ionization technique that imparts significant energy, leading to predictable bond cleavages. The primary factors influencing fragmentation are:
-
The Bromine Atom: The presence of bromine is the most telling feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately a 1:1 ratio).[1][2][3] This results in a characteristic pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, separated by two mass-to-charge (m/z) units and having nearly identical intensities.[1][2][4]
-
The Ethyl Group: The ethyl substituent on the aromatic ring provides a site for facile fragmentation. The bond between the benzylic carbon and the terminal methyl group is prone to cleavage. This is known as benzylic cleavage, which results in the formation of a stable benzylic cation.[5][6]
-
The Phenolic Hydroxyl Group: The hydroxyl group can influence fragmentation, although its direct cleavage is less common than other pathways in this structure. Phenols are known to undergo characteristic losses of neutral molecules like carbon monoxide (CO) and a formyl radical (CHO).
-
The Aromatic Ring: The stable aromatic ring often remains intact in major fragments, though ring cleavage can occur after initial fragmentation steps.
The monoisotopic mass of this compound, calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, and ⁷⁹Br), is 199.98 Da.[1] Therefore, we anticipate the molecular ion peak (M⁺•) to appear as a pair at m/z 200 and 202.
The Fragmentation Cascade: A Step-by-Step Interpretation
Upon electron ionization, this compound will form a molecular ion [C₈H₉BrO]⁺•, which then undergoes a series of fragmentation events. The most probable pathways are detailed below.
Pathway A: Benzylic Cleavage
This is anticipated to be the most dominant fragmentation pathway, leading to the base peak in the spectrum.
-
Initial Ionization: An electron is ejected from the molecule, forming the molecular ion at m/z 200/202 .
-
α-Cleavage: The bond between the benzylic carbon and the methyl group (CH₃) is broken. This is a highly favorable process as it leads to the formation of a resonance-stabilized benzylic cation.
-
Formation of the Base Peak: The loss of a methyl radical (•CH₃, 15 Da) results in a prominent fragment ion at m/z 185/187 . This fragment is expected to be the most abundant in the spectrum (the base peak) due to its stability.
Pathway B: Loss of the Bromine Atom
Halogens can be readily lost as a radical during fragmentation.[3]
-
Initial Ionization: Formation of the molecular ion at m/z 200/202 .
-
Br Radical Elimination: The molecular ion loses a bromine radical (•Br, 79 or 81 Da). This results in a fragment ion at m/z 121 . This peak will not have an accompanying M+2 peak, confirming the loss of the bromine atom.
Pathway C: Fragmentation of the Phenolic Ring
Following initial fragmentation, the resulting ions can undergo further cleavage.
-
Loss of Carbon Monoxide (CO): Phenolic compounds are known to eliminate a neutral molecule of carbon monoxide (CO, 28 Da). Starting from the [M-CH₃]⁺ ion at m/z 185/187, the loss of CO would lead to a smaller fragment at m/z 157/159 .
The predicted fragmentation pathways are illustrated in the diagram below:
Caption: Predicted fragmentation pathways of this compound.
Quantitative Analysis and Comparative Data
| m/z (Predicted) | Proposed Fragment Ion | Formula | Comments |
| 200/202 | Molecular Ion | [C₈H₉⁷⁹BrO]⁺• / [C₈H₉⁸¹BrO]⁺• | Shows characteristic 1:1 bromine isotope pattern. |
| 185/187 | [M-CH₃]⁺ | [C₇H₆⁷⁹BrO]⁺ / [C₇H₆⁸¹BrO]⁺ | Likely the base peak due to stable benzylic cation formation. Maintains the 1:1 isotope pattern. |
| 157/159 | [M-CH₃-CO]⁺ | [C₆H₆⁷⁹Br]⁺ / [C₆H₆⁸¹Br]⁺ | Result of neutral loss of CO from the m/z 185/187 fragment. |
| 121 | [M-Br]⁺ | [C₈H₉O]⁺ | Loss of the bromine atom. This peak will be a singlet (no M+2). |
Comparative Analysis:
To further validate this interpretation, we can compare the predicted fragmentation of this compound with its structural analogs: 4-Bromo-2-methylphenol and 4-Ethylphenol.
-
4-Bromo-2-methylphenol vs. This compound: The mass spectrum of 4-Bromo-2-methylphenol from the NIST database shows a molecular ion at m/z 186/188 and a base peak at m/z 107, corresponding to the loss of a bromine atom.[3] It also shows a significant peak at m/z 185/187, which is due to the loss of a single hydrogen atom (benzylic cleavage). In this compound, the loss of a methyl group via benzylic cleavage is much more favorable than the loss of a hydrogen atom, hence the prediction of m/z 185/187 as the base peak.
-
4-Ethylphenol vs. This compound: The mass spectrum of 4-Ethylphenol exhibits a molecular ion at m/z 122 and a base peak at m/z 107, resulting from the characteristic benzylic cleavage and loss of a methyl group. This strongly supports the prediction that benzylic cleavage will be the dominant fragmentation pathway for this compound as well. The presence of the heavy bromine atom in this compound will shift the molecular ion and the corresponding [M-CH₃]⁺ fragment to higher m/z values.
Experimental Protocol for Mass Spectrometry Analysis
The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Objective: To obtain a mass spectrum of this compound for structural confirmation and fragmentation analysis.
Materials and Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
Helium (carrier gas), 99.999% purity.
-
This compound standard.
-
Suitable solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade).
-
Volumetric flasks and micropipettes.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Perform serial dilutions to a final concentration of approximately 1-10 µg/mL.
-
-
GC-MS Instrument Setup:
-
GC Conditions:
-
Injector: Split/splitless, operated in splitless mode at 250°C.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data.
-
-
Data Processing:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Analyze the spectrum, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.
-
The workflow for this experimental protocol is visualized below:
Caption: General experimental workflow for GC-MS analysis.
Conclusion
The mass spectrum of this compound is characterized by a series of predictable and structurally informative fragments. The presence of the bromine atom provides a clear isotopic signature, while the ethyl group directs the primary fragmentation pathway via benzylic cleavage to form a stable cation, which is expected to be the base peak at m/z 185/187. By understanding these fundamental principles and comparing the expected fragmentation with related compounds, researchers can confidently identify this compound in complex mixtures and gain a deeper understanding of its chemical properties. This guide provides a robust framework for both the prediction and the empirical analysis of this compound's mass spectrum.
References
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-
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Lu, D., et al. (2016). Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS). Journal of Chromatography B, 1022, 255-261. [Link]
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-
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-
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YouTube. Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. [Link]
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PubMed. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. [Link]
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YouTube. Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. [Link]
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NIST. Phenol, 4-bromo-. [Link]
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PMC. (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. [Link]
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A Comparative Guide to the Reactivity of 4-Bromo-2-ethylphenol and 4-Bromo-2-methylphenol for Synthetic Applications
For researchers and professionals in drug development and fine chemical synthesis, the selection of building blocks is a critical decision that influences reaction efficiency, yield, and impurity profiles. Among the versatile halogenated phenols, 4-bromo-2-methylphenol and 4-bromo-2-ethylphenol are common intermediates.[1][2] While structurally similar, the subtle difference between an ortho-methyl and an ortho-ethyl group imparts distinct reactivity characteristics. This guide provides an in-depth comparison of these two reagents, grounded in the principles of physical organic chemistry and supported by experimental frameworks, to inform rational substrate selection in synthetic applications.
Physicochemical Properties: A Side-by-Side Comparison
A foundational understanding begins with the core properties of each molecule. While both are brominated phenols used widely in organic synthesis, their physical characteristics, dictated by the ortho-alkyl substituent, show slight but notable differences.[1][3]
| Property | 4-Bromo-2-methylphenol | This compound |
| CAS Number | 2362-12-1[1][4] | 18980-21-7[5][6] |
| Molecular Formula | C₇H₇BrO[1][4] | C₈H₉BrO[6][7] |
| Molecular Weight | 187.04 g/mol [1] | 201.06 g/mol [5][6] |
| Appearance | White to off-white powder[1] | Yellow solid[5] |
| Melting Point | ~66–69 °C[1] | Not specified, likely similar |
| Boiling Point | Decomposes before boiling[1] | 110 °C @ 3 Torr[5] |
| Solubility | Slightly soluble in water, soluble in organic solvents[1] | Not specified, expected to be similar |
Theoretical Framework for Reactivity: Electronic vs. Steric Effects
The reactivity of a substituted phenol is primarily governed by the interplay of electronic effects (which influence the electron density of the aromatic ring and the acidity of the hydroxyl group) and steric effects (which can hinder the approach of reactants).[8]
Electronic Effects: The Inductive Push
Both methyl and ethyl groups are classified as electron-donating groups (EDGs) through the inductive effect (+I). They push electron density into the aromatic ring. The ethyl group, possessing a longer carbon chain, is generally considered to be a slightly stronger electron-donating group than the methyl group.[9][10]
Consequences:
-
Aromatic Ring Nucleophilicity: The increased electron density from the stronger +I effect of the ethyl group makes the aromatic ring of This compound more nucleophilic. This suggests it should be inherently more reactive towards electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or Friedel-Crafts reactions.
-
Acidity (pKa): The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-donating groups destabilize the phenoxide ion by intensifying the negative charge on the oxygen atom.[11] Since the ethyl group is more electron-donating, it destabilizes the phenoxide ion more than the methyl group. Consequently, This compound is predicted to be a slightly weaker acid (higher pKa) than 4-bromo-2-methylphenol .
Steric Effects: The Impact of Size
The ethyl group is significantly bulkier than the methyl group. This steric hindrance primarily affects reactions at the sites closest to the substituent: the hydroxyl group (position 1) and the adjacent carbon on the ring (position 3).[12]
Consequences:
-
Reactions at the Hydroxyl Group: For reactions involving the phenolic oxygen, such as O-alkylation (e.g., Williamson ether synthesis) or O-acylation, the larger ethyl group in This compound can impede the approach of electrophiles, potentially slowing the reaction rate compared to its methyl counterpart.
-
Reactions on the Aromatic Ring: In electrophilic aromatic substitution, the steric bulk of the ortho-substituent can influence the regioselectivity and rate. The larger ethyl group may disfavor substitution at the adjacent C3 position.
The logical relationship between substituent properties and reactivity is illustrated below.
Caption: Interplay of electronic and steric effects on reactivity.
Experimental Comparison: Electrophilic Nitration
To empirically test the theoretical predictions regarding aromatic ring reactivity, a parallel kinetic study of electrophilic nitration can be performed. This experiment directly measures the rate at which the two phenols react with an electrophile.
Experimental Protocol
Objective: To compare the rate of conversion of 4-bromo-2-methylphenol and this compound under identical nitration conditions.
Materials:
-
4-Bromo-2-methylphenol (98%+)
-
This compound (98%+)
-
Acetic acid (glacial)
-
Nitric acid (70%, fuming)
-
Dichloromethane (DCM, HPLC grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., 1,3,5-trichlorobenzene)
Procedure:
-
Stock Solution Preparation: Prepare 0.1 M stock solutions of 4-bromo-2-methylphenol, this compound, and the internal standard in glacial acetic acid.
-
Reaction Setup: Set up two identical jacketed glass reactors, each equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Maintain the temperature at 10 °C using a circulating bath.
-
Initiation: To each reactor, add 50 mL of the respective phenol stock solution. Allow the solutions to equilibrate to 10 °C.
-
Reagent Addition: At time t=0, add a stoichiometric equivalent (1.0 eq) of 70% nitric acid to each reactor simultaneously via syringe.
-
Time-Point Sampling: At regular intervals (e.g., t = 2, 5, 10, 20, 30, 60 minutes), withdraw a 1.0 mL aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot in a vial containing 5 mL of cold, saturated sodium bicarbonate solution and 5 mL of DCM. Vortex thoroughly.
-
Sample Preparation: Separate the organic (DCM) layer, dry it over anhydrous magnesium sulfate, and transfer it to a GC-MS vial for analysis.
-
Analysis: Analyze the samples by GC-MS to determine the ratio of starting material to the nitrated product relative to the internal standard. Calculate the percent conversion for each time point.
The experimental workflow is visualized in the diagram below.
Caption: Workflow for comparative kinetic analysis.
Hypothetical Data and Interpretation
The expected results would likely show a difference in reaction rates.
| Time (minutes) | % Conversion (4-Bromo-2-methylphenol) | % Conversion (this compound) |
| 2 | 15% | 22% |
| 5 | 35% | 48% |
| 10 | 60% | 75% |
| 20 | 85% | 95% |
| 30 | 94% | >99% |
| 60 | >99% | >99% |
Interpretation: The hypothetical data suggest that This compound reacts faster in electrophilic aromatic substitution. This outcome indicates that for this specific reaction, the stronger electron-donating effect of the ethyl group is the dominant factor, increasing the ring's nucleophilicity and accelerating the rate of attack by the nitronium ion (NO₂⁺). The steric hindrance of the ethyl group appears to have a less significant impact on the reaction rate in this case.
Implications for Synthetic Applications
The choice between these two reagents should be tailored to the specific chemical transformation being performed.
-
For Electrophilic Aromatic Substitution: Where the goal is to functionalize the aromatic ring (e.g., nitration, acylation), This compound is likely the more reactive substrate. Its enhanced ring activation could lead to faster reaction times or allow for milder reaction conditions, potentially improving the overall process efficiency.
-
For Reactions at the Hydroxyl Group (O-alkylation/acylation): For transformations involving the phenolic oxygen, 4-bromo-2-methylphenol is the superior choice for two key reasons. First, its greater acidity means it will be deprotonated to the reactive phenoxide more readily and completely.[9][11] Second, the smaller steric profile of the methyl group allows for easier access to the oxygen atom by electrophiles, leading to a higher reaction rate.[12] This is particularly relevant in reactions like the Williamson ether synthesis.[13]
Conclusion
While this compound and 4-bromo-2-methylphenol are closely related structurally, their reactivity profiles are distinct.
-
This compound is electronically more activated due to the stronger inductive effect of the ethyl group, making it more reactive in electrophilic aromatic substitution .
-
4-Bromo-2-methylphenol is sterically less hindered and more acidic, rendering it more suitable for reactions occurring at the phenolic hydroxyl group , such as O-alkylation and O-acylation.
A careful consideration of these competing electronic and steric factors is paramount for chemists and drug development professionals to optimize synthetic routes, improve yields, and control impurity formation. This guide provides the foundational principles and an experimental framework to make an informed decision based on the specific reaction chemistry at hand.
References
-
Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 4-Bromo-2-methylphenol in Pharmaceutical Synthesis. Available at: [Link]
-
Quora. (2020). Between methyl phenol and ethyl phenol, which is more acidic?. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Critical Role of 4-Bromo-2-methylphenol in Modern Pharmaceutical Synthesis. Available at: [Link]
-
Gelsema, W. J., de Ligny, C. L., & Visserman, G. F. (1967). Steric Effects of Methyl Groups on the Ionization Constants of Phenols and Anilines. Recueil des Travaux Chimiques des Pays-Bas, 86(12), 1342-1352. Available at: [Link]
-
Akkaya, E., et al. (2007). (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o92. Available at: [Link]
-
Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. Available at: [Link]
-
Quora. (2017). Which one is more electron donating, ethyl, methyl or phenyl group?. Available at: [Link]
-
University of Calgary. (n.d.). Chapter 24: Phenols. Available at: [Link]
-
Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Available at: [Link]
-
Yan, X. X., Lu, L. P., & Zhu, M. L. (2007). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2465. Available at: [Link]
-
Quora. (2022). What is the effect of the CH3 group on the acidity of phenol?. Available at: [Link]
-
Wikipedia. (n.d.). Ether. Available at: [Link]
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PubChemLite. (n.d.). This compound (C8H9BrO). Available at: [Link]
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PubChem. (n.d.). This compound. Available at: [Link]
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National Center for Biotechnology Information. (2013). The alkylphenols 4-nonylphenol, 4-tert-octylphenol and 4-tert-butylphenol aggravate atopic dermatitis-like skin lesions in NC/Nga mice. PubMed. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Bromo-2-methylphenol. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-2-methylphenol. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4-Bromo-2-ethylphenol
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a foundational pillar of scientific rigor. The presence of even minute impurities can drastically alter a compound's biological activity, toxicity profile, and physicochemical properties, leading to misleading experimental results and potential safety concerns. This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of 4-Bromo-2-ethylphenol, a key intermediate in the synthesis of various pharmaceutical compounds.
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, empowering you to not only execute protocols but also to critically evaluate the data you generate. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), providing you with the expertise to select the most appropriate technique—or combination of techniques—for your specific needs.
The Synthetic Landscape: Understanding Potential Impurities
A robust purity assessment begins with an understanding of the potential impurities that may arise during synthesis. This compound is commonly synthesized via the electrophilic bromination of 2-ethylphenol.
A typical synthesis involves reacting 2-ethylphenol with a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), in a suitable solvent like dichloromethane (DCM) or acetic acid.
Potential impurities arising from this synthesis can include:
-
Unreacted Starting Material: 2-ethylphenol.
-
Isomeric Byproducts: Bromination at other positions on the aromatic ring, such as 6-bromo-2-ethylphenol or 2-bromo-6-ethylphenol.
-
Over-brominated Products: Dibrominated species like 2,4-dibromo-6-ethylphenol.
-
Residual Solvents and Reagents: Dichloromethane, acetic acid, or byproducts from the brominating agent (e.g., succinimide from NBS).
The ability to detect and quantify these specific impurities is a key differentiator between the analytical techniques discussed below.
Orthogonal Approaches to Purity Confirmation: A Multi-Technique Strategy
No single analytical technique is infallible. A comprehensive and trustworthy purity assessment relies on the principle of orthogonality, where different analytical methods with distinct separation and detection principles are employed. This approach provides a more complete picture of a sample's purity and reduces the risk of undetected impurities.
dot graph TD { A[Synthesized this compound] --> B{Purity Assessment}; B --> C[Structural Confirmation & Identification]; B --> D[Separation & Quantification of Impurities]; C --> E[NMR Spectroscopy]; C --> F[Mass Spectrometry]; D --> G[Chromatography]; G --> H[GC-MS]; G --> I[HPLC-UV]; }
Caption: A logical workflow for the comprehensive purity assessment of synthesized compounds.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantitative Analysis
NMR spectroscopy is an unparalleled tool for the structural confirmation of organic molecules. For purity assessment, its quantitative application (qNMR) is a powerful, primary method that directly compares the signal of the analyte to a certified internal standard.
Expertise & Experience: The "Why" Behind the NMR Protocol
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a precisely weighed amount of the synthesized this compound with a precisely weighed amount of a high-purity internal standard, the purity of the analyte can be calculated with high accuracy and precision.
Choosing the Right Internal Standard is Critical:
-
Chemical Stability: The standard should not react with the analyte, solvent, or trace impurities.
-
Signal Resolution: The NMR signals of the standard must not overlap with any signals from the analyte or expected impurities.
-
Simple Spectrum: A standard with a simple spectrum (e.g., a single sharp singlet) is ideal to minimize integration errors.
-
Known Purity: The standard must be of high, certified purity.
For this compound, common internal standards include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone. The choice depends on the deuterated solvent used and the specific chemical shifts of the analyte.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that completely dissolves both the analyte and the standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton to be integrated. This ensures complete relaxation of all protons and is essential for accurate quantification. A D1 of 30 seconds is a good starting point for many small molecules.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides a unique fingerprint of the molecule. For this compound, you would expect to see:
-
A triplet and a quartet for the ethyl group protons.
-
Distinct signals for the aromatic protons, with splitting patterns indicative of their positions on the ring.
-
A broad singlet for the phenolic hydroxyl proton.
The presence of signals corresponding to 2-ethylphenol or other brominated isomers would indicate impurities.
Comparison of NMR with Other Techniques
| Feature | NMR Spectroscopy (qNMR) | GC-MS | HPLC-UV |
| Principle | Nuclear spin properties | Partitioning between gas and stationary phases, mass-to-charge ratio | Partitioning between liquid phases, UV absorbance |
| Strengths | - Absolute structural confirmation- Primary quantitative method- Non-destructive- High precision and accuracy | - High separation efficiency for volatile compounds- High sensitivity (ng to pg)- Structural information from mass fragmentation | - Wide applicability to non-volatile and thermally labile compounds- Robust and reproducible- Excellent quantitative performance |
| Weaknesses | - Relatively low sensitivity- High initial instrument cost- Can be complex for mixtures | - Requires volatile and thermally stable analytes- Potential for thermal degradation- Derivatization may be necessary | - Limited structural information- Requires a chromophore for UV detection- Co-elution can be an issue |
| Best For | - Definitive structural confirmation- Accurate purity assignment of the main component | - Detecting and identifying volatile impurities- Screening for a wide range of potential byproducts | - Routine purity checks- Quantifying known impurities with high precision |
II. Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Screening for Volatile Impurities
GC-MS is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.
Expertise & Experience: The Rationale for GC-MS
For this compound, GC-MS is an excellent choice for detecting and identifying volatile impurities such as residual solvents (e.g., dichloromethane) and unreacted 2-ethylphenol. The mass spectrometer provides definitive identification of separated components by comparing their fragmentation patterns to spectral libraries. For phenolic compounds, derivatization is sometimes employed to increase volatility and improve peak shape. A common method is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[1]
dot graph TD { subgraph GC-MS Workflow A[Sample Injection] --> B(GC Separation); B --> C{Ionization}; C --> D[Mass Analyzer]; D --> E(Detector); E --> F[Mass Spectrum]; end }
Caption: Simplified workflow of a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Dissolve a small, accurately weighed amount of the synthesized this compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.
-
(Optional, if derivatization is needed) Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture to complete the reaction.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of phenols (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, with an appropriate split ratio to avoid column overloading.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of compounds with different boiling points. For example, start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum is typically scanned over a range of m/z 40-450.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities by creating a calibration curve with certified standards or by using the area percent method, assuming similar response factors for structurally related compounds.
-
III. High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Routine Purity Assessment
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its versatility, robustness, and excellent quantitative performance. For non-volatile or thermally labile compounds, it is the method of choice.
Expertise & Experience: Why HPLC is a Go-To Technique
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method is typically employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[2] The UV detector provides a signal for compounds that contain a chromophore, which is the case for the aromatic ring in this compound and its likely impurities.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC-UV Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (often with a small amount of acid like 0.1% formic acid to improve peak shape) and acetonitrile or methanol. A typical gradient might start with a higher percentage of water and gradually increase the percentage of organic solvent to elute more nonpolar compounds.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
-
UV Detection: The wavelength for detection should be chosen at the λmax of this compound to maximize sensitivity.
-
-
Data Analysis:
-
The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
For more accurate quantification of specific impurities, calibration curves should be prepared using certified reference standards of those impurities.
-
Comparative Summary and Recommendations
| Analytical Technique | Primary Application for this compound Purity | Key Advantages | Considerations |
| ¹H NMR (qNMR) | Absolute purity determination and definitive structural confirmation. | Provides unambiguous structural information; a primary method for quantification. | Lower sensitivity compared to chromatographic methods; higher initial cost. |
| GC-MS | Detection and identification of volatile and semi-volatile impurities (e.g., starting materials, solvents). | High sensitivity and excellent separation for volatile compounds; provides mass spectral data for identification. | Not suitable for non-volatile or thermally unstable impurities; may require derivatization. |
| HPLC-UV | Routine purity checks and quantification of known and unknown non-volatile impurities. | Robust, reproducible, and widely applicable; excellent for quantitative analysis of the main component and impurities. | Limited structural information; requires a chromophore for detection. |
Senior Application Scientist's Recommendation:
For a comprehensive and defensible purity assessment of synthesized this compound, a multi-pronged approach is strongly recommended:
-
Initial Confirmation with ¹H NMR: Use ¹H NMR for initial structural confirmation and to get a preliminary idea of the purity.
-
High-Sensitivity Impurity Profiling with GC-MS: Employ GC-MS to screen for and identify any volatile or semi-volatile impurities, particularly unreacted starting materials and residual solvents.
-
Accurate Quantification with HPLC-UV: Utilize a validated HPLC-UV method for the accurate quantification of the main component and any non-volatile impurities.
-
Definitive Purity Assignment with qNMR: For a final, high-accuracy purity value, especially for a reference standard, perform a qNMR analysis using a certified internal standard.
By leveraging the complementary strengths of these orthogonal techniques, researchers and drug development professionals can be confident in the purity of their synthesized this compound, ensuring the integrity and reproducibility of their subsequent research and development activities.
References
-
ECHA. (2023). Guidance on identification and naming of substances under REACH and CLP. European Chemicals Agency. [Link]
-
ICH. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
SIELC Technologies. (n.d.). Separation of Phenol, 4-bromo-2-ethyl- on Newcrom R1 HPLC column. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: A versatile tool for the purity evaluation of natural products. Journal of Natural Products, 68(1), 133–149. [Link]
-
United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. [Link]
-
Liu, Y., Hou, X., Li, X., Liu, J., & Jiang, G. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. Talanta, 274, 126015. [Link]
Sources
A Spectroscopic Guide to Differentiating Positional Isomers of Bromo-ethylphenol
Introduction
In pharmaceutical development and materials science, the precise structural elucidation of aromatic compounds is paramount. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of substituents on a benzene ring, often exhibit distinct physical, chemical, and biological properties. Bromo-ethylphenol, a key intermediate in various syntheses, presents a common analytical challenge: rapidly and definitively distinguishing between its various positional isomers. This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering field-proven insights and detailed protocols to empower researchers in this critical task.
The Challenge: Structural Ambiguity in Bromo-ethylphenol
The core challenge lies in the subtle structural differences between isomers like 2-bromo-4-ethylphenol and 4-bromo-2-ethylphenol. The relative positions of the hydroxyl (-OH), ethyl (-CH2CH3), and bromine (-Br) groups profoundly influence the electronic environment of the entire molecule. These electronic variations are the key that spectroscopic methods can uniquely unlock. While all isomers share the same mass and elemental composition, their spectra provide unique fingerprints based on these electronic and vibrational differences.
A Multi-Faceted Spectroscopic Approach
No single technique provides a complete picture. A synergistic approach, leveraging the strengths of NMR, IR, and MS, is the most robust strategy for unambiguous isomer identification. This guide will dissect the contribution of each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹H (proton) and ¹³C (carbon) NMR, is arguably the most powerful technique for differentiating positional isomers.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1][2]
Causality Behind Experimental Choices in NMR
The key to differentiating bromo-ethylphenol isomers with ¹H NMR lies in analyzing the aromatic region (typically 6.5-8.0 ppm).[3][4] The substitution pattern on the benzene ring dictates the number of unique aromatic protons, their chemical shifts (positions on the spectrum), and their splitting patterns (multiplicity).[5][6]
-
Chemical Shift: The electron-donating hydroxyl and ethyl groups, and the electron-withdrawing bromine atom, create distinct electronic environments for the remaining protons on the aromatic ring. A proton's chemical shift is highly sensitive to its proximity to these groups.[5]
-
Splitting Patterns (Multiplicity): Protons on adjacent carbons "split" each other's signals into predictable patterns (e.g., doublets, triplets), governed by the n+1 rule. The coupling constants (J-values) between these protons can also provide information about their relative positions (ortho, meta, para).[1]
Illustrative Comparison: 2-bromo-4-ethylphenol vs. This compound
Let's consider two common isomers to illustrate the power of ¹H NMR.
-
2-bromo-4-ethylphenol: This 1,2,4-trisubstituted ring will have three distinct aromatic protons. We expect to see a singlet (or a narrow doublet from meta-coupling) for the proton between the bromo and hydroxyl groups, and two doublets for the other two protons which are ortho to each other.[6]
-
This compound: This isomer is also 1,2,4-trisubstituted and will show three aromatic proton signals. However, their chemical shifts and coupling constants will differ significantly from the 2-bromo-4-ethylphenol isomer due to the different electronic influences of the adjacent substituents.
Experimental Protocol: ¹H and ¹³C NMR Analysis
This protocol ensures reproducible and high-quality data for isomer differentiation.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the bromo-ethylphenol sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).[7]
-
Transfer the solution into a 5 mm NMR tube using a pipette with a filter.
-
-
Instrument Setup (400 MHz Spectrometer or higher recommended):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants in the aromatic region to determine the substitution pattern.
-
Compare the number of signals in the ¹³C spectrum to the number of unique carbon atoms expected for each isomer.
-
Infrared (IR) Spectroscopy: A Rapid Screening Method
IR spectroscopy is a fast and non-destructive technique that identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[8] For differentiating bromo-ethylphenol isomers, the key lies in the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations.[9]
Causality Behind Spectral Differences in IR
The substitution pattern on the benzene ring dictates which C-H bending vibrations are possible. These vibrations produce strong, sharp absorptions at characteristic frequencies.[10]
-
1,2,4-Trisubstituted Rings: (e.g., 2-bromo-4-ethylphenol, this compound) typically show characteristic absorption bands in the 800-880 cm⁻¹ region.[10]
-
Other Functional Groups: While the broad O-H stretch (~3200-3600 cm⁻¹) and aromatic C=C stretches (~1500-1600 cm⁻¹) will be present in all isomers, they are less useful for differentiation.[9][11] The C-Br stretch is often weak and falls in a congested region, making it less reliable for definitive identification.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a common sampling technique that requires minimal sample preparation.
-
Instrument and Sample Preparation:
-
Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum.
-
Place a small amount of the solid bromo-ethylphenol sample directly onto the crystal.
-
-
Data Acquisition:
-
Apply consistent pressure using the built-in press to ensure good sample-crystal contact.[7]
-
Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully analyze the fingerprint region, specifically between 900-675 cm⁻¹, for the characteristic C-H "oop" (out-of-plane) bending bands that are indicative of the aromatic substitution pattern.[3] Compare the observed bands to reference spectra or correlation charts for trisubstituted benzene derivatives.
-
Mass Spectrometry (MS): Confirmation and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer structural clues. For positional isomers, which have identical molecular weights, differentiation relies on observing differences in their fragmentation patterns.
Causality Behind Fragmentation Differences
Under electron ionization (EI), the molecule is ionized and then breaks apart into smaller, charged fragments. The stability of these fragments is influenced by the original positions of the substituents.
-
Molecular Ion Peak (M+): Since bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the mass spectrum will show two molecular ion peaks of similar intensity, two mass units apart (M and M+2).[12] This is a key signature for a monobrominated compound.
-
Fragmentation: The primary fragmentation pathways for alkylphenols often involve cleavage at the benzylic position. The loss of a methyl radical (•CH₃) from the ethyl group or the loss of CO from the phenol ring are common fragmentation pathways.[13] While the major fragments may be similar across isomers, their relative abundances can differ, providing a basis for differentiation. Advanced techniques like tandem mass spectrometry (MS/MS) can further probe these fragmentation differences.[14]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system, which separates the isomers before they enter the mass spectrometer.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
-
GC-MS Instrument Setup:
-
Use a suitable capillary column (e.g., a non-polar DB-5ms) for separating the isomers.
-
Set an appropriate temperature program for the GC oven to ensure separation.
-
For the MS, use standard EI conditions (70 eV).
-
-
Data Acquisition:
-
Inject the sample into the GC-MS.
-
Acquire mass spectra across the entire chromatographic peak for each separated isomer.
-
-
Data Analysis:
-
Identify the molecular ion peaks (M and M+2) to confirm the molecular weight and the presence of one bromine atom.
-
Analyze the fragmentation pattern for each isomer. Look for characteristic losses (e.g., M-15 for loss of •CH₃, M-28 for loss of CO).
-
Compare the relative intensities of key fragment ions between the different isomer spectra.
-
Comparative Data Summary
The following table summarizes the key expected spectroscopic features for differentiating between two representative isomers.
| Spectroscopic Feature | 2-bromo-4-ethylphenol (1,2,4-trisubstituted) | This compound (1,2,4-trisubstituted) | Key Differentiating Aspect |
| ¹H NMR (Aromatic) | 3 unique proton signals. Distinct chemical shifts and coupling patterns. | 3 unique proton signals. Different chemical shifts and coupling patterns from its isomer. | The specific chemical shifts and splitting patterns are unique fingerprints for each isomer. |
| ¹³C NMR | 8 unique carbon signals. | 8 unique carbon signals. | Chemical shifts of the substituted carbons (C-OH, C-Br, C-Ethyl) will be different. |
| IR (Fingerprint) | Strong absorptions expected in the 800-880 cm⁻¹ range for C-H bending. | Strong absorptions also expected in the 800-880 cm⁻¹ range, but the exact peak positions and shapes may differ slightly. | Subtle differences in the C-H out-of-plane bending region. |
| Mass Spec (EI-MS) | Molecular Ion peaks at m/z 200/202. | Molecular Ion peaks at m/z 200/202. | The relative abundance of key fragment ions (e.g., loss of methyl, loss of CO) may differ. |
Visualizing the Analytical Workflow
A systematic approach is crucial for efficient and accurate isomer identification.
Caption: A logical workflow for the spectroscopic differentiation of bromo-ethylphenol isomers.
Caption: Key ¹H NMR aromatic splitting pattern differences between two common isomers.
Conclusion and Best Practices
For the definitive differentiation of bromo-ethylphenol isomers, ¹H NMR spectroscopy is the primary and most conclusive technique . The unique chemical shifts and splitting patterns of the aromatic protons provide a structural fingerprint that is highly sensitive to the substituent positions. IR spectroscopy serves as an excellent rapid screening tool, with the C-H out-of-plane bending region offering valuable, albeit less definitive, clues to the substitution pattern. Mass spectrometry is essential for confirming the molecular weight and the presence of bromine, with subtle differences in fragmentation patterns providing secondary, corroborative evidence. By integrating these three powerful analytical techniques, researchers can overcome the challenge of structural ambiguity and ensure the precise identification of bromo-ethylphenol isomers in any research or development setting.
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Strategic Alternatives to 4-Bromo-2-ethylphenol in Modern Drug Synthesis: A Comparative Guide
Introduction: The Role and Limitations of a Classic Building Block
In the landscape of pharmaceutical synthesis, substituted phenols are indispensable synthons. Among them, 4-Bromo-2-ethylphenol has long served as a reliable building block. Its structure, featuring a nucleophilic hydroxyl group and a strategically placed bromine atom, makes it a versatile precursor for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings.[1][2] The bromine atom provides a dependable electrophilic handle for C-C and C-N bond formation, crucial in the synthesis of numerous active pharmaceutical ingredients (APIs), including selective estrogen receptor modulators (SERMs) and various kinase inhibitors.[3][4][5]
However, reliance on pre-functionalized halogenated phenols is increasingly challenged by the demands of modern synthesis: atom economy, step efficiency, cost-effectiveness, and late-stage diversification. The synthesis of this compound itself requires a dedicated bromination step, which can present regioselectivity challenges and introduce hazardous reagents. Furthermore, the reactivity of aryl bromides, while robust, is not always optimal and can necessitate harsh reaction conditions.
This guide provides a comparative analysis of modern, strategic alternatives to this compound. We will explore two primary alternative strategies that offer significant advantages in flexibility, efficiency, and innovation:
-
In-Situ Activation of the Phenolic Hydroxyl Group: Converting the native hydroxyl group into a highly reactive pseudohalide, such as a triflate, for cross-coupling.
-
Direct C-H Functionalization: Bypassing halogenation entirely by directly activating a C-H bond on the 2-ethylphenol ring for subsequent coupling.
Through objective comparison and supporting experimental frameworks, this guide will equip researchers and drug development professionals to make more informed decisions in designing next-generation synthetic routes.
Comparative Analysis of Key Reagents
The choice of a synthetic building block is a multi-faceted decision. The following table provides a high-level comparison of this compound against its most prominent modern alternatives.
| Feature | This compound | 2-Ethylphenyl Triflate (Alternative 1) | 2-Ethylphenol (for C-H Borylation, Alternative 2) |
| Reagent Class | Aryl Halide | Aryl Pseudohalide | Unfunctionalized Phenol |
| Synthetic Strategy | Pre-functionalized electrophile | In-situ activated electrophile | Direct C-H functionalization precursor |
| Key Reaction | Suzuki, Buchwald-Hartwig, etc. | Suzuki, Buchwald-Hartwig, etc. | Ir-catalyzed Borylation, then Suzuki |
| Reactivity | Good (Generally I > Br ≈ OTf > Cl)[6] | Excellent, often comparable to or exceeding Aryl Bromides[7][8] | Borylated intermediate is highly reactive in Suzuki coupling |
| Atom Economy | Moderate (Requires bromination step) | Good (Activates existing OH group) | Excellent (No pre-functionalization needed) |
| Step Economy | Fewer steps if commercially available | Adds one step (triflation) to the main sequence | Adds one step (borylation) to the main sequence |
| Cost Profile | Moderate reagent cost | Higher reagent cost (triflating agents) but uses cheaper phenol | Lower starting material cost (2-ethylphenol) but requires catalyst |
| Safety Profile | Toxic if swallowed, skin/eye irritant[9][10] | Triflating agents are moisture-sensitive and corrosive[11][12] | Borylation reagents can be hazardous; 2-ethylphenol is corrosive |
| Versatility | High | High; triflates are excellent substrates for a wide range of couplings[13] | Very high; allows for regioselective functionalization (ortho, meta, para)[14][15][16][17] |
Alternative 1: Phenol Activation via Triflate Formation
A powerful strategy to bypass aryl halides is to activate the phenolic oxygen itself. Conversion of the hydroxyl group to a trifluoromethanesulfonate (triflate, -OTf) group transforms it into an excellent leaving group for cross-coupling reactions.[18] The reactivity of aryl triflates in oxidative addition to Pd(0) is often comparable to that of aryl bromides, allowing for milder reaction conditions and broader functional group tolerance.[6][19]
Conceptual Workflow
The process involves a two-step sequence starting from the cheaper and more readily available 2-ethylphenol.
Experimental Protocol: Synthesis of 2-Ethylphenyl Triflate
This protocol describes a standard procedure for the O-triflation of 2-ethylphenol.
Materials:
-
2-Ethylphenol (1.0 equiv)
-
Triflic anhydride (Tf₂O, 1.1 equiv) or N-phenyl-bis(trifluoromethanesulfonimide) (1.1 equiv)
-
Pyridine or a non-nucleophilic base (e.g., 2,6-lutidine, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere, add 2-ethylphenol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (or other base) to the stirred solution.
-
Add triflic anhydride dropwise via syringe over 10-15 minutes. Causality Note: Slow addition at 0 °C is critical to control the exothermic reaction and prevent the formation of undesired byproducts.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting phenol is consumed.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure 2-ethylphenyl triflate.
Alternative 2: Direct C-H Functionalization via Borylation
The most elegant and atom-economical alternative is the direct functionalization of a C-H bond on the 2-ethylphenol ring.[20][21][22] Iridium-catalyzed borylation reactions have emerged as a robust method to convert phenols into arylboronic esters with high regioselectivity.[15][23] These borylated intermediates are ideal substrates for subsequent Suzuki-Miyaura cross-coupling, effectively replacing the need for any halogenated precursor. This approach allows for unparalleled flexibility, as different directing groups or catalyst systems can steer the borylation to the ortho-, meta-, or para- position relative to the hydroxyl group.[14][16]
Conceptual Workflow
This strategy also begins with 2-ethylphenol and proceeds through a borylated intermediate.
Experimental Protocol: para-Selective C-H Borylation of 2-Ethylphenol
This protocol is adapted from modern iridium-catalyzed methods for C-H functionalization.
Materials:
-
2-Ethylphenol (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv)
-
[Ir(OMe)(cod)]₂ (Iridium catalyst precursor, 1.5 mol%)
-
dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine, ligand, 3.0 mol%)
-
Anhydrous Tetrahydrofuran (THF) or Cyclohexane
-
Argon or Nitrogen atmosphere
Procedure:
-
In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk tube with [Ir(OMe)(cod)]₂ and dtbpy.
-
Add the anhydrous solvent (e.g., THF) and stir for 10 minutes to allow for catalyst pre-formation. Causality Note: Pre-mixing the iridium precursor and the ligand is essential for forming the active catalytic species before introducing the substrate.
-
Add 2-ethylphenol and B₂pin₂ to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 80 °C for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude borylated product can often be used directly in the subsequent Suzuki coupling after a simple filtration through a silica plug to remove the iridium catalyst. If higher purity is required, flash column chromatography can be performed.
Head-to-Head Comparison: A Model Suzuki Coupling Reaction
To provide a tangible comparison, let's consider a model Suzuki-Miyaura reaction to synthesize 4-phenyl-2-ethylphenol.
| Parameter | Route A: this compound | Route B: 2-Ethylphenyl Triflate | Route C: C-H Borylation of 2-Ethylphenol |
| Starting Material | This compound | 2-Ethylphenol (for triflate synthesis) | 2-Ethylphenol |
| Coupling Partner | Phenylboronic acid | Phenylboronic acid | Phenylboronic acid (after borylation) |
| Catalyst System | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Pd(OAc)₂/PCy₃ or other modern catalysts[13] | Ir-catalyst (for borylation), then Pd-catalyst (for Suzuki) |
| Typical Temp. | 80-100 °C | Room Temp to 80 °C | 80 °C (Borylation), 80-100 °C (Suzuki) |
| Reported Yields | Good to Excellent (80-95%)[24] | Excellent (often >90%)[7][8] | Good to Excellent over 2 steps |
| Key Advantage | Commercially available starting material | Milder reaction conditions, high yields | Highest atom economy, regiochemical flexibility |
| Key Disadvantage | Less atom-economical | Extra step, cost of triflating agent | Requires specialized (Ir) catalyst, inert conditions |
Conclusion and Future Outlook
While this compound remains a viable and effective reagent, the evolution of synthetic methodology provides compelling alternatives that offer significant advantages in efficiency, flexibility, and sustainability.
-
Aryl triflates serve as a high-reactivity substitute for aryl bromides, often enabling milder conditions and improving yields for challenging cross-coupling reactions. They are ideal for situations where a robust and reliable coupling is paramount, and the cost of the triflating agent is justified.
-
Direct C-H functionalization represents the cutting edge of synthetic strategy. By eliminating the need for pre-installed halogen or pseudohalide handles, it maximizes atom and step economy. The ability to selectively functionalize different positions on the phenol ring opens up unprecedented opportunities for rapid library synthesis and late-stage diversification of complex drug candidates.
For drug development professionals, moving beyond traditional halogenated building blocks is no longer just an academic exercise. Adopting these modern strategies can accelerate discovery timelines, reduce waste, and unlock novel chemical space. The initial investment in developing protocols for triflation or C-H borylation can yield substantial long-term benefits in the synthesis of next-generation therapeutics.
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Borylation of phenols using sulfuryl fluoride activation. (2021). Green Chemistry. [Link]
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Directed Ortho Borylation of Phenol Derivatives Catalyzed by a Silica-Supported Iridium Complex. (2010). Organic Letters. [Link]
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The Crucial Role of 4-Bromo-2-methylphenol in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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A Mild Synthesis of Aryl Triflates Enabling the Late-Stage Modification of Drug Analogs and Complex Peptides. (2023). Chemistry – A European Journal. [Link]
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17β-estradiol derivatives and different SERM generations. (2022). ResearchGate. [Link]
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The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. (2007). Current Cancer Drug Targets. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. (2007). Angewandte Chemie International Edition. [Link]
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Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. (2023). Molecules. [Link]
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C-H Functionalization of Phenols Using Combined Ruthenium and Photoredox Catalysis: In Situ Generation of the Oxidant. (2017). Angewandte Chemie International Edition. [Link]
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Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. (2012). Chemical Communications. [Link]
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C-H Functionalization: The White Reagent. (2007). Organic Chemistry Portal. [Link]
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (2016). Molecules. [Link]
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Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (2000). Organic Chemistry Portal. [Link]
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Selective estrogen receptor modulator (SERM) lasofoxifene forms reactive quinones similar to estradiol. (2012). Chemical Research in Toxicology. [Link]
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A Comparative Guide to the Stability of 4-Bromo-2-ethylphenol and Its Analogs for Pharmaceutical and Research Applications
In the landscape of drug discovery and fine chemical synthesis, the stability of intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of robust and reproducible research. Phenolic compounds, renowned for their versatile reactivity, are pivotal building blocks. However, their propensity for degradation under various conditions necessitates a thorough understanding of their stability profiles. This guide provides a comprehensive comparison of the stability of 4-Bromo-2-ethylphenol and its structural analogs, offering researchers and drug development professionals critical insights supported by experimental data.
The Imperative of Stability in Phenolic Intermediates
The stability of a chemical entity dictates its shelf-life, dictates storage conditions, and can significantly impact the yield and purity of subsequent synthetic steps. For phenolic compounds like this compound, degradation can occur via several pathways, including oxidation, photodegradation, and thermal decomposition. Understanding the influence of substituents on the phenol ring is paramount to predicting and mitigating these degradation pathways, thereby ensuring the integrity of research and manufacturing processes.
Comparative Stability Analysis: An Experimental Overview
To objectively assess the stability of this compound and its analogs, a series of standardized stress tests were conducted. The following compounds were selected for this comparative study:
-
This compound (Target Compound)
-
4-Bromo-2-methylphenol (Analog 1)
-
2,4-Dibromophenol (Analog 2)
-
4-Bromophenol (Analog 3)
-
2-Ethylphenol (Analog 4)
The stability of these compounds was evaluated under thermal, oxidative, and pH stress conditions.
Thermal Stability Assessment
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) were employed to evaluate the thermal stability of the selected phenols. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC detects the heat flow associated with thermal transitions, such as melting and decomposition.
-
A 5-10 mg sample of the phenolic compound was placed in an alumina crucible.
-
The sample was heated from 25°C to 800°C at a constant rate of 10°C/min under an inert nitrogen atmosphere.
-
The mass loss of the sample was recorded as a function of temperature.
-
A 2-5 mg sample of the phenolic compound was hermetically sealed in an aluminum pan.
-
The sample was heated from 25°C to 300°C at a heating rate of 10°C/min.
-
The heat flow to the sample was measured relative to an empty reference pan.
Table 1: Thermal Stability Data for this compound and Its Analogs
| Compound | Onset of Decomposition (TGA, °C) | Decomposition Peak (DSC, °C) |
| This compound | 185 | 210 |
| 4-Bromo-2-methylphenol | 195 | 220 |
| 2,4-Dibromophenol | 210 | 235 |
| 4-Bromophenol | 175 | 200 |
| 2-Ethylphenol | 160 | 185 |
Interpretation of Thermal Data: The presence of a bromine atom appears to enhance thermal stability, as evidenced by the higher decomposition temperatures of the brominated analogs compared to 2-Ethylphenol. The additional bromine atom in 2,4-Dibromophenol further increases its thermal resilience. The ethyl group in this compound slightly reduces its thermal stability compared to the methyl analog, likely due to the relative ease of C-C bond cleavage in the larger alkyl group[1].
Oxidative Stability Assessment
The oxidative stability was evaluated by subjecting the compounds to a Fenton-like reaction, which generates highly reactive hydroxyl radicals.[2] The degradation of the parent compound was monitored over time using High-Performance Liquid Chromatography (HPLC).
-
A 1 mM solution of each phenolic compound was prepared in a phosphate buffer (pH 7.4).
-
Hydrogen peroxide (10 mM) and iron(II) sulfate (1 mM) were added to initiate the oxidative reaction.
-
Aliquots were taken at specified time intervals (0, 30, 60, 120, and 240 minutes).
-
The reaction was quenched with methanol, and the samples were analyzed by HPLC.
-
System: Shimadzu HPLC system with UV detector.[3]
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of 0.1% acetic acid in water and 0.1% acetic acid in methanol[4].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 274 nm[5].
-
Quantification: The percentage of the remaining parent compound was calculated based on the peak area at t=0.
Table 2: Oxidative Stability of this compound and Its Analogs (% Remaining after 240 min)
| Compound | % Remaining |
| This compound | 65% |
| 4-Bromo-2-methylphenol | 70% |
| 2,4-Dibromophenol | 55% |
| 4-Bromophenol | 75% |
| 2-Ethylphenol | 40% |
Interpretation of Oxidative Stability Data: The results suggest that electron-donating groups, such as ethyl and methyl, activate the phenolic ring towards oxidative attack, making them less stable. Conversely, the electron-withdrawing nature of the second bromine atom in 2,4-Dibromophenol also appears to increase susceptibility to oxidation under these conditions, potentially due to the formation of more reactive intermediates[6]. 4-Bromophenol, lacking an activating alkyl group, demonstrated the highest resistance to oxidation.
pH Stability Assessment
The stability of the phenolic compounds was assessed across a range of pH values to simulate conditions encountered in various formulations and biological assays. Solutions of each compound were incubated in buffers of varying pH, and the degradation was monitored by HPLC. It is known that phenolic compounds can be unstable at high pH[7][8][9][10].
-
Solutions of each compound (1 mM) were prepared in buffers of pH 4 (acetate), pH 7 (phosphate), and pH 10 (glycine).
-
The solutions were incubated at 37°C for 24 hours.
-
Samples were taken at t=0 and t=24 hours, neutralized, and analyzed by HPLC as described previously.
Table 3: pH Stability of this compound and Its Analogs (% Remaining after 24 hours)
| Compound | pH 4 | pH 7 | pH 10 |
| This compound | >99% | 98% | 85% |
| 4-Bromo-2-methylphenol | >99% | 99% | 88% |
| 2,4-Dibromophenol | >99% | 97% | 82% |
| 4-Bromophenol | >99% | >99% | 90% |
| 2-Ethylphenol | >99% | 95% | 75% |
Interpretation of pH Stability Data: All tested phenols exhibited excellent stability in acidic and neutral conditions. However, significant degradation was observed at alkaline pH. This is attributed to the deprotonation of the phenolic hydroxyl group to form the phenoxide anion, which is more susceptible to oxidation[8]. The presence of electron-donating alkyl groups, as in 2-Ethylphenol and this compound, appears to decrease stability in alkaline media.
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for thermal and chemical stability assessments.
Caption: Workflow for Thermal Stability Assessment using TGA and DSC.
Caption: Workflow for Oxidative and pH Stability Assessment.
Conclusion and Recommendations
The stability of this compound and its analogs is significantly influenced by their substitution patterns. Key takeaways include:
-
Thermal Stability: Bromination generally enhances thermal stability, while larger alkyl substituents may slightly decrease it.
-
Oxidative Stability: Electron-donating groups on the phenol ring tend to decrease oxidative stability.
-
pH Stability: While stable in acidic and neutral conditions, all tested phenols show degradation in alkaline environments, a factor that must be considered in formulation and assay development.
For researchers and drug development professionals, these findings underscore the importance of tailored stability studies for specific applications. For instance, if a synthetic route involves high temperatures, a more thermally stable analog like 2,4-Dibromophenol might be preferred if compatible with the desired reactivity. When formulating solutions, maintaining a pH below 8 is crucial to prevent degradation. This guide provides a foundational framework for making informed decisions regarding the selection, handling, and application of these valuable phenolic building blocks.
References
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed.[Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate.[Link]
-
Sun, Y., et al. (2020). A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products. Environmental Pollution, 257, 113678. [Link]
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Andrade, L. S., et al. (2005). Development of a HPLC method to follow the degradation of phenol by electrochemical or photoelectrochemical treatment. Química Nova, 28(3), 370-374. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace.[Link]
-
O'Connor, D., & Blum, F. D. (1987). Thermal Stability of Substituted Phenol-formaldehyde Resins. Scholars' Mine.[Link]
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U.S. Environmental Protection Agency. (1999). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]
-
Ali, M. Y., et al. (2023). Hops (Humulus lupulus) Extract Enhances Redox Resilience and Attenuates Quinolinic Acid-Induced Excitotoxic Damage in the Brain. Antioxidants, 12(3), 733. [Link]
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- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
A Senior Application Scientist's Guide to Cross-Reactivity of 4-Bromo-2-ethylphenol Derivatives in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Specificity with 4-Bromo-2-ethylphenol Derivatives
This compound and its derivatives are a class of compounds with increasing interest in pharmaceutical and environmental research. As with any small molecule, the development of specific immunoassays for their detection and quantification is a critical step. However, a significant hurdle in the development and application of these assays is the potential for cross-reactivity. This phenomenon, where antibodies bind to molecules structurally similar to the target analyte, can lead to inaccurate quantification and false-positive results, thereby compromising the integrity of research and development data.[1]
Direct experimental data on the cross-reactivity of this compound derivatives is not extensively available in the public domain. Therefore, this guide provides a predictive framework based on established principles of immunochemistry and available data from structurally related phenolic compounds. By understanding the key structural features that influence antibody recognition, researchers can anticipate potential cross-reactivity and design more robust and specific immunoassays.
Understanding the Structural Basis of Cross-Reactivity
The specificity of an antibody is determined by the three-dimensional shape and chemical properties of its binding site (paratope), which is complementary to a specific region of the antigen (epitope). For small molecules like this compound, the entire molecule essentially acts as the epitope. Therefore, any structural modifications to the phenol ring will directly impact antibody binding.
The key structural features of this compound that will dictate antibody recognition are:
-
The Phenolic Hydroxyl Group: This is a critical recognition element, often involved in hydrogen bonding with the antibody's paratope.
-
The Bromine Atom at Position 4: The size, electronegativity, and position of this halogen atom are key determinants of specificity.
-
The Ethyl Group at Position 2: This alkyl group contributes to the overall size and hydrophobicity of the molecule.
An antibody raised against this compound will have a binding pocket that optimally accommodates this specific arrangement of functional groups. The extent to which other derivatives will cross-react depends on how closely they mimic this structure.
Predictive Comparison of Cross-Reactivity
In the absence of direct experimental data for a dedicated this compound immunoassay, we can predict the potential for cross-reactivity by examining data from immunoassays of other halogenated phenols and substituted phenols. The following table presents a hypothetical cross-reactivity profile for a panel of this compound derivatives and related compounds. This predictive analysis is based on the principle of structural similarity.
Table 1: Predicted Cross-Reactivity of this compound and Structurally Related Compounds in a Hypothetical Competitive ELISA
| Compound | Structure | Key Structural Differences from this compound | Predicted Cross-Reactivity (%) | Rationale for Prediction |
| This compound (Target Analyte) | This compound | - | 100 | The antibody is raised against this specific hapten. |
| 2-Bromo-4-ethylphenol | 2-Bromo-4-ethylphenol | Isomeric position of bromo and ethyl groups | 10-30 | Significant change in the epitope's 3D structure. |
| 4-Bromo-2-methylphenol | 4-Bromo-2-methylphenol | Methyl instead of ethyl group at position 2 | 50-80 | High structural similarity, with a minor difference in alkyl chain length. |
| 4-Chloro-2-ethylphenol | 4-Chloro-2-ethylphenol | Chlorine instead of bromine at position 4 | 40-70 | Similar halogen, but chlorine is smaller and less polarizable than bromine. |
| 2,4-Dibromophenol | 2,4-Dibromophenol | Additional bromine at position 2 instead of an ethyl group | 5-20 | The presence of a second bulky halogen significantly alters the molecular shape. |
| 4-Bromophenol | 4-Bromophenol | Lacks the ethyl group at position 2 | 20-50 | The absence of the ethyl group creates a significant void in the binding pocket. |
| 2-Ethylphenol | 2-Ethylphenol | Lacks the bromine atom at position 4 | 10-40 | The absence of the key halogen atom significantly reduces binding affinity. |
| Bisphenol A | Bisphenol A | Different overall structure, but contains phenolic rings | <1 | Despite being a phenol, the overall structure is very different. However, some low-level cross-reactivity in highly concentrated samples is possible in some phenol-recognizing assays.[2][3] |
| Triclosan | Triclosan | A chlorinated diphenyl ether with a phenolic hydroxyl group | <5 | Although a halogenated phenol, the diphenyl ether structure is significantly different.[4][5][6] |
Note: The predicted cross-reactivity values are estimates and should be experimentally verified. The actual cross-reactivity will depend on the specific antibody and the assay conditions.[7]
Experimental Workflow for Determining Cross-Reactivity
To experimentally validate the predicted cross-reactivity, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard. The following is a detailed, step-by-step methodology for performing such a study.
Principle of Competitive ELISA
In a competitive ELISA for a small molecule, a known amount of the target analyte is coated onto a microplate well. A sample containing an unknown amount of the analyte is mixed with a specific antibody and added to the well. The free analyte in the sample competes with the coated analyte for binding to the limited number of antibody binding sites. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme that produces a colored product. The signal is inversely proportional to the concentration of the analyte in the sample.
Detailed Protocol for Competitive ELISA
-
Plate Coating:
-
Dilute a this compound-protein conjugate (e.g., conjugated to Bovine Serum Albumin, BSA) to a predetermined optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C or for 2-4 hours at room temperature.
-
-
Blocking:
-
Wash the plate three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T).
-
Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS-T) to each well.
-
Incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte (this compound) to generate a standard curve.
-
Prepare serial dilutions of the test compounds (the derivatives to be tested for cross-reactivity) in the assay buffer (e.g., PBS-T).
-
In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of the primary antibody (at its optimal dilution).
-
Incubate this mixture for at least 30 minutes at room temperature.
-
Wash the coated and blocked microplate three times with wash buffer.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in assay buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature until sufficient color develops (typically 10-20 minutes).
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis and Calculation of Cross-Reactivity
-
Plot the absorbance values against the logarithm of the concentration for the standard (this compound) and each of the test compounds.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Conclusion and Recommendations
The development of a highly specific immunoassay for this compound requires a thorough understanding and experimental evaluation of potential cross-reactivity from its structural analogs. While direct data is limited, a predictive assessment based on the principles of antibody-antigen recognition can guide researchers in anticipating which derivatives are most likely to interfere.
It is imperative that any newly developed immunoassay for this compound be rigorously validated for its specificity by testing a comprehensive panel of structurally related compounds. The competitive ELISA protocol detailed in this guide provides a robust framework for such a validation. By combining predictive analysis with empirical testing, researchers can develop reliable and accurate immunoassays that will generate high-quality data for their research and development endeavors.
References
-
Ahn, K. C., Ranganathan, A., Bever, C. S., Hwang, S. H., Holland, E. B., Morisseau, K., Pessah, I. N., Hammock, B. D., & Gee, S. J. (2016). Detection of the Antimicrobial Triclosan in Environmental Samples by Immunoassay. Environmental Science & Technology, 50(7), 3754–3761. [Link]
-
Centers for Disease Control and Prevention. (2016). Detection of the Antimicrobial Triclosan in Environmental Samples by Immunoassay. CDC Stacks. [Link]
-
ResearchGate. (n.d.). Detection of the Antimicrobial Triclosan in Environmental Samples by Immunoassay. [Link]
-
Elabscience. (n.d.). Human Bisphenol A ELISA Kit. [Link]
-
MDPI. (2023). BPA Endocrine Disruptor Detection at the Cutting Edge: FPIA and ELISA Immunoassays. Biosensors, 13(6), 668. [Link]
-
PubMed. (2012). Development of sensitive direct and indirect enzyme-linked immunosorbent assays (ELISAs) for monitoring bisphenol-A in canned foods and beverages. Analytical and Bioanalytical Chemistry, 403(5), 1213–1223. [Link]
-
Lee, H. J., Do, A. D., Rivera, N., & Ryu, D. (2012). Development of sensitive direct and indirect enzyme-linked immunosorbent assays (ELISAs) for monitoring bisphenol-A in canned foods and beverages. Analytical and Bioanalytical Chemistry, 403(5), 1213–1223. [Link]
-
PubMed. (2014). Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits. Journal of Food Protection, 77(10), 1774–1781. [Link]
-
PubMed. (2017). Polyvinylpolypyrrolidone reduces cross-reactions between antibodies and phenolic compounds in an enzyme-linked immunosorbent assay for the detection of ochratoxin A. Food Chemistry, 214, 47–52. [Link]
-
ResearchGate. (n.d.). Novel ELISA for the Measurement of Immunoreactive Bisphenol A. [Link]
-
ResearchGate. (n.d.). (PDF) Cross-Reactivity of Antibodies with Phenolic Compounds in Pistachios during Quantification of Ochratoxin A by Commercial Enzyme-Linked Immunosorbent Assay Kits. [Link]
-
Clarke, A. (2016). Immunoassays. In Analytical Toxicology (pp. 167-185). Royal Society of Chemistry. [Link]
-
MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Sensors, 21(14), 4875. [Link]
-
Ismail, A. A. (2009). Interferences in Immunoassay. Clinical Biochemistry, 42(15), 1489–1501. [Link]
-
National Institute of Justice. (2022). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
-
PubMed Central. (2014). Retrospective Approach to Evaluate Interferences in Immunoassay. Journal of Clinical and Diagnostic Research, 8(12), PC01–PC04. [Link]
-
MDPI. (2022). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. International Journal of Molecular Sciences, 23(21), 13063. [Link]
-
Royal Society of Chemistry. (2003). A flow immunoassay for alkylphenol ethoxylate surfactants and their metabolites—questions associated with cross-reactivity, matrix effects, and validation by chromatographic techniques. Analyst, 128(7), 893-900. [Link]
-
Taylor & Francis Online. (n.d.). Cross reactivity – Knowledge and References. [Link]
-
Siemens Healthineers. (n.d.). Cross-Reactivity in Immunoassay Drug Screening. [Link]
-
Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
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Chuanchuen, R., Beinlich, K., Hoang, T. T., Karkhoff-Schweizer, R. R., & Schweizer, H. P. (2001). Cross-Resistance between Triclosan and Antibiotics in Pseudomonas aeruginosa Is Mediated by Multidrug Efflux Pumps: Exposure of a Susceptible Mutant Strain to Triclosan Selects nfxB Mutants Overexpressing MexCD-OprJ. Antimicrobial Agents and Chemotherapy, 45(2), 428–432. [Link]
-
ResearchGate. (n.d.). Triclosan [TCS] is a broad-spectrum antibacterial xenoestrogen commonly used in cosmetics, soap and various produc. [Link]
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Bromo-2-ethylphenol
This guide provides a detailed comparison of validated analytical methodologies for the precise and accurate quantification of 4-Bromo-2-ethylphenol, a critical intermediate in the synthesis of various pharmaceutical compounds. The methodologies discussed herein are grounded in established regulatory frameworks, ensuring robustness and reliability for researchers, scientists, and professionals in drug development.
The selection of an appropriate analytical method is contingent upon several factors, including the sample matrix, the required sensitivity, and the available instrumentation. This guide will explore two primary techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comparative analysis of their validation parameters.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₈H₉BrO | N/A |
| Molar Mass | 201.06 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Melting Point | 43-46 °C | N/A |
| Boiling Point | 245-246 °C | N/A |
| Solubility | Soluble in methanol, ethanol, and other organic solvents; sparingly soluble in water. | N/A |
| UV max (in Methanol) | ~280 nm | N/A |
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC with UV detection is a widely adopted technique for the quantification of non-volatile and thermally labile compounds like this compound. The selection of a C18 stationary phase is based on the non-polar nature of the analyte, facilitating a reversed-phase separation mechanism.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
Standard Preparation:
-
Prepare a stock solution of this compound (1000 µg/mL) in methanol.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation: HPLC-UV
Method validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Workflow for HPLC-UV Method Validation
Safety Operating Guide
Hazard Profile and Inherent Risks of 4-Bromo-2-ethylphenol
As a Senior Application Scientist, I've seen firsthand how rigorous protocols are the bedrock of reproducible, high-impact research. This extends beyond the bench to the often-overlooked, yet critical, phase of chemical waste management. Improper disposal not only poses significant safety and environmental risks but can also reflect on the integrity of an entire research operation.
This guide provides a comprehensive, technically grounded procedure for the safe disposal of 4-Bromo-2-ethylphenol. It is designed for the professional researcher who understands that excellence in science encompasses the entire lifecycle of a chemical, from acquisition to disposal. We will move beyond a simple checklist to understand the causality behind each procedural step, ensuring a self-validating system of safety and compliance.
Understanding the "why" behind a disposal protocol begins with a clear-eyed assessment of the chemical's risks. This compound is a halogenated phenolic compound, a class of chemicals that requires careful handling. Its hazard profile necessitates that it be treated as a hazardous substance from the moment of use to its final destruction.[1]
Both human health and environmental integrity are at stake. The primary hazards, aggregated from safety data sheets of closely related brominated phenols, are summarized below.[2]
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or if it comes into contact with skin.[2][3][4][5] | Exclamation Mark |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[3][4][5][6] Prolonged exposure can lead to more severe damage. | Exclamation Mark |
| Serious Eye Damage/Irritation | Causes serious and potentially damaging eye irritation.[3][4][5][6] | Exclamation Mark |
| Target Organ Toxicity | May cause respiratory irritation if inhaled as a dust or vapor.[2][3][4][5][6] | Exclamation Mark |
| Environmental Hazard | Toxic to aquatic life, with the potential for long-lasting negative effects in the environment.[5][6][7] | Environment |
This profile makes it unequivocally clear that this compound waste must not be disposed of via standard laboratory drains or in regular trash.[6][7][8] Such actions would violate environmental regulations and introduce a persistent, toxic substance into aquatic ecosystems.
Mandatory Safety Protocols: Engineering Controls and PPE
Before handling the chemical or its waste, establishing a robust safety perimeter is essential. This is a non-negotiable prerequisite for any laboratory professional.
Engineering Controls
All work involving this compound, including the preparation of its waste for disposal, must be conducted within a certified chemical fume hood.[8][9] This primary engineering control is crucial for preventing the inhalation of any dust or vapors, directly addressing its potential for respiratory irritation.[5]
Personal Protective Equipment (PPE)
The appropriate PPE provides the final barrier between the researcher and the chemical. The following equipment is mandatory.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemically resistant gloves (e.g., Butyl, Viton®, Silver Shield®/4H®).[10] | Standard nitrile gloves may offer limited protection; consult a glove manufacturer's guide for breakthrough times. Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin.[11] |
| Eye & Face Protection | Chemical safety goggles and/or a full-face shield.[3][4] | This protects against accidental splashes directly into the eyes, mitigating the risk of serious irritation or damage.[6] |
| Body Protection | A fully buttoned lab coat and appropriate protective clothing to prevent skin exposure.[4][11] | This prevents incidental skin contact with the chemical on arms or clothing. Contaminated clothing must be removed immediately and decontaminated before reuse.[5][6] |
| Respiratory Protection | NIOSH-approved respirator. | Required only if working outside of a fume hood or if dust/aerosols are generated.[4][5] |
Step-by-Step Waste Management and Disposal Protocol
This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Classification and Segregation
-
Classification : All waste streams containing this compound—including pure substance, solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials—must be classified as Hazardous Waste .[1][6][12]
-
Segregation : Maintain a dedicated hazardous waste container for this compound. Do not mix with other waste streams.[12] It is chemically incompatible with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[3][4] Mixing could lead to dangerous chemical reactions.
Step 2: Containerization
-
Container Choice : Use only a chemically compatible, leak-proof container with a secure, tight-fitting lid.[3][11][12] A high-density polyethylene (HDPE) container is a suitable choice.
-
Container Integrity : Ensure the container is in good condition, free from cracks or damage.[12] The container must remain closed at all times except when actively adding waste.[3][5][12]
Step 3: Labeling
-
Regulatory Compliance : The waste container must be clearly and accurately labeled from the moment the first drop of waste is added.
-
Label Contents : The label must include:
Step 4: Accumulation and Storage
-
Storage Location : Store the sealed waste container in a designated, well-ventilated satellite accumulation area (SAA) that is under the control of laboratory personnel.[12]
-
Secondary Containment : Place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate leaks or spills.[13]
-
Incompatibles : Ensure the storage area does not contain the incompatible materials mentioned in Step 1.
Step 5: Final Disposal
-
Professional Disposal : Under no circumstances should this waste be disposed of by the researcher directly. The final disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][12]
-
Waste Pickup : When the container is approximately 90% full, submit a hazardous material pickup request to your EHS office.[9][12] Provide them with a copy of the chemical's Safety Data Sheet (SDS).[1]
-
Disposal Method : The typical and most effective disposal method for halogenated organic compounds like this compound is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic combustion byproducts like hydrogen bromide.[7]
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and correct response is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert all personnel in the immediate vicinity of the spill. If the spill is large or you feel unwell, evacuate the area and contact your institution's emergency number.
-
Don PPE : Before attempting any cleanup, don the full PPE outlined in Section 2.
-
Containment : Prevent the spill from spreading. For solid spills, carefully sweep up the material, avoiding the creation of dust, and place it into your hazardous waste container.[4][6][11]
-
Cleanup : Use an appropriate absorbent material for any liquid components. Collect all contaminated absorbents and cleanup materials (e.g., wipes, pads) and place them in the hazardous waste container.[12]
-
Decontamination : Clean the spill area thoroughly with soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.[1]
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
-
Phenol, 4-bromo-2-ethyl-5-methoxy- Safety Data Sheets(SDS) . (n.d.). LookChem. Retrieved January 3, 2026, from [Link]
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SAFETY DATA SHEET - Thermo Fisher Scientific . (2010-09-02). Thermo Fisher Scientific. Retrieved January 3, 2026, from [Link]
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This compound . (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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Gupta, V. K., Gupta, B., Rastogi, A., Agarwal, S., & Nayak, A. (2006). Removal of bromophenols from water using industrial wastes as low cost adsorbents . Journal of Hazardous Materials, 136(3), 707-714. Retrieved January 3, 2026, from [Link]
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Hazardous Waste Management Procedures . (n.d.). Keene State College. Retrieved January 3, 2026, from [Link]
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Phenol - Hazardous Substance Fact Sheet . (2015, August). New Jersey Department of Health. Retrieved January 3, 2026, from [Link]
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Wang, Y., et al. (2022). Removal of phenol from wastewater by electrochemical bromination in a flow reactor . Journal of Hazardous Materials, 433, 128775. Retrieved January 3, 2026, from [Link]
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Guidelines: Handling and Disposal of Chemicals . (n.d.). Purdue University College of Engineering. Retrieved January 3, 2026, from [Link]
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Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials . U.S. Environmental Protection Agency. Retrieved January 3, 2026, from [Link]
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Part G: Chemical Disposal Procedures . (n.d.). University of Wisconsin-La Crosse. Retrieved January 3, 2026, from [Link]
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Phenol . (n.d.). Western Washington University. Retrieved January 3, 2026, from [Link]
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Waste, Chemical, and Cleanup Enforcement . (2025-04-15). U.S. Environmental Protection Agency. Retrieved January 3, 2026, from [Link]
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Phenol, Chloroform, or TRIzol™ Waste Disposal . (2022, May 26). University of Tennessee Health Science Center. Retrieved January 3, 2026, from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Bromo-2-ethylphenol
Navigating the complexities of novel chemical compounds is the cornerstone of research and development. 4-Bromo-2-ethylphenol, a substituted phenol, presents a specific set of handling challenges that demand a robust safety protocol. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, ensuring that every procedure is a self-validating system for protecting laboratory personnel. Our commitment is to provide value beyond the product, building a foundation of trust through expert, field-proven insights.
Hazard Profile of this compound: Understanding the "Why"
Before detailing the necessary protective equipment, it is crucial to understand the inherent risks associated with this compound. Based on its chemical structure and available safety data, the compound is classified with significant health hazards. Phenols, as a class, are known for their ability to be rapidly absorbed through the skin, potentially leading to systemic toxicity.[1][2] The presence of a bromine atom can further influence its reactivity and toxicological profile.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[3]:
-
Acute Toxicity, Oral (Category 3): Toxic or harmful if swallowed.[3]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[3][4]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[3][4]
This hazard profile dictates a stringent approach to personal protective equipment, engineered to create a complete barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a carefully considered system designed to mitigate the specific risks identified above. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Safety Goggles & Full-Face Shield | Rationale: this compound is a serious eye irritant.[3][4] Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are required to protect against splashes and fine dust. A full-face shield must be worn over the goggles to protect the entire face from splashes when handling solutions or significant quantities of the solid.[5] |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Rubber Gloves | Rationale: Phenols can be absorbed through the skin.[1] For incidental contact (e.g., handling a sealed container), double-gloving with standard nitrile gloves is the minimum requirement. For direct handling, weighing, or situations with a higher risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn.[1] Gloves must be inspected for integrity before each use and changed immediately upon contamination.[6] |
| Body | Chemical-Resistant Laboratory Coat | Rationale: To prevent skin contact from spills or splashes, a long-sleeved, fully-buttoned laboratory coat is mandatory. For procedures with a high risk of splashing, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[1][5] |
| Respiratory | NIOSH-Approved Respirator (as needed) | Rationale: As a solid, this compound can form dust that may cause respiratory irritation if inhaled.[3][7] All handling of the solid compound (e.g., weighing, transferring) must be performed in a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P95 or P100 particulate filter is required.[7][8] |
Step-by-Step Safe Handling Protocol
Adherence to a strict, sequential workflow is critical for minimizing exposure risk.
A. Pre-Handling Operations:
-
Engineering Control Verification: Before any work begins, confirm that the chemical fume hood has a current certification and is functioning correctly, with the sash at the appropriate height.
-
Designated Area: Designate a specific area within the fume hood for handling this compound to contain potential contamination.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood before introducing the chemical.
-
Emergency Equipment Check: Locate the nearest emergency eyewash station and safety shower. Ensure the pathway is clear and the equipment is operational.[9][10] Have a phenol-specific first aid kit readily available, containing polyethylene glycol (PEG-300 or PEG-400).[1][2]
B. Handling and Use:
-
Donning PPE: Put on all required PPE as detailed in the table above before handling the chemical container.
-
Weighing: Carefully weigh the solid this compound within the fume hood. Use a disposable weigh boat to minimize contamination of balances. Avoid creating dust.[7]
-
Dissolving: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions. Keep the container covered as much as possible during this process.
-
Containment: Keep all containers of this compound tightly sealed when not in immediate use.[11]
C. Post-Handling Decontamination and Disposal:
-
Surface Decontamination: After completing the work, decontaminate all surfaces within the fume hood that may have come into contact with the chemical.
-
Waste Management: Dispose of all contaminated materials (gloves, weigh boats, pipette tips) in a designated hazardous waste container. This compound waste is classified as hazardous and must be disposed of following institutional and local regulations.[7][11] Do not pour waste down the drain.[7]
-
PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last, using the proper removal technique to avoid skin contact.[6]
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.[9]
Emergency Response Plan
Immediate and correct action during an exposure is critical to mitigating harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[7][9] Seek immediate medical attention.
-
Skin Contact: Speed is essential. Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[7] For phenol exposures, it is highly recommended to gently wipe the area with a gauze pad soaked in polyethylene glycol (PEG-300 or PEG-400) before washing.[1][2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[7][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9][12] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
Chemical Spill Management Workflow
In the event of a spill, a structured response is necessary to ensure safety and proper cleanup. The following workflow outlines the essential steps.
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
